1-(3-Methoxypyridin-2-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMSBVPRVBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509951 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80827-67-4 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to the Synthesis of 1-(3-Methoxypyridin-2-yl)piperazine
The arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties—conferring aqueous solubility, modulating lipophilicity, and providing a synthetically versatile handle for molecular elaboration—make it an invaluable component in drug design. Found within blockbuster drugs for conditions ranging from psychiatric disorders to oncology, the piperazine nucleus is a testament to the power of heterocyclic chemistry in creating effective therapeutics.[1][2][3]
This compound is a key heterocyclic building block that combines the advantageous features of the piperazine ring with the specific electronic and steric properties of a substituted pyridine system. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic routes to this valuable intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into two core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination . The discussion will emphasize the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
Part 1: Synthesis of the Key Precursor: 2-Chloro-3-methoxypyridine
A reliable synthesis of the target compound begins with the efficient preparation of its key electrophilic precursor, 2-chloro-3-methoxypyridine. This is typically achieved in a two-step sequence starting from the commercially available 3-hydroxypyridine.
Step 1.1: Electrophilic Chlorination of 3-Hydroxypyridine
The initial step involves the regioselective chlorination of the 3-hydroxypyridine ring. The hydroxyl group is an activating, ortho-, para-director. However, under acidic conditions, the pyridine nitrogen is protonated, further influencing the electronic landscape of the ring. A highly effective and scalable method employs sodium hypochlorite in an aqueous medium, which avoids the harsher conditions of older methods like using boiling HCl and H₂O₂.[4]
Experimental Protocol: Synthesis of 2-Chloro-3-hydroxypyridine [4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, place a mixture of 3-hydroxypyridine and aqueous sodium hydroxide. Cool the mixture to between -5°C and 5°C.
-
Reagent Addition: Simultaneously add an aqueous solution of sodium hypochlorite and the remaining portion of a 3-hydroxypyridine reaction mixture (prepared from 2-aminomethylfuran and chlorine in acidic water) to the vessel. Maintain the temperature at 0°C to 5°C throughout the addition.
-
pH Control: Crucially, maintain the pH of the reaction mixture between 11 and 13 using an aqueous sodium hydroxide solution. This ensures the phenoxide is the active species and controls the reaction pathway.
-
Work-up: Upon completion, acidify the reaction mixture with hydrochloric acid. The product, 2-chloro-3-hydroxypyridine, will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under a vacuum to yield the desired product.
Step 1.2: O-Methylation to 2-Chloro-3-methoxypyridine
The second step is a standard Williamson ether synthesis, where the hydroxyl group of 2-chloro-3-hydroxypyridine is methylated.
Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine [5]
-
Reaction Setup: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and iodomethane (CH₃I, 1.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for approximately 4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Causality Check: Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the corresponding phenoxide. This nucleophile then attacks the methyl iodide in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation, promoting the reaction rate.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure 2-chloro-3-methoxypyridine.[5]
Workflow for Precursor Synthesis
Caption: Synthesis pathway for the key precursor, 2-chloro-3-methoxypyridine.
Part 2: Synthetic Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct and atom-economical approach to forming the C-N bond is through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles, a reactivity profile that is further enhanced by the presence of a good leaving group (chloride) at the 2-position.[6]
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination sequence.
-
Addition: The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atom of the pyridine ring.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.
Experimental Protocol
A straightforward procedure involves heating 2-chloro-3-methoxypyridine with an excess of piperazine.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-methoxypyridine (1.0 eq) and piperazine (3.0-5.0 eq) in a suitable solvent such as isopropanol or use piperazine itself as the solvent.
-
Causality Check: Using a large excess of piperazine serves two critical functions. First, it drives the reaction equilibrium towards the product. Second, and more importantly, it minimizes the formation of the undesired disubstituted byproduct by ensuring that the electrophile is more likely to encounter an unreacted piperazine molecule than the monosubstituted product. The excess piperazine also serves as the base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess piperazine.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water or a dilute aqueous base to remove piperazine hydrochloride. Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization to obtain this compound.[7]
| Parameter | Condition | Rationale |
| Nucleophile | Piperazine (3-5 eq) | Minimizes disubstitution; acts as a base. |
| Solvent | Isopropanol / Neat | Good solubility for reactants; appropriate boiling point. |
| Temperature | Reflux | Provides sufficient activation energy for the reaction. |
| Typical Yield | Moderate to High | Dependent on reaction scale and purification efficiency. |
SNAr Reaction Pathway
Caption: The addition-elimination mechanism of the SNAr reaction.
Part 3: Synthetic Protocol 2: Buchwald-Hartwig Amination
For substrates where SNAr is sluggish or fails, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[8] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions.[8][9]
Mechanistic Rationale: The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium complex.[9]
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-chloro-3-methoxypyridine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Ligand Exchange/Amine Coordination: The amine (piperazine) coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Experimental Protocol
This protocol is a representative procedure adapted from general Buchwald-Hartwig conditions.[10][11]
-
Inert Atmosphere: This reaction is sensitive to oxygen. Set up the reaction in an oven-dried Schlenk flask or glovebox under an inert atmosphere (Nitrogen or Argon).
-
Reagent Assembly: To the flask, add 2-chloro-3-methoxypyridine (1.0 eq), piperazine (1.2-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%).
-
Causality Check: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the final reductive elimination steps, preventing side reactions like beta-hydride elimination.[8] The strong base is required to deprotonate the coordinated piperazine within the catalytic cycle.[9]
-
Solvent and Temperature: Add a dry, deoxygenated solvent such as toluene or dioxane. Heat the mixture, typically to 80-110°C, with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter it through a pad of Celite to remove palladium residues, and concentrate the filtrate.
-
Purification: Purify the residue using standard techniques such as column chromatography.
| Parameter | Example Reagents | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) species. |
| Ligand | BINAP, Xantphos, SPhos | Stabilizes Pd center, promotes key catalytic steps. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates coordinated amine; strength must be matched to substrate. |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated aprotic solvents required. |
| Atmosphere | N₂ or Ar | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: A Choice of Strategy
The synthesis of this compound can be approached through two robust and well-established methodologies.
-
The Nucleophilic Aromatic Substitution (SNAr) route is the more straightforward, cost-effective, and atom-economical choice. It leverages the inherent electrophilicity of the pyridine ring and requires simple reagents and conditions, making it highly suitable for large-scale production.
-
The Buchwald-Hartwig Amination provides a powerful alternative. While it involves more expensive and sensitive reagents (palladium catalyst, phosphine ligand, strong base, inert atmosphere), its broad substrate scope and typically high efficiency make it an invaluable tool, particularly for analogues where the SNAr reaction may be inefficient.
The selection of the optimal synthetic route will depend on project-specific factors including the scale of the synthesis, cost of goods, timeline, and the electronic nature of the pyridine substrate. Both pathways, however, represent reliable and well-precedented strategies for accessing this important pharmaceutical building block.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-Chloro-3-methoxypyridine | 52605-96-6 [chemicalbook.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxypyridin-2-yl)piperazine
Executive Summary
1-(3-Methoxypyridin-2-yl)piperazine is a heterocyclic compound frequently utilized as a key building block in the synthesis of pharmacologically active molecules. Its structural combination of a methoxypyridine ring and a piperazine moiety imparts a unique set of physicochemical characteristics that are critical for its application in drug discovery and development. Understanding these properties—namely lipophilicity (logP), ionization constant (pKa), and aqueous solubility—is paramount for researchers and scientists. These parameters directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and explains the scientific rationale behind these measurements, offering a vital resource for drug development professionals.
The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is heavily dictated by its physicochemical properties.[3] These intrinsic characteristics govern how a molecule interacts with the complex biological environment of the human body.[2] Key properties such as lipophilicity, ionization, and solubility are not merely abstract data points; they are critical determinants of a drug's success.[4][5]
-
Lipophilicity (logP/logD): This parameter describes the balance between a molecule's affinity for lipid-like (hydrophobic) and aqueous (hydrophilic) environments. It is a crucial factor for membrane permeability and target binding.[4]
-
Ionization Constant (pKa): The pKa value indicates the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. This property profoundly affects a compound's solubility and ability to cross biological membranes in different parts of the body, such as the stomach (low pH) and intestines (higher pH).
-
Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a leading cause of low bioavailability and a significant hurdle in formulation development.[6][7]
This guide focuses on providing a detailed physicochemical profile of this compound, offering both theoretical data and the experimental frameworks required for its empirical validation.
Compound Identification and Core Properties
A precise identification is the foundation of any chemical analysis. The core identifiers and structural properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 80827-67-4 | [9][10][11] |
| Molecular Formula | C₁₀H₁₅N₃O | [9][10][12] |
| Molecular Weight | 193.25 g/mol | [10][12][13] |
| Canonical SMILES | COC1=CC=CN=C1N1CCNCC1 | [8][12] |
| Synonyms | 1-(3-Methoxy-pyridin-2-yl)-piperazine | [9][10] |
| Monoisotopic Mass | 193.121512110 Da | [12][13] |
Chemical Structure:
Lipophilicity Profile
Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase, a critical factor for predicting its absorption and distribution characteristics.[4]
Theoretical Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14] The logarithm of this value, logP, is commonly used.
Expert Insight: A calculated logP value of 0.6 suggests that this compound possesses a relatively balanced character, exhibiting neither extreme hydrophilicity nor lipophilicity. While computational models provide a valuable starting point, they may not fully capture all intramolecular interactions. Therefore, experimental determination is essential for confirmation.
Experimental Determination of logP (Shake-Flask Method)
Causality: The Shake-Flask method is the gold standard for logP determination because it directly measures the partitioning of the compound under equilibrium conditions, providing a highly reliable value.[16]
Caption: Workflow for logP determination using the Shake-Flask method.
Protocol: Shake-Flask logP Determination
-
Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the phases.
-
Dissolution: Accurately weigh and dissolve this compound in the aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vessel.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow equilibrium to be reached.
-
Separation: Centrifuge the vessel to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[17]
Ionization Characteristics (pKa)
The pKa dictates the charge state of a molecule at a given pH, which profoundly influences its solubility, permeability, and receptor binding interactions.
Predicted Ionization Sites
This compound has three nitrogen atoms capable of protonation:
-
Pyridine Nitrogen (N1): This nitrogen is part of an aromatic system and is expected to be weakly basic.
-
Piperazine Nitrogen (N1'): This tertiary amine is directly attached to the pyridine ring, and its basicity will be influenced by the electron-withdrawing nature of the ring.
-
Piperazine Nitrogen (N4'): This secondary amine is more alkyl-like and is predicted to be the most basic site on the molecule.
Expert Insight: For a molecule with multiple basic centers, it is crucial to determine the pKa values experimentally. These values will define the pH-dependent solubility profile and are essential for developing oral dosage forms, as the charge state will change during transit through the gastrointestinal tract.
Experimental Determination of pKa
Causality: Potentiometric titration is a highly accurate method that directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the pKa at the half-equivalence point.[16][18] Spectrophotometric methods are also powerful, particularly for compounds with a chromophore close to the ionization center, as protonation or deprotonation will alter the UV-Vis spectrum.[18]
Caption: General principle for the experimental determination of pKa.
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Accurately prepare a solution of this compound in water, often with a co-solvent like methanol if solubility is low, at a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the titration curve (or more accurately, from the maxima of the first derivative plot, dpH/dV).[16]
Aqueous Solubility
Aqueous solubility is a make-or-break parameter for oral drug candidates. Insufficient solubility can lead to poor absorption and low bioavailability, rendering an otherwise potent compound ineffective.[6]
Factors Influencing Solubility
The solubility of this compound is expected to be highly pH-dependent. As a basic compound, its solubility will increase significantly at lower pH values where its nitrogen atoms become protonated and form more soluble salts. The existence of commercially available hydrochloride salts supports this assertion.[15][19]
Expert Insight: It is important to distinguish between kinetic and thermodynamic solubility.[20] Kinetic solubility is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a DMSO stock solution diluted in buffer. Thermodynamic solubility, determined at equilibrium, is the true solubility and is the more relevant measure for drug development.[6][7]
Experimental Determination of Thermodynamic Solubility
Causality: The shake-flask method is the definitive way to measure thermodynamic solubility because it ensures that the solution is in true equilibrium with the solid-state compound, reflecting the maximum amount that can be dissolved under specific conditions.[21][22]
Caption: Workflow for Thermodynamic Solubility determination.
Protocol: Equilibrium Shake-Flask Solubility
-
Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.
-
Analysis: Carefully take an aliquot of the clear supernatant and determine its concentration using a validated analytical technique like LC-MS/MS or HPLC-UV.
-
Reporting: The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature.
Structural and Spectroscopic Characterization
Spectroscopic analysis provides definitive confirmation of a compound's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure. For this compound, the following features would be expected in a ¹H NMR spectrum:
-
Aromatic Region ( ~6.5-8.0 ppm): Three distinct signals corresponding to the protons on the pyridine ring.
-
Methoxy Group ( ~3.8-4.0 ppm): A sharp singlet integrating to three protons.
-
Piperazine Protons: Multiple signals, likely in the ~2.8-3.5 ppm range. Due to the chair-like conformation of the piperazine ring and potential for slow nitrogen inversion, these signals may appear as broad multiplets.[23][24]
-
NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
Protocol: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the data to identify chemical shifts, coupling constants, and integrations to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Mass: Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's monoisotopic mass plus a proton (194.1288).
-
Fragmentation: Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring or loss of the entire piperazine moiety.[25]
Protocol: General ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the mass spectrometer's ESI source.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): If further structural confirmation is needed, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Summary of Physicochemical Properties
The table below consolidates the key physicochemical data for this compound.
| Parameter | Value / Method | Significance |
| Molecular Formula | C₁₀H₁₅N₃O | Defines elemental composition and mass. |
| Molecular Weight | 193.25 g/mol | Used for all concentration calculations. |
| XlogP3 | 0.6 (Computed) | Indicates balanced lipophilicity/hydrophilicity.[12] |
| pKa | Experimental determination required | Critical for predicting pH-dependent solubility and absorption. |
| Aqueous Solubility | Experimental determination required | Key determinant of oral bioavailability.[6] |
| H-Bond Donor Count | 1 (Computed) | Influences solubility and membrane permeability.[12] |
| H-Bond Acceptor Count | 4 (Computed) | Influences solubility and target binding.[12] |
| Polar Surface Area | 37.4 Ų (Computed) | Predictor of membrane transport properties.[12][13] |
Conclusion
This compound is a compound with a physicochemical profile that suggests a favorable starting point for drug discovery applications. Its balanced, computed lipophilicity and multiple basic centers highlight the critical need for rigorous experimental determination of its logP, pKa, and pH-dependent solubility. The protocols and scientific rationale detailed in this guide provide researchers and drug development professionals with the necessary framework to generate this essential data. A thorough understanding and empirical validation of these properties are indispensable for successfully advancing any derivative of this versatile chemical scaffold from the laboratory to clinical evaluation.
References
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound - CAS:80827-67-4 - Sunway Pharm Ltd [3wpharm.com]
- 11. 80827-67-4|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(2-Methoxypyridin-3-yl)piperazine | C10H15N3O | CID 82669869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. PubChemLite - this compound dihydrochloride (C10H15N3O) [pubchemlite.lcsb.uni.lu]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. chemscene.com [chemscene.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Methoxypyridin-2-yl)piperazine (CAS: 80827-67-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Arylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the arylpiperazine motif stands as a cornerstone pharmacophore, integral to the design of a multitude of centrally acting therapeutic agents.[1][2] Its unique combination of a basic nitrogen atom, which can be protonated at physiological pH, and a rigid ring structure allows for precise orientation of substituents to interact with biological targets. This guide delves into the technical intricacies of a specific, high-value building block within this class: 1-(3-Methoxypyridin-2-yl)piperazine. While not an end-drug itself, its strategic placement of a methoxy-substituted pyridine ring on the piperazine core makes it a critical intermediate in the synthesis of novel compounds targeting a range of receptors and enzymes.[1][3] This document serves as a comprehensive resource for researchers leveraging this compound in their drug discovery and development pipelines.
Physicochemical Profile and Structural Elucidation
A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development.
Core Chemical Attributes
This compound is a solid at room temperature, with its key identifiers and properties summarized below.
| Property | Value | Source |
| CAS Number | 80827-67-4 | [4] |
| Molecular Formula | C₁₀H₁₅N₃O | [4] |
| Molecular Weight | 193.25 g/mol | [4] |
| IUPAC Name | 1-(3-methoxy-2-pyridinyl)piperazine | [4] |
| Melting Point | 50.5-51.5 °C | |
| Boiling Point | 355.965 °C at 760 mmHg | |
| SMILES | COC1=CC=CN=C1N2CCNCC2 | [4] |
| InChIKey | KLNMSBVPRVBART-UHFFFAOYSA-N | [4] |
Structural Diagram
The structural formula reveals the key functional groups that dictate the molecule's reactivity and utility: the pyridine ring, the electron-donating methoxy group, and the secondary amine of the piperazine ring.
Caption: 2D Structure of this compound.
Synthesis and Manufacturing Considerations
The primary route to this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is favored for its reliability and scalability.
Retrosynthetic Analysis
A logical disconnection of the target molecule points to two key starting materials: a suitably activated pyridine ring and piperazine.
Caption: Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for the synthesis of analogous arylpiperazines and provides a robust starting point for laboratory-scale preparation.[5][6]
Reaction Scheme:
2-Chloro-3-methoxypyridine + Piperazine → this compound
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-3-methoxypyridine (1.0 eq) and piperazine (3.0-5.0 eq). The use of excess piperazine acts as both a nucleophile and a base to quench the HCl byproduct, driving the reaction to completion.
-
Solvent Addition: Add isopropanol as the solvent. The choice of a protic solvent like isopropanol is crucial as it can solvate the ionic intermediates and facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the isopropanol.
-
Extraction: To the residue, add water and a water-immiscible organic solvent such as dichloromethane or ethyl acetate. The desired product will partition into the organic layer, while excess piperazine and its hydrochloride salt will remain in the aqueous layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for the synthesis of more complex, biologically active molecules. The piperazine moiety is a frequent component in drugs targeting the central nervous system (CNS).[2]
Role as a Key Intermediate
The secondary amine of the piperazine ring provides a reactive handle for further functionalization through various chemical transformations, including:
-
Alkylation
-
Acylation
-
Reductive amination
-
Urea and thiourea formation
This allows for the introduction of diverse pharmacophoric elements, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Logical Workflow in a Drug Discovery Cascade
The integration of this compound into a drug discovery program typically follows a structured workflow.
Caption: Workflow for utilizing the core scaffold in drug discovery.
Relevance to Known Biologically Active Compounds
While direct biological data for this compound is not extensively published, its structural motifs are present in patented compounds with demonstrated activity. For instance, the discovery of potent and selective RIOK2 inhibitors for cancer therapy includes molecules with both methoxypyridinyl and piperazinyl components, highlighting the therapeutic relevance of this structural combination.[7]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of this compound is critical for its use in regulated pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the standard for purity assessment and quantification.[8]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Detection: UV detection is suitable due to the aromatic nature of the pyridine ring.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and for confirmation of identity.[9]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[10][11]
-
¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.8-4.0 ppm), the aromatic protons on the pyridine ring, and the methylene protons of the piperazine ring.
-
¹³C NMR: Will show distinct resonances for all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H, C-N, C-O, and aromatic C=C bonds.[12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for piperazine derivatives should be strictly followed.
Hazard Identification (General for Piperazine Derivatives)
-
May cause skin and eye irritation or burns.
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.
-
Harmful if swallowed or inhaled.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Engineering Controls: Ensure adequate ventilation to keep airborne concentrations low. Eyewash stations and safety showers should be readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
Storage Conditions
-
Container: Keep in a tightly closed container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and carbon dioxide.
-
Temperature: Store in a cool, dry place away from direct sunlight.
Conclusion: A Versatile Building Block for Future Therapeutics
This compound represents a strategically important chemical intermediate for the synthesis of novel drug candidates. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it a valuable tool for medicinal chemists. By understanding the technical details outlined in this guide, researchers can effectively and safely incorporate this powerful building block into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. This compound | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. biosynce.com [biosynce.com]
The Enigmatic Mechanism of 1-(3-Methoxypyridin-2-yl)piperazine Derivatives: A Technical Guide for Drug Discovery
Foreword: Deconstructing Complexity in CNS Drug Development
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands as a testament to chemical versatility and pharmacological promiscuity. Among its numerous incarnations, the 1-(3-methoxypyridin-2-yl)piperazine moiety has emerged as a privileged structure, underpinning a new generation of multi-target ligands with therapeutic potential in complex neuropsychiatric disorders. This guide dissects the intricate mechanism of action of these derivatives, moving beyond a mere recitation of data to an in-depth exploration of the scientific rationale, experimental validation, and therapeutic implications. Our focus is not to provide a rigid protocol, but to illuminate the causal chain from molecular interaction to potential clinical utility, empowering researchers to navigate the complexities of CNS drug development with precision and insight.
The Core Hypothesis: A Symphony of Receptor Modulation
The therapeutic potential of this compound derivatives in neuropsychiatric disorders such as schizophrenia and depression stems from their ability to concurrently modulate multiple neurotransmitter systems.[1][2] Unlike single-target agents, which often fall short in treating the multifaceted nature of these conditions, these derivatives exhibit a polypharmacological profile, primarily targeting a triad of key receptors: dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A.[3][4][5] This multi-receptor engagement is hypothesized to achieve a more comprehensive therapeutic effect, addressing both the positive and negative symptoms of schizophrenia while potentially mitigating the side effects associated with older antipsychotics.[4][6]
The core this compound scaffold serves as a versatile anchor, from which various substituents can be explored to fine-tune the affinity and functional activity at each target receptor. The methoxypyridinyl group, in particular, is a key determinant of the unique pharmacological profile of these compounds.
Unraveling the Molecular Interactions: A Multi-Pronged Approach
Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental strategy. The following sections detail the critical in vitro and in vivo assays employed to characterize the pharmacological profile of this compound derivatives.
In Vitro Characterization: From Binding to Function
The foundational step in characterizing any new chemical entity is to determine its binding affinity for its intended molecular targets. For this compound derivatives, this involves a panel of radioligand binding assays against a range of CNS receptors.
Key Targets for Screening:
-
Dopamine Receptors: D2, D3, D4
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
-
Adrenergic Receptors: α1, α2
-
Histamine Receptors: H1
-
Muscarinic Receptors: M1
Data Presentation: A Comparative Analysis of Binding Affinities
The binding affinities (Ki, in nM) of a representative series of this compound derivatives, exemplified by the multi-target antipsychotic candidate 'Compound 3w' and its analogs, are summarized below.[3] This data-driven approach allows for a clear understanding of structure-activity relationships (SAR).
| Compound | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | H1 (Ki, nM) | α1 (Ki, nM) |
| 3w | 15.3 | 8.7 | 12.5 | >1000 | >1000 | 158 |
| Risperidone | 3.8 | 158 | 0.5 | 12.3 | 2.5 | 1.3 |
| Aripiprazole | 1.6 | 4.1 | 15.1 | 25.7 | 45.7 | 31.6 |
Data sourced from a study on multi-target heterocycle piperazine derivatives as potential antipsychotics.[3]
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol provides a standardized method for determining the binding affinity of test compounds at the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compounds (this compound derivatives).
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd), and 50 µL of either vehicle, non-specific binding control (Haloperidol), or test compound at various concentrations.
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a radiolabeled antagonist like [³H]-Spiperone allows for direct competition with the test compound at the D2 receptor binding site. The inclusion of a high concentration of an unlabeled antagonist (Haloperidol) is crucial to define non-specific binding, ensuring that the measured signal is truly from the receptor of interest.
While binding affinity indicates the strength of interaction, it does not reveal the functional consequence. Functional assays are therefore essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), a partial agonist (partially activates the receptor), or an inverse agonist (reduces the basal activity of the receptor).
Key Functional Assays:
-
cAMP Assays: For Gs and Gi-coupled receptors (e.g., D2, 5-HT1A).
-
Calcium Mobilization Assays: For Gq-coupled receptors (e.g., 5-HT2A).
Experimental Protocol: cAMP Assay for 5-HT1A Receptor (Gi-coupled)
This protocol measures the ability of test compounds to modulate cAMP levels in cells expressing the human 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Cell Preparation:
-
Harvest and resuspend CHO-K1-5-HT1A cells in stimulation buffer.
-
-
Agonist Mode:
-
Add cells to a 384-well plate.
-
Add forskolin (to induce a measurable cAMP signal that can be inhibited) and varying concentrations of the test compound.
-
Incubate at room temperature for 30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of the test compound for 15 minutes.
-
Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) along with forskolin.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Signaling Pathway Visualization
Caption: Agonist activation of the Gi-coupled 5-HT1A receptor inhibits adenylate cyclase, leading to decreased cAMP production.
In Vivo Pharmacology: Bridging the Gap to Therapeutic Potential
In vivo studies are critical to assess the overall pharmacological effects of the compounds in a living system, providing insights into their potential therapeutic efficacy and side effect profile.
-
Apomorphine-Induced Climbing in Mice: This model assesses D2 receptor antagonism. Apomorphine is a dopamine agonist that induces a characteristic climbing behavior, which is blocked by D2 antagonists.[3]
-
MK-801-Induced Hyperlocomotion in Mice: This model is sensitive to atypical antipsychotics. MK-801 is an NMDA receptor antagonist that induces hyperactivity, mimicking certain aspects of psychosis.[3]
-
Forced Swim Test in Mice: This is a common screening test for antidepressant-like activity. Immobility in this test is interpreted as a state of "behavioral despair," which is reduced by antidepressant treatment.
-
Elevated Plus Maze in Rats: This test assesses anxiolytic-like effects by measuring the time spent in the open, more "anxiety-provoking" arms of the maze.
Experimental Protocol: Forced Swim Test in Mice
Materials:
-
Male C57BL/6 mice.
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording system.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the beaker for a 15-minute pre-swim session.
-
Remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer the test compound or vehicle to the mice (e.g., 30 minutes before the test).
-
Place each mouse individually into the beaker for a 6-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Compare the immobility time between the treated and vehicle groups.
-
Causality Behind Experimental Choices: The pre-swim session on day 1 induces a state of learned helplessness, making the immobility on day 2 a more robust measure of antidepressant-like effects. Analyzing only the last 4 minutes of the test session avoids the initial period of high activity and provides a more sensitive measure of the drug's effect.
-
Novel Object Recognition Test in Rats: This test evaluates learning and memory. Rats' innate preference for novelty leads them to spend more time exploring a new object compared to a familiar one. This preference is disrupted in models of cognitive impairment and can be restored by cognitive-enhancing drugs.[3]
Experimental Workflow Visualization
Caption: A typical workflow for the in vivo evaluation of this compound derivatives.
Synthesizing the Mechanism: A Multi-Target, Fine-Tuned Approach
The collective evidence from in vitro and in vivo studies points to a sophisticated mechanism of action for this compound derivatives. They are not simply "dirty drugs" but rather are rationally designed multi-target ligands.
-
Dopamine D2 Receptor Antagonism: This is a hallmark of all effective antipsychotics and is crucial for mitigating the positive symptoms of schizophrenia. The affinity of these derivatives for the D2 receptor is typically in the low nanomolar range.
-
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors in the raphe nucleus can reduce the firing of serotonin neurons, contributing to anxiolytic and antidepressant effects. Postsynaptic 5-HT1A agonism in cortical regions can also enhance dopamine release, potentially improving negative and cognitive symptoms.[7]
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to reduce the risk of extrapyramidal side effects (EPS) and may also contribute to the improvement of negative symptoms and cognitive deficits.[7]
The precise balance of activities at these three receptors is critical for the overall therapeutic profile. The this compound scaffold provides a platform to systematically modify the molecule and optimize this balance, leading to the development of compounds with a desired profile of high efficacy and low side-effect liability.
Future Directions and Unanswered Questions
While significant progress has been made in understanding the mechanism of action of this compound derivatives, several avenues for future research remain:
-
Downstream Signaling Pathways: A deeper understanding of the specific intracellular signaling cascades modulated by these compounds at each receptor is needed. This includes investigating their effects on G-protein-independent signaling pathways, such as those involving β-arrestin.
-
Receptor Heteromerization: The potential for these compounds to differentially affect receptor heteromers (e.g., D2-5-HT2A heteromers) is an exciting area of investigation that could further explain their unique pharmacological profiles.
-
In Vivo Target Engagement: Positron Emission Tomography (PET) imaging studies in preclinical models and eventually in humans will be crucial to confirm target engagement and to correlate receptor occupancy with clinical efficacy and side effects.
-
Metabolic Profiling: A thorough characterization of the metabolic fate of these compounds is essential to identify any active metabolites that may contribute to the overall pharmacological effect or potential toxicity.
Conclusion: From Bench to Bedside
The this compound scaffold represents a significant advancement in the design of multi-target ligands for the treatment of complex neuropsychiatric disorders. Their intricate mechanism of action, characterized by a fine-tuned modulation of key dopamine and serotonin receptors, offers the promise of improved therapeutic efficacy and a more favorable side-effect profile compared to existing treatments. The in-depth technical approach outlined in this guide, from initial binding studies to comprehensive in vivo characterization, provides a robust framework for the continued exploration and development of this important class of CNS drug candidates. The journey from the chemist's bench to the patient's bedside is long and arduous, but a thorough understanding of the underlying mechanism of action is the essential compass that guides the way.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: The Mouse Forced Swim Test [jove.com]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Methoxypyridin-2-yl)piperazine: A Core Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Methoxypyridin-2-yl)piperazine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its role as a privileged scaffold in the development of novel therapeutics.
Core Molecular Profile
This compound is a disubstituted piperazine derivative featuring a methoxy-functionalized pyridine ring. This unique combination of a basic piperazine moiety and an aromatic, hydrogen-bond accepting pyridine ring establishes a molecular framework with desirable pharmacokinetic and pharmacodynamic properties.
The foundational molecular details are summarized below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N₃O | [1][2][3][4] |
| Molecular Weight | 193.25 g/mol | [2][3][4][5] |
| CAS Number | 80827-67-4 | [1][2][6] |
| IUPAC Name | 1-(3-methoxy-2-pyridinyl)piperazine | [3][4] |
| Common Synonyms | 1-(3-METHOXY-PYRIDIN-2-YL)-PIPERAZINE | [3] |
Physicochemical and Structural Properties
The physicochemical nature of a compound dictates its behavior in both chemical reactions and biological systems.
| Property | Value / Description | Rationale & Scientific Context |
| Melting Point | 50.5-51.5 °C | This defined melting point suggests a crystalline solid structure at room temperature. |
| Boiling Point | 355.97 °C at 760 mmHg | The high boiling point is indicative of strong intermolecular forces, including hydrogen bonding potential from the secondary amine of the piperazine ring. |
| pKa | Estimated pKa₁ ≈ 4-5; pKa₂ ≈ 8-9 | The parent piperazine has two pKa values (pKb of 5.35 and 9.73). The electron-withdrawing nature of the attached pyridinyl ring is expected to decrease the basicity of the adjacent nitrogen (N1), lowering its corresponding pKa, while the distal nitrogen (N4) would retain a pKa closer to that of a typical secondary amine. These values are critical for predicting ionization state in physiological media, which impacts solubility, cell permeability, and target binding. |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Ethanol) and aqueous acidic solutions. Limited solubility in non-polar solvents. | The piperazine moiety, particularly when protonated, confers aqueous solubility.[7][8] The larger organic scaffold suggests good solubility in polar organic solvents like methanol and DMSO, which are common for reaction and assay screening. |
| Computed LogP | 1.7652 | This value indicates a moderate degree of lipophilicity, suggesting a favorable balance for oral absorption, as it falls within the range often associated with drug-like properties (Lipinski's Rule of Five). |
Synthesis and Mechanistic Rationale
The primary and most efficient route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.
Experimental Protocol: Synthesis via SₙAr
Reaction: 2-Chloro-3-methoxypyridine + Piperazine → this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in a suitable high-boiling solvent such as isopropanol or acetonitrile.
-
Nucleophile Addition: Add an excess of piperazine (typically 3-5 eq). The use of excess piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and maintain for 12-24 hours. Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude material is typically purified by column chromatography on silica gel to afford the final product with high purity.
Mechanistic Causality
The success of this synthesis is grounded in the electronic properties of the pyridine ring. The ring nitrogen is inherently electron-withdrawing, which reduces the electron density at the α (C2) and γ (C4) positions. This electronic deficit makes the C2 carbon, bonded to the chlorine leaving group, highly electrophilic and susceptible to attack by a nucleophile.[2] The piperazine nitrogen acts as the nucleophile, attacking the C2 carbon and forming a transient, negatively charged intermediate known as a Meisenheimer complex.[9] The complex then collapses, expelling the chloride ion and restoring aromaticity to the pyridine ring, yielding the final product.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization Strategy
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary technique for structural elucidation. The expected spectrum would show:
-
A sharp singlet around 3.8-4.0 ppm corresponding to the three methoxy (-OCH₃) protons.
-
Three distinct signals in the aromatic region (approx. 6.8-8.2 ppm) for the three protons on the pyridine ring, with splitting patterns (doublets, doublet of doublets) confirming their relative positions.
-
Two or more broad signals in the aliphatic region (approx. 2.8-3.5 ppm) corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the pyridine ring will be chemically different from those adjacent to the N-H group.
-
A broad, exchangeable singlet for the N-H proton.
-
-
¹³C NMR: This technique confirms the carbon framework. Expected signals include one for the methoxy carbon (~55 ppm), six for the aromatic carbons of the pyridine ring, and two for the chemically non-equivalent carbons of the piperazine ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is typically used. The analysis should confirm the molecular weight, showing a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 194.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a standard method. Detection using a UV-Vis spectrophotometer at a wavelength where the pyridine chromophore absorbs (e.g., ~254 nm) will produce a chromatogram where the area of the main peak relative to all other peaks indicates the purity.[8]
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used for both identification and purity analysis, leveraging established methods for piperazine derivatives.[10]
-
Significance and Application in Medicinal Chemistry
The piperazine heterocycle is one of the most ubiquitous scaffolds in modern pharmaceuticals, prized for its ability to improve the aqueous solubility and oral bioavailability of drug candidates.[11] The this compound fragment combines this advantageous piperazine core with a substituted pyridine ring, creating a versatile building block for targeting a wide array of biological systems.
Role as a Privileged Scaffold
This molecule acts as a "scaffold" or "core" from which more complex molecules are built. The secondary amine of the piperazine ring provides a convenient chemical handle for further functionalization via reactions like amide coupling, reductive amination, or alkylation. This allows medicinal chemists to systematically modify the structure to optimize binding affinity, selectivity, and pharmacokinetic profiles.
Caption: Role of the core scaffold in drug development via functionalization.
Case Study: RIOK2 Kinase Inhibitors
A compelling example of this scaffold's utility is in the development of inhibitors for RIOK2, an atypical kinase implicated in various cancers. A highly potent and selective RIOK2 inhibitor, "CQ211," incorporates a methoxypyridin group and a piperazine linker.[5][12] Although the substitution pattern is slightly different (6-methoxy-pyridin-3-yl), this example authoritatively demonstrates that the combination of a methoxypyridine and a piperazine ring is a validated and effective strategy for creating potent, cell-active kinase inhibitors.[5][12] This highlights the value of this compound as a readily available starting material for exploring structure-activity relationships in similar drug discovery campaigns.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. This compound | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:80827-67-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. a2bchem.com [a2bchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum [chemicalbook.com]
The Evolving Landscape of Neurotherapeutics: A Technical Guide to Substituted Methoxypyridinyl Piperazines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics to address the complexities of central nervous system (CNS) disorders is a continuous journey of innovation in medicinal chemistry. Among the myriad of scaffolds explored, the substituted methoxypyridinyl piperazine core has emerged as a privileged structure, demonstrating significant potential in the modulation of key neurotransmitter systems. This in-depth technical guide provides a comprehensive overview of this chemical class, from its rational design and synthesis to its pharmacological evaluation and clinical outlook. As a senior application scientist, the following narrative synthesizes technical accuracy with field-proven insights to empower researchers in their pursuit of next-generation neurotherapeutics.
The Rationale: Targeting the Serotonin-Dopamine Interplay
The therapeutic efficacy of many antipsychotic and antidepressant medications hinges on their ability to modulate the intricate balance between the serotonin and dopamine systems.[1] Atypical antipsychotics, for instance, often exhibit a characteristic pharmacological profile of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual antagonism is believed to contribute to their efficacy against the positive symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[1] The methoxypyridinyl piperazine scaffold is rationally designed to interact with these key receptors, with the substituted piperazine moiety serving as a versatile pharmacophore for engaging aminergic G-protein coupled receptors.[3][4]
Synthetic Strategies: Building the Core Scaffold
The synthesis of substituted methoxypyridinyl piperazines can be approached through several established routes, often involving the coupling of a substituted methoxypyridine with a piperazine derivative. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of a Model (Methoxypyridinyl)piperazine Derivative
This protocol outlines a general procedure for the synthesis of a 1-(methoxypyridin-2-yl)piperazine derivative, a common intermediate in the development of CNS-active compounds.
Materials:
-
2-Chloro-x-methoxypyridine (where 'x' denotes the position of the methoxy group)
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-x-methoxypyridine (1.0 eq) and piperazine (2.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (2.5 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the desired 1-(methoxypyridin-2-yl)piperazine derivative.
Causality in Experimental Choices:
-
Excess Piperazine: Using a two-fold excess of piperazine helps to drive the reaction to completion and minimizes the formation of bis-substituted byproducts.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent unwanted side reactions, such as the hydrolysis of the starting materials.
-
Potassium Carbonate as Base: Potassium carbonate is a mild and effective base for this type of reaction, facilitating the nucleophilic attack of the piperazine nitrogen on the electron-deficient pyridine ring.
Structure-Activity Relationship (SAR): Decoding the Molecular Interactions
The pharmacological profile of substituted methoxypyridinyl piperazines is exquisitely sensitive to their structural modifications. Understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Key Structural Elements and Their Influence:
-
Position of the Methoxy Group on the Pyridine Ring: The position of the electron-donating methoxy group can significantly impact the electronic properties of the pyridine ring and its interaction with the receptor binding pocket.
-
Substitution on the Piperazine Ring: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of receptor affinity and functional activity. Bulky, lipophilic groups often enhance affinity for D2 and 5-HT2A receptors.
-
Linker Moiety: When a linker is present between the piperazine and another pharmacophore, its length and flexibility can influence the compound's ability to adopt the optimal conformation for receptor binding.
The following diagram illustrates the key pharmacophoric features of a substituted methoxypyridinyl piperazine derivative designed for dual D2/5-HT2A antagonism.
Caption: Key pharmacophoric elements of a methoxypyridinyl piperazine and their putative interactions with D2 and 5-HT2A receptors.
Pharmacological Evaluation: From In Vitro Binding to In Vivo Efficacy
A rigorous pharmacological evaluation is essential to characterize the activity of novel methoxypyridinyl piperazine derivatives. This typically involves a tiered approach, starting with in vitro receptor binding assays and progressing to in vivo animal models.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.
Materials:
-
Membrane preparations from cells expressing human D2 receptors (e.g., CHO or HEK293 cells)
-
[³H]-Spiperone (radioligand)
-
Haloperidol (non-specific binding competitor)
-
Test compounds (substituted methoxypyridinyl piperazines)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, combine the D2 receptor membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol (for non-specific binding).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.
A similar protocol can be adapted for the Serotonin 5-HT2A receptor binding assay , typically using [³H]-Ketanserin as the radioligand and a suitable competitor like ritanserin for non-specific binding determination.[5]
In Vivo Animal Models
Animal models are crucial for assessing the antipsychotic potential and side effect profile of lead compounds.
Commonly Used Animal Models for Antipsychotic Efficacy:
-
Apomorphine-induced climbing in mice: Apomorphine, a dopamine agonist, induces a characteristic climbing behavior that can be antagonized by D2 receptor blockers.[6][7]
-
MK-801-induced hyperactivity in mice: MK-801, an NMDA receptor antagonist, induces hyperlocomotion, which is considered a model of certain psychotic symptoms.[6][7]
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response, a hallmark of antipsychotic activity.[6][7]
Models for Assessing Side Effect Liability:
-
Catalepsy Test: This test measures the induction of a state of immobility, which is predictive of extrapyramidal side effects in humans.
-
Metabolic Profiling: Long-term studies in rodents can assess the potential for weight gain and other metabolic disturbances.[6][7]
The following workflow illustrates the typical progression of a methoxypyridinyl piperazine derivative through preclinical evaluation.
Caption: A typical preclinical development workflow for novel methoxypyridinyl piperazine antipsychotic candidates.
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for a series of substituted methoxypyridinyl piperazines, illustrating the impact of structural modifications on receptor affinity.
| Compound | R1 (on Pyridine) | R2 (on Piperazine) | D2 Ki (nM) | 5-HT2A Ki (nM) | Selectivity (D2/5-HT2A) |
| 1a | 3-Methoxy | H | 150 | 250 | 0.6 |
| 1b | 4-Methoxy | H | 120 | 200 | 0.6 |
| 1c | 5-Methoxy | H | 100 | 180 | 0.56 |
| 2a | 5-Methoxy | Benzyl | 25 | 15 | 1.67 |
| 2b | 5-Methoxy | 2-Fluorobenzyl | 15 | 8 | 1.88 |
| 2c | 5-Methoxy | 2,3-Dichlorobenzyl | 5 | 2 | 2.5 |
Data are hypothetical and for illustrative purposes only.
Clinical Landscape and Future Directions
While specific clinical trial data for compounds with the exact methoxypyridinyl piperazine core are not extensively published in the public domain, the broader class of arylpiperazines has seen significant clinical success. Aripiprazole, a quinolinone-based arylpiperazine, is a widely prescribed atypical antipsychotic.[8] Several other pyridinylpiperazine derivatives have been investigated in clinical trials for various CNS indications.[1] The promising preclinical data for many methoxypyridinyl piperazine analogs suggest that this class of compounds holds significant potential for further development. Future research will likely focus on fine-tuning the selectivity profile to achieve improved efficacy against negative and cognitive symptoms of schizophrenia, as well as exploring their potential in other CNS disorders such as depression and anxiety.
Conclusion
Substituted methoxypyridinyl piperazines represent a fertile ground for the discovery of novel neurotherapeutics. Their rational design, versatile synthesis, and tunable pharmacological profile make them an attractive scaffold for targeting the complex interplay of the serotonin and dopamine systems. This technical guide has provided a comprehensive overview of the key aspects of their development, from synthesis and SAR to preclinical evaluation. By leveraging these insights, researchers can continue to advance this promising class of compounds towards the clinic, with the ultimate goal of improving the lives of individuals affected by CNS disorders.
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth: A Technical Guide to the Discovery and Synthesis of CNS Drug Intermediates
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted process of discovering and synthesizing central nervous system (CNS) drug intermediates. Moving beyond a mere recitation of protocols, this document delves into the causal relationships behind experimental choices, offering a self-validating framework for navigating the complexities of CNS drug development. Each section is grounded in authoritative scientific literature to ensure technical accuracy and provide a springboard for further investigation.
The CNS Conundrum: Overcoming the Barriers to the Brain
The development of drugs targeting the CNS is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). This intricate barrier protects the brain from systemic circulation, excluding approximately 98% of small-molecule drugs and nearly all large-molecule therapeutics.[1] The complexity of CNS disorders themselves, many with poorly understood and heterogeneous pathologies, further complicates the identification of effective therapeutic targets.[2][3] Consequently, CNS drug development is characterized by high attrition rates and lengthy, costly clinical trials.[4]
A successful CNS drug candidate must possess a unique combination of physicochemical properties to effectively traverse the BBB and engage its target. These properties are often in conflict with those required for good oral bioavailability and metabolic stability, creating a delicate balancing act for medicinal chemists.[5][6]
Charting the Course: Modern Strategies in CNS Drug Discovery
The modern CNS drug discovery pipeline integrates a variety of sophisticated techniques to identify and optimize promising lead compounds. This multi-pronged approach aims to de-risk projects at an early stage by addressing the key challenges of CNS penetration and target engagement head-on.
In Silico Overture: Computational Approaches to CNS Drug Design
Computational modeling has become an indispensable tool in the initial stages of CNS drug discovery. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of molecules with their biological activity, enabling the prediction of properties like BBB permeability.[7][8]
This protocol outlines the fundamental steps for developing a QSAR model to predict the blood-brain barrier permeability of a series of compounds.[7][9][10]
-
Data Collection and Curation:
-
Compile a dataset of compounds with experimentally determined BBB permeability data (e.g., logBB values).
-
Ensure data quality by removing duplicates and standardizing chemical structures.
-
-
Descriptor Calculation:
-
For each molecule, calculate a range of molecular descriptors that quantify various physicochemical properties. Common descriptors for CNS penetration include:
-
Molecular Weight (MW)
-
LogP (lipophilicity)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)
-
Number of Rotatable Bonds (NRB)
-
pKa
-
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.[9]
-
-
Model Building:
-
Employ a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to establish a mathematical relationship between the calculated descriptors (independent variables) and the experimental BBB permeability (dependent variable).[9]
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the model using metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).[7]
-
Validate the model's predictive ability using the external test set.
-
The In Vitro Gauntlet: Mimicking the Blood-Brain Barrier
In vitro models of the blood-brain barrier are crucial for experimentally assessing the permeability of drug candidates before advancing to more complex and costly in vivo studies. These models typically involve a co-culture of endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes, to recapitulate the restrictive properties of the in vivo BBB.[11][12]
This protocol details the isolation and culture of primary porcine brain endothelial cells to create a robust and reproducible in vitro BBB model.[4][11][13]
-
Isolation of Porcine Brain Microvessels:
-
Obtain fresh porcine brains and carefully remove the meninges.
-
Isolate the grey matter and homogenize to release the microvessels.
-
Isolate the microvessels by density gradient centrifugation.
-
-
Culture of Primary PBECs:
-
Plate the isolated microvessels onto collagen- and fibronectin-coated culture flasks.
-
Culture the cells in a specialized endothelial cell growth medium supplemented with factors that promote the BBB phenotype, such as puromycin to select for endothelial cells.
-
-
Establishment of the Transwell Model:
-
Once confluent, seed the purified PBECs onto the apical side of a Transwell® insert.
-
For a co-culture model, astrocytes can be cultured on the basolateral side of the well.
-
-
Quality Control and Permeability Assay:
-
Monitor the integrity of the endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value is indicative of tight junction formation.
-
Perform permeability assays using fluorescently labeled marker molecules of known BBB permeability (e.g., sodium fluorescein for low permeability and a lipophilic molecule for high permeability) to validate the barrier function.
-
| Problem | Potential Cause | Solution |
| Low TEER values | Poor cell viability, contamination, improper coating of Transwell inserts, or suboptimal cell culture conditions. | Verify cell health, check for contamination, ensure proper coating procedures, and optimize media components and supplements. |
| High permeability of marker molecules | Incomplete tight junction formation or cell monolayer disruption. | Allow for longer culture times to promote tight junction maturation, handle Transwell inserts with care to avoid disrupting the cell layer, and ensure the absence of cytotoxic effects from test compounds. |
| Inconsistent results between experiments | Variability in primary cell isolation, passage number of cells, or inconsistencies in experimental procedures. | Standardize the cell isolation and culture protocols, use cells within a defined passage number range, and maintain meticulous records of all experimental parameters. |
High-Throughput Screening: Casting a Wide Net
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity.[14][15] For CNS drug discovery, HTS assays are designed to identify compounds that can modulate the activity of a specific target, such as a receptor or enzyme.
Caption: A generalized workflow for a high-throughput screening campaign in CNS drug discovery.
The Art of the Molecule: Synthesis of CNS Drug Intermediates
The synthesis of CNS drug intermediates is a critical phase where the theoretical design of a molecule is translated into a tangible compound. The chosen synthetic route must be efficient, scalable, and produce the target intermediate with high purity.
Case Study: Synthesis of a Benzodiazepine Intermediate
Benzodiazepines are a class of psychoactive drugs widely used to treat anxiety, insomnia, and seizures. The synthesis of diazepam, a well-known benzodiazepine, often proceeds through the intermediate 2-amino-5-chlorobenzophenone.
This protocol outlines a key step in the synthesis of diazepam, the methylation of 2-amino-5-chlorobenzophenone.[16]
-
Acetylation of 2-amino-5-chlorobenzophenone:
-
To a solution of 2-amino-5-chlorobenzophenone in absolute ethanol, add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude N-(2-benzoyl-4-chlorophenyl)acetamide.
-
-
Methylation:
-
To a solution of the acetylated intermediate in a suitable solvent, add a methylating agent such as methyl iodide.
-
The reaction is typically carried out in the presence of a base to facilitate the N-methylation.
-
-
Hydrolysis:
-
Hydrolyze the acetamide protecting group under acidic or basic conditions to yield 2-(methylamino)-5-chlorobenzophenone.
-
-
Purification:
-
Purify the final product by recrystallization or column chromatography.
-
Case Study: Synthesis of a Selective Serotonin Reuptake Inhibitor (SSRI) Intermediate
Sertraline is a widely prescribed SSRI used to treat depression, obsessive-compulsive disorder, and panic disorder. A key intermediate in its synthesis is cis-(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine.[17][18][19]
This protocol describes the formation of the sertraline imine, a crucial step in the synthesis of sertraline.[19]
-
Condensation Reaction:
-
Combine 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) with a solution of monomethylamine in a suitable solvent such as ethanol or n-propyl alcohol in a pressure-rated vessel.
-
Heat the mixture to facilitate the condensation reaction and imine formation.
-
-
Crystallization and Isolation:
-
Cool the reaction mixture to induce crystallization of the sertraline imine product.
-
Isolate the product by filtration. The low solubility of the imine in the reaction solvent drives the equilibrium towards product formation.
-
The Blueprint of Action: Understanding CNS Drug Targets
A deep understanding of the biological targets of CNS drugs is paramount for rational drug design. Visualizing the signaling pathways involved can provide valuable insights into the mechanism of action and potential off-target effects.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in motor control, motivation, and reward. It is a key target for antipsychotic drugs.[20][21]
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Serotonin Transporter (SERT) Mechanism
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. SSRIs exert their therapeutic effect by blocking this transporter.[22][23]
Caption: The transport cycle of the serotonin transporter (SERT).
Data-Driven Decisions: Physicochemical Properties of Successful CNS Drugs
Analysis of the physicochemical properties of marketed CNS drugs reveals a distinct property space that is favorable for BBB penetration. Adherence to these guidelines can significantly increase the probability of success for a CNS drug candidate.[2][6][14]
| Property | Suggested Range | Preferred Range |
| Molecular Weight (MW) | < 500 Da | < 450 Da |
| cLogP | 2 - 5 | 2 - 4 |
| Topological Polar Surface Area (TPSA) | < 90 Ų | < 70 Ų |
| Hydrogen Bond Donors (HBD) | < 3 | 0 - 1 |
| Hydrogen Bond Acceptors (HBA) | < 7 | < 5 |
| Number of Rotatable Bonds (NRB) | < 8 | < 5 |
| pKa (for bases) | 7.5 - 10.5 | 8.0 - 10.0 |
Data compiled from multiple sources.[2][6][24]
Conclusion: An Integrated Approach to CNS Drug Discovery
The discovery and synthesis of CNS drug intermediates is a complex, iterative process that requires a seamless integration of computational design, in vitro and in vivo testing, and sophisticated synthetic chemistry. By understanding the fundamental principles that govern BBB penetration and target engagement, and by employing the modern tools and techniques outlined in this guide, researchers can more effectively navigate the challenges of CNS drug development and increase the likelihood of bringing novel and effective therapies to patients.
References
- 1. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 2. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary porcine brain microvessel endothelial cell isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neovarsity.org [neovarsity.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. optibrium.com [optibrium.com]
- 11. A detailed method for preparation of a functional and flexible blood–brain barrier model using porcine brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. datapdf.com [datapdf.com]
- 20. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 22. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 23. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 24. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Piperazine Core in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs is no coincidence; the piperazine moiety is considered a "privileged scaffold" due to its unique combination of physicochemical and structural properties.[1][3][4] The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, often leading to improved aqueous solubility and oral bioavailability.[2][5] Furthermore, the piperazine ring's conformational flexibility and the synthetic tractability of its nitrogen atoms allow for facile modification, enabling medicinal chemists to fine-tune a compound's pharmacological and pharmacokinetic profiles.[2][5] This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of piperazine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the strategic modifications of the piperazine core, the experimental and computational methodologies employed to elucidate SAR, and illustrative case studies of successful drug candidates.
I. Strategic Modifications of the Piperazine Scaffold: A Gateway to Diverse Bioactivities
The versatility of the piperazine ring lies in the ability to readily introduce a wide array of substituents at its nitrogen and, to a lesser extent, its carbon atoms. These modifications profoundly influence a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]
N1- and N4-Substitutions: The Primary Drivers of Activity and Selectivity
The majority of SAR studies on piperazine-containing compounds focus on the diverse functionalities that can be appended to the two nitrogen atoms. The choice of these substituents is a critical determinant of the resulting biological activity.
-
Arylpiperazines: The direct attachment of an aryl group to one of the piperazine nitrogens is a common motif, particularly in centrally acting agents.[7][8] Variations in the electronic nature and substitution pattern of the aryl ring significantly impact receptor binding affinity and selectivity. For instance, in the development of antipsychotics, the nature of the aryl group is crucial for modulating affinity for dopamine D2 and serotonin 5-HT1A receptors.[9][10]
-
Linker-Mediated Substitutions: Often, a linker is introduced between the piperazine ring and a terminal pharmacophore. The length, rigidity, and chemical nature of this linker are critical for orienting the terminal group within the target's binding pocket. This strategy is widely employed in the design of kinase inhibitors and receptor antagonists.
C-H Functionalization and Bioisosteric Replacement: Fine-Tuning Physicochemical Properties
While N-substitution is more common, modifications to the carbon skeleton of the piperazine ring are gaining traction. C-H functionalization allows for the introduction of substituents that can modulate lipophilicity, metabolic stability, and conformational preferences.
Furthermore, the replacement of the piperazine core with bioisosteres—structurally different groups with similar physicochemical properties—is a powerful strategy to overcome pharmacokinetic liabilities or to explore novel chemical space. Common bioisosteres for piperazine include homopiperazine, diazabicycloalkanes, and various spirocyclic diamines.
II. The Methodological Cornerstone of SAR: A Duality of Experimental and Computational Approaches
A robust SAR study is built upon a synergistic interplay between experimental biological evaluation and computational modeling. This dual approach allows for the iterative refinement of lead compounds, guiding the synthetic chemist toward molecules with improved potency, selectivity, and drug-like properties.
Experimental Workflows for Biological Characterization
The selection of appropriate biological assays is paramount to generating meaningful SAR data. The choice of assay is dictated by the therapeutic target and the desired biological effect.
-
MTT Assay for Cell Viability: This colorimetric assay is a workhorse for assessing the cytotoxic or anti-proliferative effects of compounds, particularly in cancer research.[1][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.[1][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a two-fold serial dilution of the piperazine compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
-
Radioligand Binding Assays: These assays are crucial for determining the affinity of a compound for a specific receptor, such as G-protein coupled receptors (GPCRs).[4][14] They involve the use of a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by the test compound.[4]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled piperazine compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound to determine the Ki value (inhibitory constant).
-
Computational Chemistry: Predicting and Rationalizing SAR
Computational methods are indispensable for accelerating the drug discovery process by predicting the properties of virtual compounds and providing insights into ligand-receptor interactions.[3][15]
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[16][17] By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs.[16][17]
Workflow for QSAR Model Development
Caption: A typical workflow for developing a QSAR model.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that stabilize the complex. Molecular dynamics simulations can then be used to assess the stability of these interactions over time.
General Workflow for a SAR Study
Caption: The iterative cycle of a typical SAR study.
III. Case Studies: The Piperazine Scaffold in Action
The strategic application of SAR principles has led to the development of numerous life-changing medications. The following case studies highlight the pivotal role of the piperazine moiety in two landmark anticancer drugs.
Imatinib (Gleevec®): A Revolution in Targeted Cancer Therapy
The development of Imatinib for the treatment of chronic myeloid leukemia (CML) is a paradigm of rational drug design.[3][18][19] The initial lead compound, a 2-phenylaminopyrimidine derivative, showed weak and non-selective kinase inhibitory activity.[18] Through a meticulous SAR campaign, researchers at Novartis introduced key structural modifications:
-
Addition of a 3'-pyridyl group: This enhanced cellular activity.
-
Incorporation of a benzamide group: This improved potency against tyrosine kinases.
-
Introduction of an N-methylpiperazine moiety: This was a critical step that significantly improved water solubility and oral bioavailability, transforming the lead compound into a viable drug candidate.[18]
The final structure of Imatinib fits perfectly into the ATP-binding pocket of the Bcr-Abl kinase, the causative agent of CML, leading to potent and selective inhibition.[20]
Olaparib (Lynparza®): Exploiting Synthetic Lethality
Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of cancers with mutations in the BRCA1/2 genes.[11][12][15] The development of Olaparib involved the optimization of a phthalazinone core. The piperazine ring, linked to a cyclopropanecarbonyl group, plays a crucial role in its activity.[12] SAR studies revealed that modifications to the piperazine substituent directly impact the compound's potency and pharmacokinetic properties.[11][15] The final structure of Olaparib effectively mimics the nicotinamide portion of NAD+, the natural substrate of PARP, leading to potent enzyme inhibition and synthetic lethality in BRCA-deficient cancer cells.[12]
IV. Navigating the Pharmacokinetic Landscape: The Role of Piperazine in ADME Optimization
A potent compound is of little therapeutic value if it cannot reach its target in the body at sufficient concentrations and for an adequate duration. The piperazine moiety is often incorporated into drug candidates to favorably modulate their ADME properties.[5][6]
-
Absorption: The basicity of the piperazine nitrogens allows for salt formation, which can improve aqueous solubility and enhance oral absorption.[2][5]
-
Distribution: The ability to fine-tune the lipophilicity of piperazine derivatives through N-substitution allows for the optimization of tissue distribution and blood-brain barrier penetration.[6]
-
Metabolism: The piperazine ring itself can be a site of metabolism, typically N-dealkylation or oxidation. Understanding the metabolic fate of piperazine-containing compounds is crucial for designing molecules with improved metabolic stability.
-
Excretion: The hydrophilic nature of the piperazine ring can facilitate renal clearance of the drug and its metabolites.
V. Future Directions and Conclusion
The piperazine scaffold continues to be a rich source of novel therapeutic agents. Future SAR studies will likely focus on several key areas:
-
Novel Scaffolds and Bioisosteres: The exploration of new piperazine-like structures and bioisosteres to access novel chemical space and overcome existing limitations.
-
Targeting Protein-Protein Interactions: The development of piperazine-based compounds that can modulate challenging targets such as protein-protein interactions.
-
Integration of Artificial Intelligence: The increasing use of AI and machine learning in QSAR and de novo drug design to accelerate the discovery of potent and selective piperazine derivatives.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. Imatinib and its successors--how modern chemistry has changed drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a potent olaparib-chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. novapublishers.com [novapublishers.com]
- 20. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
Methodological & Application
Comprehensive Analytical Characterization of 1-(3-Methoxypyridin-2-yl)piperazine
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 1-(3-Methoxypyridin-2-yl)piperazine (CAS No. 80827-67-4).[1][2] As a key intermediate and building block in pharmaceutical synthesis, rigorous confirmation of its identity, purity, and structural integrity is paramount.[3] This guide outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Need for Rigorous Analysis
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a piperazine moiety.[4] Its structure makes it a valuable precursor in the development of novel therapeutic agents. The efficacy and safety of any final active pharmaceutical ingredient (API) are directly dependent on the quality of the starting materials and intermediates. Therefore, employing a suite of orthogonal analytical techniques is not merely a procedural step but a fundamental requirement for ensuring reproducible and reliable scientific outcomes.
This guide details the primary analytical workflows for establishing the quality profile of this compound.
Caption: Overall analytical workflow for the characterization of this compound.
Chromatographic Analysis for Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: Reversed-phase HPLC (RP-HPLC) with UV detection is the gold standard for purity analysis of non-volatile organic molecules. The presence of the pyridine aromatic system in this compound provides strong UV absorbance, allowing for sensitive detection.[5][6] A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min[7] |
| Column Temp. | 35 °C[7] |
| Injection Vol. | 10 µL[7] |
| Detection | UV at 239 nm[5][8] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It provides both retention time data for separation and mass spectra for definitive identification of components. This technique is widely used for the analysis of piperazine derivatives.[9][10][11]
Caption: Step-by-step workflow for GC-MS analysis.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in HPLC-grade Methanol.
-
Vortex thoroughly. The use of a volatile solvent is critical for proper injection.
-
-
Instrumentation & Conditions:
-
A standard GC-MS system is used. A non-polar column like a DB-5ms is a good starting point as it separates compounds primarily based on boiling point.[9]
-
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[9] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless[9] |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 10 min. |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
-
Data Analysis:
-
The resulting mass spectrum for the main peak should be analyzed for the molecular ion (M⁺) at m/z 193, corresponding to the molecular weight of the compound (C₁₀H₁₅N₃O).[1][4]
-
Analyze the fragmentation pattern. Key fragments would arise from the cleavage of the piperazine ring and the loss of the methoxy group.
-
Compare the spectra of any impurity peaks against spectral libraries (e.g., NIST) for tentative identification.
-
Spectroscopic Analysis for Structural Confirmation
While chromatography assesses purity, spectroscopy provides definitive proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The combination of these experiments allows for the complete assignment of the molecule's structure. Dynamic NMR behavior is sometimes observed in piperazine derivatives due to conformational changes, but standard spectra are sufficient for identity confirmation.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected Spectral Data:
-
The chemical shifts (δ) are predicted based on the known effects of the substituents on the pyridine and piperazine rings.
-
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~7.5-7.8 ppm (m, 2H, Pyridine-H) | ~155-160 ppm (Pyridine C-O) |
| ~6.7-6.9 ppm (m, 1H, Pyridine-H) | ~140-145 ppm (Pyridine C-N) |
| ~3.9 ppm (s, 3H, -OCH₃) | ~135-140 ppm (Pyridine CH) |
| ~3.2-3.4 ppm (t, 4H, Piperazine-H adjacent to Py) | ~115-125 ppm (Pyridine CH) |
| ~3.0-3.2 ppm (t, 4H, Piperazine-H adjacent to NH) | ~105-110 ppm (Pyridine CH) |
| ~1.9-2.2 ppm (br s, 1H, -NH) | ~55-60 ppm (-OCH₃) |
| ~50-55 ppm (Piperazine CH₂) | |
| ~45-50 ppm (Piperazine CH₂) |
Note: 's' = singlet, 't' = triplet, 'm' = multiplet, 'br s' = broad singlet. Actual shifts may vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". This method is excellent for confirming the presence of key structural motifs like N-H, C-H, C-O, and the aromatic ring.[14][15]
Experimental Protocol:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine (Piperazine) |
| 3000-3100 | Aromatic C-H Stretch | Pyridine Ring |
| 2800-3000 | Aliphatic C-H Stretch | Piperazine & Methoxy |
| ~1600, ~1480 | C=C and C=N Ring Stretch | Pyridine Ring |
| 1250-1300 | Aryl C-O Stretch | Methoxy Group |
| 1100-1150 | C-N Stretch | Piperazine Ring |
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound. This is a definitive test for molecular identity. Using a soft ionization technique like Electrospray Ionization (ESI) typically yields the protonated molecular ion [M+H]⁺.[16]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer and acquire the spectrum in positive ion mode.
-
-
Data Analysis:
-
The molecular formula of this compound is C₁₀H₁₅N₃O.[4]
-
Calculated Monoisotopic Mass for [M+H]⁺ (C₁₀H₁₆N₃O⁺): 194.1288
-
The experimentally measured mass should be within 5 ppm of the calculated theoretical mass.
-
Conclusion
The application of this multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, provides a robust and reliable characterization of this compound. HPLC and GC-MS are powerful tools for assessing purity and identifying impurities, while NMR, FTIR, and HRMS work in concert to provide unambiguous confirmation of the compound's structure and elemental composition. Adherence to these protocols will ensure a high-quality, well-characterized material suitable for downstream applications in research and drug development.
References
- 1. This compound - CAS:80827-67-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. 80827-67-4|this compound|BLD Pharm [bldpharm.com]
- 3. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. scholars.direct [scholars.direct]
- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Redirecting [linkinghub.elsevier.com]
The Definitive Guide to HPLC Analysis of Piperazine Derivatives: An Application Note and Protocol Handbook
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine and its derivatives represent a critical class of compounds in the pharmaceutical industry, forming the structural backbone of numerous drugs across a wide range of therapeutic areas.[1] The precise and accurate analysis of these compounds is paramount for ensuring drug quality, safety, and efficacy. This comprehensive guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the analysis of piperazine derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the fundamental principles and causal relationships that underpin robust and reliable HPLC analysis. Detailed, field-tested protocols are provided, alongside a thorough examination of method development strategies, troubleshooting, and validation in accordance with international guidelines.
Introduction: The Analytical Significance of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for designing drugs with diverse pharmacological activities. Consequently, the accurate quantification and impurity profiling of piperazine-containing active pharmaceutical ingredients (APIs) and their formulations are critical throughout the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] However, the inherent basicity of the piperazine moiety presents specific challenges, most notably poor peak shape (tailing) due to interactions with residual silanol groups on traditional silica-based stationary phases.[3][4][5] This guide will provide a comprehensive framework for developing, validating, and troubleshooting HPLC methods to overcome these challenges and ensure the generation of high-quality, reliable data.
The Chromatographic Behavior of Piperazine Derivatives: A Mechanistic Perspective
Understanding the acid-base chemistry of piperazine derivatives is fundamental to developing successful HPLC methods. Piperazine itself is a weak base with two pKa values, approximately 5.35 and 9.73. The ionization state of the piperazine nitrogens is therefore highly dependent on the pH of the mobile phase.
At a low pH (typically 2-4 pH units below the pKa), the piperazine nitrogens will be protonated, carrying a positive charge.[6][7] This can lead to strong, undesirable interactions with negatively charged silanol groups on the surface of silica-based HPLC columns, resulting in significant peak tailing.[3][8] Conversely, at a high pH (typically 2-4 pH units above the pKa), the piperazine moiety will be in its neutral, un-ionized form, which generally leads to better peak shape and retention on reversed-phase columns.[6][7]
The interplay between the analyte's ionization state and the stationary phase is a critical consideration in method development. The following diagram illustrates the logical workflow for selecting an appropriate chromatographic strategy based on the properties of the piperazine derivative and the desired analytical outcome.
Caption: HPLC Method Development Workflow for Piperazine Derivatives.
Core Experimental Protocols
This section provides detailed, step-by-step protocols for the HPLC analysis of piperazine derivatives. These protocols are designed to be self-validating systems, incorporating best practices to ensure robustness and reliability.
Protocol 1: Reversed-Phase HPLC with UV Detection (with Derivatization) for Trace Piperazine Analysis
This protocol is ideal for the quantification of piperazine as a process impurity or degradation product where the parent molecule lacks a strong UV chromophore.[2] Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) renders the piperazine detectable at low concentrations.[2][9][10][11]
Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Piperazine standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2][9] |
| Flow Rate | 1.0 mL/min[2][9] |
| Column Temperature | 35°C[2][9] |
| Injection Volume | 10 µL[2][9] |
| Detection Wavelength | 340 nm[2] |
Sample Preparation (Derivatization):
-
Prepare a stock solution of piperazine standard in a suitable solvent (e.g., diluent used for mobile phase).
-
Prepare a solution of NBD-Cl in acetonitrile.
-
In a reaction vial, mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[9]
-
Cool the solution to room temperature.
-
Dilute the derivatized solution with the mobile phase to the desired concentration before injection.
Data Analysis:
-
Identify the peak corresponding to the NBD-piperazine derivative based on its retention time compared to a derivatized standard.
-
Quantify the analyte using a calibration curve generated from a series of derivatized standards of known concentrations.
Protocol 2: Reversed-Phase HPLC for Pharmaceutical Analysis of a Piperazine Derivative API
This protocol is a general method for the assay and impurity profiling of a piperazine-containing drug substance. The use of a buffered mobile phase at a controlled pH is crucial for achieving symmetrical peaks and reproducible retention times.
Instrumentation and Reagents:
-
HPLC system with a PDA detector
-
Analytical column: C8 or C18, 150 mm x 4.6 mm, 3.5 µm particle size, preferably with end-capping
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Triethylamine (optional, for improved peak shape)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | As per the UV maximum of the analyte |
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of mobile phase A and B) to dissolve the powder.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation: A Trustworthy System
Method validation is a mandatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[13][14][15][16]
Key Validation Parameters (as per ICH Q2(R1)):
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis (PDA), no interference at the retention time of the analyte in placebo and blank injections. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | Assay: 80-120% of the test concentration. Impurities: Reporting level to 120% of the specification. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for the assay of the drug substance. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |
Troubleshooting Common Issues in the HPLC Analysis of Piperazine Derivatives
Even with a well-developed method, problems can arise during routine analysis. The following section addresses common issues encountered with piperazine derivatives and provides a logical approach to their resolution.
Caption: A logical guide to troubleshooting common HPLC issues.
In-depth Explanation of Peak Tailing Mitigation:
As previously discussed, peak tailing is the most common issue for basic compounds like piperazine derivatives.[3][4][5] It arises from secondary interactions between the protonated analyte and ionized silanol groups on the silica surface. Here are the primary strategies to combat this:
-
Mobile Phase pH Control: Operating at a low pH (e.g., < 3) protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[6] Conversely, a high pH (e.g., > 8, requires a pH-stable column) deprotonates the analyte, eliminating the ionic interaction.[7]
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," where the accessible silanol groups are chemically bonded with a small silylating agent. This shields the analyte from these secondary interaction sites.[4]
-
Addition of Mobile Phase Modifiers: A small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.[5] The TEA will preferentially interact with the active silanol sites, effectively masking them from the piperazine derivative.
Conclusion
The successful HPLC analysis of piperazine derivatives is a testament to the application of sound chromatographic principles. By understanding the fundamental chemistry of these basic compounds and their interactions with the stationary and mobile phases, researchers can develop robust, reliable, and validated methods. The protocols and troubleshooting guides presented in this application note provide a solid foundation for the accurate analysis of this important class of pharmaceutical compounds, ultimately contributing to the development of safe and effective medicines.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. waters.com [waters.com]
- 4. mastelf.com [mastelf.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. ICH Official web site : ICH [ich.org]
- 16. fda.gov [fda.gov]
Application Notes and Protocols for the Preclinical Evaluation of Novel Arylpiperazine Compounds in Neurological Disorder Models
A Case Study Framework Using 1-(3-Methoxypyridin-2-yl)piperazine
A Foreword on this compound
While this compound is a defined chemical entity, its specific biological activity and application in animal models of neurological disorders are not extensively documented in publicly available scientific literature. However, its core structure belongs to the arylpiperazine class, a scaffold of immense importance in central nervous system (CNS) drug discovery.[1][2] Arylpiperazine derivatives are integral to numerous approved medications for depression, anxiety, and psychosis.[2][3]
This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on how a novel arylpiperazine derivative, such as this compound, would be systematically evaluated in preclinical animal models. The protocols and methodologies described herein are based on established, field-proven techniques for characterizing similar compounds within this chemical class.
Section 1: Hypothesized Mechanism of Action and In Vitro Characterization
The arylpiperazine moiety is a privileged structure known to interact with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[3][4] The initial steps in characterizing a novel compound like this compound involve in vitro assays to determine its binding affinity and functional activity at these key CNS targets.
Predicted Signaling Pathways
Arylpiperazines can act as agonists, partial agonists, or antagonists at 5-HT and D2 receptors. These receptors primarily signal through Gαi/o or Gαs proteins, modulating the levels of cyclic adenosine monophosphate (cAMP), a critical second messenger.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(3-Methoxypyridin-2-yl)piperazine as a Versatile Scaffold for Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-methoxypyridin-2-yl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a multitude of high-affinity ligands targeting various serotonin (5-HT) receptors. Its unique electronic and conformational properties make it an ideal starting point for developing novel therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia. This document provides a comprehensive guide for researchers, detailing the synthesis, physicochemical properties, and strategic application of this scaffold. It includes step-by-step protocols for derivatization and subsequent pharmacological evaluation, underpinned by insights into structure-activity relationships (SAR) that govern receptor affinity and selectivity.
Introduction: The Significance of the Arylpiperazine Moiety in Neuropharmacology
The arylpiperazine substructure is a cornerstone in the design of CNS-active agents. Its ability to engage in key interactions with aminergic G-protein coupled receptors (GPCRs) has led to the development of numerous successful drugs. Compounds incorporating the this compound core often exhibit polypharmacological profiles, interacting with multiple serotonin receptor subtypes such as 5-HT₁A, 5-HT₂A, and 5-HT₇, as well as other neurotransmitter receptors.[1][2][3] This multi-target engagement can offer enhanced therapeutic efficacy or a more favorable side-effect profile compared to highly selective ligands.[2][4]
Notable drugs built upon related arylpiperazine scaffolds include the anxiolytic buspirone, which is a potent 5-HT₁A partial agonist, and atypical antipsychotics like perospirone, which demonstrates a complex profile including 5-HT₂A and D₂ receptor antagonism alongside 5-HT₁A partial agonism.[5][6][7][8] The subject of this guide, this compound, is a key intermediate in the synthesis of vortioxetine, a multimodal antidepressant that modulates several serotonin receptors and the serotonin transporter.[9][10][11] The strategic importance of this building block is thus well-established, making a thorough understanding of its application essential for drug discovery professionals.
Physicochemical Properties and Handling
Before its use in synthesis, it is crucial to understand the fundamental properties of the building block.
| Property | Value | Reference |
| IUPAC Name | 1-(3-methoxy-2-pyridinyl)piperazine | [12] |
| CAS Number | 80827-67-4 | [12] |
| Molecular Formula | C₁₀H₁₅N₃O | [12] |
| Molecular Weight | 193.25 g/mol | [12] |
| Appearance | Typically an oil or low-melting solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, Isopropanol) | |
| Storage | Store in a cool, dry place away from light and moisture. Inert atmosphere recommended. |
Note: Physical properties such as melting point and exact solubility can vary based on purity and salt form (e.g., trihydrochloride salt, CAS 1707714-57-5).[13]
Synthetic Protocols
The synthesis of target ligands begins with the preparation of the core building block, followed by its derivatization.
Protocol 3.1: Synthesis of this compound
The most common laboratory-scale synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction between 2-chloro-3-methoxypyridine and an excess of piperazine.
Reaction Scheme: 2-Chloro-3-methoxypyridine + Piperazine → this compound
Materials:
-
2-Chloro-3-methoxypyridine
-
Piperazine (anhydrous)
-
Isopropanol (IPA) or a similar high-boiling solvent
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for work-up
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-3-methoxypyridine (1.0 eq) and isopropanol (approx. 10 mL per gram of starting material).
-
Addition of Piperazine: Add a molar excess of piperazine (typically 3-5 eq) to the flask. The excess piperazine acts as both the nucleophile and the base to quench the HCl byproduct.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C for IPA) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate and water. c. Wash the organic layer with water and then with brine to remove excess piperazine and inorganic salts. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to afford the final product.
Protocol 3.2: General Derivatization via N-Alkylation
A common strategy for elaborating the scaffold is to alkylate the secondary amine of the piperazine ring. This is a key step in synthesizing molecules like perospirone or vortioxetine analogs.[6][9]
Reaction Scheme: this compound + R-X → N-Alkyl-1-(3-Methoxypyridin-2-yl)piperazine (Where R-X is an alkyl halide or sulfonate)
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide for a perospirone analog) (1.0-1.2 eq)[6]
-
A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) (1.5-2.0 eq)
-
A polar aprotic solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Potassium iodide (KI) (catalytic amount, optional)
Procedure:
-
Reaction Setup: Dissolve this compound in MeCN or DMF in a round-bottom flask.
-
Add Base and Alkylating Agent: Add the base (e.g., K₂CO₃) and the alkylating agent to the stirred solution. Add a catalytic amount of KI to facilitate the reaction, especially if using an alkyl chloride.
-
Heating: Heat the mixture to 60-80°C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: a. After cooling, filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Partition the residue between water and an organic solvent like ethyl acetate. d. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product by column chromatography on silica gel.
Application in Serotonin Receptor Ligand Design
The this compound scaffold serves as a versatile platform. The methoxy-pyridine ring typically anchors the molecule in the receptor binding pocket, while modifications to the terminal group attached to the piperazine nitrogen dictate selectivity and functional activity (agonist, partial agonist, or antagonist).
Structure-Activity Relationship (SAR) Insights
-
The Aryl Group (3-Methoxypyridinyl): The position of the methoxy group is crucial. The 3-methoxy substitution pattern, as seen in this building block, is found in ligands with high affinity for various 5-HT receptors. Modifications here, such as changing the substituent or its position, can drastically alter the binding profile.
-
The Piperazine Linker: The piperazine ring provides a conformationally constrained linker that correctly orients the aryl and terminal pharmacophores. It is a common feature in ligands for aminergic GPCRs.[15][16]
-
The Terminal Group: The nature of the group attached to the distal nitrogen of the piperazine is a primary determinant of the ligand's overall pharmacological profile.
-
Long-chain arylalkyl groups often lead to high-affinity ligands for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[3] The length of the alkyl chain (typically 2-4 carbons) is critical for optimal receptor interaction.[4]
-
Complex heterocyclic systems , like the benzisothiazole in perospirone or the phthalimide in related antagonists, can confer specific receptor subtype selectivity and functional activity.[6][17]
-
Workflow for Ligand Synthesis and Evaluation
The following diagram illustrates a typical workflow from the building block to a characterized lead compound.
Caption: General workflow from building block to lead candidate.
In Vitro Pharmacological Evaluation Protocols
Once a library of derivatives is synthesized, their pharmacological properties must be assessed.
Protocol 5.1: Radioligand Competition Binding Assay (for Affinity, Kᵢ)
This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor subtype (e.g., 5-HT₁A) by measuring its ability to displace a known high-affinity radioligand.[18][19]
Principle: The assay measures the competition between a constant concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the unlabeled test compound for binding to membranes prepared from cells expressing the target receptor.[20][21]
Materials:
-
Receptor Source: Frozen cell pellets or membrane preparations from cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293-h5-HT₁A).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]8-OH-DPAT).[21]
-
Test Compounds: Synthesized derivatives of this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand (e.g., serotonin).[21]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA.[21]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[21]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI), and a cell harvester.[21][22]
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize thawed cell pellets in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration via a standard assay (e.g., BCA).[22]
-
Assay Plate Setup (96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and the non-specific binding control.
-
Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[22]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 5.2: Functional cAMP Assay (for Agonism/Antagonism)
This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels, a key second messenger.[23]
Principle:
-
For Gᵢ-coupled receptors (e.g., 5-HT₁A): Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[20][24]
-
For Gₛ-coupled receptors (e.g., 5-HT₇): Agonist binding stimulates adenylyl cyclase, causing an increase in cAMP levels.[25]
Materials:
-
Live cells expressing the target receptor (e.g., CHO-K1-h5-HT₁A).
-
Forskolin (an adenylyl cyclase activator, used to establish a baseline of cAMP production in Gᵢ assays).
-
A known reference agonist (e.g., 5-HT).
-
Test compounds.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[26]
Procedure (Example for a Gᵢ-coupled receptor like 5-HT₁A):
-
Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Agonist Mode: a. Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. b. Add serial dilutions of the test compound. c. Add a fixed concentration of forskolin to stimulate cAMP production. d. Incubate for 30-60 minutes at 37°C.
-
Antagonist Mode: a. Pre-treat cells with serial dilutions of the test compound. b. Add a fixed concentration (e.g., EC₈₀) of a known reference agonist. c. Incubate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the IC₅₀, from which an antagonist constant (Kₑ) can be calculated.
-
Signaling Pathway Visualization
Caption: Contrasting signaling pathways for Gi and Gs-coupled 5-HT receptors.
Conclusion
This compound is a high-value building block for the synthesis of novel serotonin receptor ligands. Its utility is demonstrated by its incorporation into clinically relevant molecules. By understanding its synthesis, reactivity, and the SAR principles that guide its derivatization, researchers can effectively leverage this scaffold to develop next-generation CNS therapeutics. The protocols provided herein offer a robust framework for the synthesis and pharmacological characterization of new chemical entities based on this privileged core structure.
References
- 1. Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buspirone - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Perospirone? [synapse.patsnap.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 12. This compound | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. prepchem.com [prepchem.com]
- 15. Secure Verification [cherry.chem.bg.ac.rs]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. resources.revvity.com [resources.revvity.com]
The 1-(3-Methoxypyridin-2-yl)piperazine Scaffold: A Privileged Substructure for CNS and Kinase Inhibitor Drug Discovery
Introduction: The Strategic Value of the Pyridinylpiperazine Moiety
In the landscape of modern medicinal chemistry, the piperazine ring stands out as one of the most versatile and frequently utilized heterocyclic scaffolds.[1] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring serve as key handles for chemical modification, allowing for the precise tuning of a molecule's pharmacological and pharmacokinetic profile.[2]
This guide focuses on a specific and highly valuable variant: 1-(3-Methoxypyridin-2-yl)piperazine . The incorporation of a methoxypyridine group onto the piperazine core introduces a unique combination of features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methoxy group can engage in additional interactions within a target binding site and influence the overall electronic properties of the molecule. This strategic combination has made this compound a sought-after intermediate in the synthesis of high-value clinical candidates, particularly in the realms of Central Nervous System (CNS) disorders and oncology.
This document serves as a detailed guide for researchers and drug development professionals, outlining the applications of this scaffold, providing field-proven experimental protocols, and explaining the scientific rationale behind its use in drug discovery workflows.
Core Application I: Targeting Serotonin Receptors for CNS Disorders
A primary application of the this compound scaffold is in the development of ligands for G-Protein Coupled Receptors (GPCRs), with a particular emphasis on serotonin (5-HT) receptors. Derivatives of this scaffold have been extensively explored as potent and selective antagonists and agonists for subtypes such as the 5-HT1A receptor, which is a key target for treating anxiety and depression.[3][4]
Mechanism of Action & Rationale
The 1-(aryl)piperazine motif is a well-established pharmacophore for multiple monoamine receptors. In the context of 5-HT1A, the pyridinyl nitrogen can form critical interactions with the receptor's binding pocket. The secondary amine of the piperazine ring (N4) provides a crucial attachment point for further chemical elaboration. By appending different chemical moieties at this position, medicinal chemists can modulate affinity, selectivity, and functional activity (agonist vs. antagonist). The 3-methoxy group on the pyridine ring can serve to orient the molecule within the binding site and fine-tune its properties.
The general synthetic strategy involves using this compound as a core building block, which is then coupled with various side chains to generate a library of diverse final compounds for screening.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for developing a novel CNS agent starting from the this compound scaffold.
Caption: Drug discovery workflow using the target scaffold.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a standard competitive binding assay to determine the affinity (Ki) of newly synthesized compounds for the human 5-HT1A receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (the "hot" ligand) for binding to the 5-HT1A receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Binding Control: 5-Hydroxytryptamine (Serotonin) or Spiperone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: Synthesized derivatives of this compound, dissolved in 100% DMSO to create stock solutions.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well Filter Plates (e.g., Millipore Multiscreen) and Vacuum Manifold .
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compound stocks in assay buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM). Keep the final DMSO concentration below 1% to avoid interference.
-
-
Assay Plate Setup (per well):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Serotonin solution.
-
Test Compound: Add 50 µL of the appropriate test compound dilution.
-
-
Add Radioligand:
-
To all wells, add 50 µL of [³H]-8-OH-DPAT diluted in assay buffer to a final concentration of ~0.5 nM (or near its Kd value).
-
-
Add Receptor Membranes:
-
To all wells, add 100 µL of the 5-HT1A receptor membrane preparation (protein concentration typically 5-10 µg per well).
-
-
Incubation:
-
Incubate the plates for 60 minutes at room temperature with gentle shaking. Causality Note: This incubation period allows the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid, cold washing is critical to minimize dissociation of the bound ligand from the receptor.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add 200 µL of scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding for each compound concentration: % Inhibition = ((Total Binding CPM - Compound CPM) / (Total Binding CPM - NSB CPM)) * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Self-Validation System:
-
The total binding should be at least 10-fold higher than the non-specific binding.
-
The IC₅₀ of a known standard 5-HT1A ligand should be run in parallel and fall within the expected range.
-
The Hill slope of the dose-response curve should be close to 1.0, indicating a competitive binding interaction at a single site.
Core Application II: Scaffolding for Kinase Inhibitors
The pyridinylpiperazine core is also a privileged structure in the design of kinase inhibitors. Numerous approved kinase inhibitors feature this moiety, which often serves to anchor the molecule in the ATP-binding pocket of the target kinase.[5] The pyridine ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
While direct synthesis from this compound is less commonly published for marketed drugs, this building block is highly relevant for creating libraries to screen against various kinases, such as those in the PI3K/mTOR or JAK families.[6]
Visualizing the Kinase Hinge Interaction
The diagram below conceptualizes how a derivative of the scaffold might interact with the ATP binding site of a kinase.
Caption: Conceptual model of scaffold-kinase interaction.
Protocol 2: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)
This protocol outlines a robust, high-throughput method to determine the potency (IC₅₀) of test compounds against a specific kinase using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor ("tracer") from a specific kinase by a test compound. The kinase is labeled with a europium (Eu)-labeled antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the emission signal.
Materials:
-
Target Kinase: Recombinant kinase of interest (e.g., JAK1, PI3Kα).
-
Eu-labeled Antibody: An antibody specific to the kinase or a general tag (e.g., anti-His, anti-GST).
-
Fluorescent Tracer: An Alexa Fluor™ 647-labeled tracer appropriate for the kinase family.
-
Assay Buffer: Kinase buffer (specific composition depends on the kinase, but typically contains HEPES, MgCl₂, EGTA, and Brij-35).
-
Test Compounds: Synthesized derivatives of this compound, prepared as in Protocol 1.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
384-well, low-volume, black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and the positive control in assay buffer.
-
Prepare a working solution of kinase/Eu-antibody complex in assay buffer.
-
Prepare a working solution of the fluorescent tracer in assay buffer.
-
-
Assay Plate Setup (e.g., 10 µL final volume):
-
Add 2.5 µL of the appropriate test compound dilution or control to the wells.
-
Add 5 µL of the kinase/Eu-antibody complex to all wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature. Causality Note: This pre-incubation allows the test compound to bind to the kinase.
-
-
Initiate Reaction:
-
Add 2.5 µL of the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate for 60 minutes at room temperature, protected from light. Causality Note: This allows the binding reaction between the kinase, tracer, and inhibitor to reach equilibrium.
-
-
Plate Reading:
-
Read the plate on a TR-FRET reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the controls (0% inhibition for DMSO vehicle, 100% inhibition for high-concentration positive control).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Self-Validation System:
-
The Z'-factor for the assay plate should be ≥ 0.5, indicating a robust assay window.
-
The IC₅₀ of the positive control inhibitor should be within the expected range.
-
The dose-response curves should be complete and show clear upper and lower plateaus.
Summary of Applications & Future Perspectives
The this compound scaffold is a commercially available and synthetically tractable building block that provides a rapid entry point into chemical space relevant for CNS and oncology targets. Its inherent properties make it a valuable core for generating libraries of compounds for high-throughput screening.
| Application Area | Primary Targets | Key Assays | Rationale for Scaffold |
| CNS Disorders | Serotonin (5-HT) Receptors, Dopamine Receptors | Radioligand Binding, Functional Assays (cAMP, Ca²⁺ flux) | Established arylpiperazine pharmacophore; allows for modulation of GPCR activity. |
| Oncology | Protein Kinases (e.g., JAK, PI3K, ALK) | TR-FRET Binding Assays, Enzymatic Activity Assays | Pyridine ring acts as a hinge-binder; piperazine provides a vector for solubility and selectivity. |
Future work will likely focus on expanding the derivatization of this core to explore novel target classes and to develop compounds with highly specific polypharmacology, for example, dual 5-HT and kinase inhibitors for complex diseases. The continued application of this scaffold underscores the power of privileged structures in streamlining the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 3. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google Patents [patents.google.com]
- 4. RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis - Google Patents [patents.google.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of 1-(3-Methoxypyridin-2-yl)piperazine
Abstract
This document provides a comprehensive guide for the N-alkylation of 1-(3-methoxypyridin-2-yl)piperazine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step instructions. We will explore two primary methodologies for N-alkylation: direct alkylation via nucleophilic substitution and reductive amination. The rationale behind experimental choices, purification strategies, and analytical characterization will be discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its prevalence is attributed to the unique physicochemical properties conferred by the combination of the electron-rich methoxypyridine ring and the versatile piperazine linker. The secondary amine of the piperazine ring provides a crucial handle for introducing a wide range of substituents, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The synthesis of this key intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-methoxypyridine and piperazine in a suitable solvent like isopropanol, often under reflux conditions[1]. Once obtained, the subsequent N-alkylation is a critical step in the elaboration of this scaffold into final drug candidates.
Strategic Approaches to N-Alkylation
The choice of N-alkylation strategy is paramount and depends on the nature of the alkyl group to be introduced and the desired scale of the reaction. The two most common and effective methods are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.
-
Direct Alkylation: This classical method involves the reaction of the secondary amine with an alkyl halide (or other electrophiles with a suitable leaving group) in the presence of a base. It is a straightforward approach, particularly for introducing simple alkyl groups.
-
Reductive Amination: This powerful and often milder alternative involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side reaction in direct alkylation[2].
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.
Underlying Principles
The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the secondary nitrogen of the piperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting piperazine and driving the reaction to completion. The choice of base and solvent is critical for achieving good yields and minimizing side reactions.
Experimental Workflow
Figure 1: General workflow for direct N-alkylation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or isopropanol; see Table 1), add a base (1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended to control the initial exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, filter it off. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Reagent Selection and Optimization
| Reagent/Condition | Options | Rationale and Considerations |
| Alkylating Agent | Alkyl iodides, bromides, chlorides | Reactivity: I > Br > Cl. Alkyl iodides are the most reactive but may be less stable and more expensive[3]. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with less reactive alkyl chlorides or bromides (Finkelstein reaction)[4]. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used and effective. NaH is a strong, non-nucleophilic base suitable for less reactive systems but requires anhydrous conditions. Organic bases like TEA and DIPEA can also be used, particularly when the reaction is sensitive to inorganic salts. |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Isopropanol (IPA), Tetrahydrofuran (THF) | Aprotic polar solvents like ACN and DMF are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction. IPA can also be a suitable, more environmentally friendly option[1]. |
| Temperature | Room temperature to 80 °C | The optimal temperature depends on the reactivity of the alkyl halide. More reactive electrophiles may proceed at room temperature, while less reactive ones will require heating. |
Table 1: Guide to reagent selection for direct N-alkylation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general procedure for the N-alkylation of this compound using an aldehyde or ketone followed by in situ reduction.
Mechanistic Rationale
Reductive amination is a two-step, one-pot process. First, the secondary amine reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine, which then dehydrates to form an iminium ion. In the second step, a mild reducing agent, present in the reaction mixture, reduces the iminium ion to the desired tertiary amine. This method offers high selectivity for mono-alkylation and is tolerant of a wide range of functional groups[5][6].
Experimental Workflow
Figure 2: General workflow for reductive amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH); see Table 2).
-
Addition of Reducing Agent: Add the reducing agent (1.2-1.5 eq.) portion-wise at room temperature or 0 °C. The choice of reducing agent is critical for the success of the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically complete within this timeframe. Monitor the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. Stir for 15-30 minutes.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reagent Selection and Optimization
| Reagent/Condition | Options | Rationale and Considerations |
| Carbonyl Compound | Aldehydes, Ketones | Aldehydes are generally more reactive than ketones. The choice depends on the desired alkyl substituent. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), H₂/Pd-C | STAB is a mild and highly effective reducing agent for reductive aminations, often the reagent of choice. NaBH₃CN is also effective but is toxic and requires careful handling. Catalytic hydrogenation (H₂/Pd-C) is a greener alternative but may not be compatible with other reducible functional groups in the molecule. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF) | Chlorinated solvents like DCM and DCE are commonly used with STAB. Methanol is a good choice for reductions with NaBH₃CN. |
| pH | Mildly acidic (e.g., addition of acetic acid) | The formation of the iminium ion is often catalyzed by mild acid. However, with STAB, the acetic acid byproduct can serve this purpose. |
Table 2: Guide to reagent selection for reductive amination.
Purification and Characterization
Purification Strategies
The purification of N-alkylated piperazine derivatives is most commonly achieved by flash column chromatography on silica gel. The basic nature of the piperazine nitrogen can sometimes lead to tailing of the product peak. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent.
For products that are crystalline solids, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
Characterization
The successful synthesis of the N-alkylated product should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine protons will confirm the N-alkylation. Dynamic NMR phenomena, such as conformers arising from restricted rotation around the amide bond (if an acyl group is introduced) or piperazine ring inversion, may be observed[7][8].
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of a diverse range of potential therapeutic agents. Both direct alkylation and reductive amination are robust and versatile methods for achieving this modification. The choice between these protocols will be dictated by the specific alkyl group to be installed, the scale of the reaction, and the functional group tolerance required. By carefully selecting the reaction conditions and employing appropriate purification and characterization techniques, researchers can efficiently synthesize novel derivatives of this important scaffold for further investigation in drug discovery programs.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
experimental setup for receptor binding assays with piperazine compounds
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Experimental Setup for Receptor Binding Assays with Piperazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Piperazine in Modern Drug Discovery
The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs.[1] Its unique physicochemical properties—notably the two basic nitrogen atoms—allow for versatile molecular interactions, making it a cornerstone in the design of agents targeting G-protein coupled receptors (GPCRs), ion channels, and kinases.[1][2] Piperazine derivatives are central to therapies for CNS disorders, cancer, and infectious diseases.[3][4]
Given its prevalence, accurately quantifying the interaction of piperazine-containing compounds with their protein targets is a critical step in the drug discovery pipeline. Receptor binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (expressed as Ki, the inhibition constant), which is fundamental for establishing structure-activity relationships (SAR) and guiding lead optimization.[5][6]
This guide provides a comprehensive overview of the principles and detailed protocols for conducting receptor binding assays tailored to the specific challenges and considerations presented by piperazine compounds. We will explore both traditional radioligand binding assays and modern, non-radioactive fluorescence polarization techniques, offering field-proven insights to ensure robust, reproducible, and meaningful results.
Part 1: Foundational Principles & Strategic Considerations
The Piperazine Moiety: A Double-Edged Sword in Assay Design
The very properties that make piperazine a valuable pharmacophore can introduce complexities in binding assays. A thorough understanding of these is crucial for robust assay design.
-
Basicity and Protonation: Piperazine has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), meaning its nitrogen atoms can be protonated at physiological pH.[1][7] This positive charge is often essential for forming ionic bonds with acidic residues (e.g., aspartate) in a receptor's binding pocket.[2] However, it can also lead to non-specific binding to negatively charged components of the assay system, such as cell membranes and filter materials.[8]
-
Solubility and Lipophilicity: While the piperazine ring itself can enhance aqueous solubility, extensive modification with lipophilic substituents can alter the compound's overall profile, impacting its behavior in aqueous assay buffers and its propensity for non-specific interactions.[3][9]
-
Off-Target Activity: The piperazine scaffold is known to interact with multiple receptor families, particularly serotonergic, dopaminergic, and adrenergic GPCRs, as well as the hERG channel.[10] This necessitates careful selectivity profiling, often beginning with binding assays against a panel of common off-targets.
Choosing Your Assay Format: Radioligand vs. Fluorescence
Two primary methodologies dominate the landscape of competitive binding assays. The choice depends on the available resources, throughput requirements, and the nature of the target.
| Feature | Radioligand Binding Assay (RBA) | Fluorescence Polarization (FP) Assay |
| Principle | A radiolabeled ligand competes with an unlabeled test compound for binding to a receptor.[11] | A small fluorescently labeled ligand (tracer), when bound by a large receptor, tumbles slower, increasing the polarization of emitted light. A test compound displaces the tracer, reducing polarization.[12] |
| Primary Output | Radioactivity (CPM/DPM) | Millipolarization (mP) |
| Pros | Considered the "gold standard" for affinity determination.[5] Highly sensitive and robust. Directly measures interaction with unmodified receptor. | Non-radioactive, reducing safety and disposal concerns. Homogeneous "mix-and-read" format is amenable to high-throughput screening (HTS).[13] |
| Cons | Requires handling and disposal of radioactive materials. Filtration-based methods can be lower throughput.[14] | Requires a suitable fluorescent tracer. Susceptible to interference from fluorescent compounds or light scattering.[15][16] Labeling the ligand may alter its binding characteristics.[14] |
Part 2: Experimental Workflows & Protocols
The following diagram outlines the general workflow for a competitive receptor binding assay, which forms the basis for the detailed protocols that follow.
Caption: General workflow for competitive receptor binding assays.
Protocol 1: Radioligand Binding Assay for a GPCR Target
This protocol describes a competitive filtration binding assay to determine the Ki of a piperazine compound for a target GPCR expressed in cell membranes.
A. Materials & Reagents
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D2 receptors).[2]
-
Unlabeled Competitor (for NSB): A known, structurally distinct ligand for the target receptor (e.g., Haloperidol).[2]
-
Test Compound: The piperazine derivative of interest, dissolved in DMSO.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4. Scientist's Note: Buffer composition should be optimized for each receptor target.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.[17]
-
Scintillation Cocktail: A liquid cocktail compatible with your filter plates.
-
Equipment: Cell harvester, microplate scintillation counter.
B. Step-by-Step Methodology
-
Membrane Preparation:
-
Thaw frozen cell pellets on ice and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[18]
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge at low speed (~1,000 x g) to pellet nuclei and debris.[18]
-
Transfer the supernatant to a high-speed centrifuge tube and spin at ~40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[18]
-
Discard the supernatant, resuspend the membrane pellet in fresh binding buffer, and centrifuge again.
-
Resuspend the final pellet in a known volume of binding buffer. Determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
Assay Plate Setup (in a 96-well plate):
-
Prepare serial dilutions of your piperazine test compound in binding buffer containing a fixed percentage of DMSO (e.g., final concentration of 1% DMSO).
-
The final assay volume is typically 200-250 µL.[18][19] Add reagents to the wells in the following order:
-
Total Binding (TB): 50 µL Binding Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL high concentration unlabeled competitor (e.g., 10 µM Haloperidol) + 50 µL Radioligand + 100 µL Membrane Preparation.[2]
-
Test Compound: 50 µL of piperazine compound dilution + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Scientist's Note: The final concentration of the radioligand should be at or below its Kd value to ensure assay sensitivity.[20] The amount of membrane protein should be optimized so that less than 10% of the total added radioligand is bound (this avoids ligand depletion).[20]
-
-
Incubation:
-
Filtration and Washing:
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity (in CPM or DPM) using a microplate scintillation counter.
-
C. Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average NSB counts from the average total counts.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Generate Dose-Response Curve: Convert the specific binding counts for each test compound concentration into a percentage of the maximum specific binding (the "control" specific binding where no competitor was added). Plot this percentage inhibition against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value—the concentration of the piperazine compound that inhibits 50% of the specific binding.[21]
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[2]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined previously via a saturation binding experiment).
-
-
The following diagram illustrates the relationship between the measured binding components.
Caption: Derivation of specific binding from experimental measurements.
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This protocol describes a homogeneous, competitive FP assay to determine the Ki of a piperazine compound.
A. Materials & Reagents
-
Purified Receptor: The purified target protein or a membrane preparation with a high receptor density.
-
Fluorescent Tracer: A ligand for the target receptor conjugated to a suitable fluorophore (e.g., fluorescein, TAMRA).[12]
-
Test Compound: The piperazine derivative of interest, dissolved in DMSO.
-
FP Assay Buffer: e.g., PBS, 0.01% Tween-20, pH 7.4. Scientist's Note: Avoid buffers with components that have intrinsic fluorescence. Carrier proteins like BSA may be needed but should be tested for tracer binding.[15]
-
Assay Plates: Low-binding, black, 384-well microplates. Polystyrene plates can sometimes bind free tracer, artificially increasing polarization.[15][16]
-
Equipment: A fluorescence plate reader capable of measuring fluorescence polarization.
B. Step-by-Step Methodology
-
Assay Optimization (Critical First Step):
-
Determine Optimal Tracer Concentration: Serially dilute the fluorescent tracer in FP buffer and measure its fluorescence intensity. Choose the lowest concentration that gives a stable and robust signal well above the buffer background.
-
Receptor Titration: In the assay plate, add the optimal concentration of tracer to serial dilutions of the receptor preparation. Incubate to equilibrium and measure the FP signal (in mP). Plot mP vs. receptor concentration. The resulting saturation curve will identify the receptor concentration that yields ~70-80% of the maximal polarization signal; this concentration (often referred to as EC₇₀ or EC₈₀) is used for the competition assay.[22] A good FP assay should have a change of at least 100 mP between the free tracer and the fully bound tracer.[15]
-
-
Assay Plate Setup (384-well format):
-
Prepare serial dilutions of your piperazine test compound.
-
The final assay volume is typically 20-40 µL.[13]
-
"Free Tracer" Control (Min Signal): Add tracer and buffer (no receptor).
-
"Bound Tracer" Control (Max Signal): Add tracer, receptor (at the optimized EC₈₀ concentration), and vehicle (DMSO).
-
Test Compound: Add tracer, receptor, and the piperazine compound dilution.
-
Scientist's Note: A common "mix-and-read" protocol involves first dispensing the test compound, followed by a pre-mixed solution of the receptor and tracer.[13]
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for the time determined during optimization (e.g., 1-2 hours) to reach equilibrium.[13]
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader, using the appropriate excitation and emission filters for your chosen fluorophore.[12] The reader will automatically calculate the mP values.
-
C. Data Analysis
-
Generate Dose-Response Curve: Convert the mP value for each test compound concentration into a percentage of the assay window (the difference between the Max and Min signals). Plot this percentage activity against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the curve and determine the IC₅₀ value.
-
Calculate Ki: Use the Cheng-Prusoff equation , adapted for FP assays (also known as the Nikolovska-Coleska equation), which accounts for the tracer's affinity and concentration. A simplified version is often used, but for accuracy, a more complete equation is recommended, especially if the tracer concentration is near its Kd. The same fundamental principle as the radioligand Ki calculation applies.
Part 3: Troubleshooting & Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (RBA) | Radioligand is "sticky" or used at too high a concentration.[23] Insufficient washing. Filter plate itself is binding the ligand. | Reduce radioligand concentration.[23] Increase the number/volume of ice-cold washes.[23] Ensure filters are adequately pre-treated with PEI or BSA. Include BSA in the assay buffer. |
| Low Signal Window (FP) | Insufficient binding of tracer to receptor. Tracer concentration is too high. Receptor is inactive. | Re-optimize receptor concentration; you may need more.[16] Re-optimize tracer concentration; it should be ≤ Kd.[22] Verify the quality and activity of your purified receptor. |
| Poor Reproducibility | Inconsistent pipetting or sample preparation. Temperature fluctuations. Reagents not fully equilibrated. | Use calibrated pipettes and consistent technique. Ensure all assay components are at the correct temperature before mixing.[24] Prepare reagents in large batches to minimize variability.[24] |
| Compound Interference (FP) | Test compound is fluorescent or quenches the tracer's fluorescence. Compound precipitates at high concentrations. | Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. Run a "no receptor" control with the compound to check for direct effects on the tracer. Check compound solubility in the final assay buffer. |
Conclusion
Characterizing the binding affinity of piperazine derivatives is a foundational activity in drug discovery. By understanding the unique physicochemical properties of this scaffold and implementing robust, well-controlled assay protocols, researchers can generate high-quality data to drive their projects forward. Whether employing the classic sensitivity of radioligand binding or the high-throughput convenience of fluorescence polarization, the principles of careful optimization, appropriate controls, and rigorous data analysis remain paramount. Adherence to these guidelines will ensure the generation of reliable affinity data (Ki), enabling confident decision-making in the journey from hit to lead to clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. studylib.net [studylib.net]
- 22. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. swordbio.com [swordbio.com]
Application Notes and Protocols for the Synthesis of Novel Antipsychotic Agents from 1-(3-Methoxypyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Alkoxypyridinylpiperazine Scaffold in Neuropharmacology
The arylpiperazine moiety is a cornerstone in the design of modern antipsychotic drugs, prized for its ability to anchor pharmacophores that interact with key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[1][2] The specific substitution pattern on the aryl ring significantly modulates the pharmacological profile, influencing receptor affinity, selectivity, and ultimately, the therapeutic efficacy and side-effect profile of the resulting compound.[3]
This document provides a detailed guide to the synthesis of novel antipsychotic candidates starting from 1-(3-Methoxypyridin-2-yl)piperazine. This starting material is of particular interest due to the electronic properties conferred by the methoxy group and the nitrogen atom within the pyridine ring. The ortho-alkoxyarylpiperazine motif is known to favorably influence binding to serotonergic receptors, a key characteristic of atypical antipsychotics which is believed to contribute to a reduced incidence of extrapyramidal side effects.[4]
We will explore the underlying chemical principles, provide a detailed, field-proven synthetic protocol, and discuss the rationale for key experimental choices. The aim is to equip researchers with the knowledge to not only replicate these procedures but also to innovate upon them in the quest for next-generation central nervous system (CNS) therapeutics.
Core Synthesis Strategy: Convergent N-Alkylation
The most direct and widely adopted strategy for elaborating the 1-(Aryl)piperazine scaffold into potential antipsychotic agents is through N-alkylation of the secondary amine on the piperazine ring.[5] This approach is highly convergent, allowing for the late-stage combination of two key fragments: the arylpiperazine core and a suitable heterocyclic side chain, often connected by a flexible alkyl linker.
The general synthetic workflow is depicted below. This strategy offers modularity, enabling the synthesis of a library of compounds by varying the structure of the electrophilic coupling partner.
Caption: General workflow for the synthesis of antipsychotic candidates.
Rationale for Reagent Selection and Reaction Conditions
The selection of the electrophilic partner is critical and is guided by the established pharmacophores of known atypical antipsychotics. Many successful drugs in this class, such as aripiprazole and brexpiprazole, feature a butoxy linker attached to a quinolinone or benzothiophene moiety, respectively.[5] This butoxy-heterocycle portion of the molecule plays a crucial role in modulating receptor interactions and overall pharmacological activity.
For our representative protocol, we will utilize a haloalkoxy-quinolinone derivative, a classic and effective coupling partner for generating compounds with potential antipsychotic activity.
The choice of base and solvent is also paramount for ensuring a high-yielding and clean reaction. An inorganic base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the piperazine nitrogen, facilitating its nucleophilic attack on the alkyl halide. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile helps to dissolve the reactants and facilitate the SN2 reaction mechanism.
Detailed Experimental Protocol: Synthesis of a Novel Antipsychotic Candidate
This protocol describes the synthesis of a hypothetical but representative antipsychotic agent, 7-{4-[4-(3-Methoxypyridin-2-yl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one, from this compound.
Reaction Scheme:
Caption: Synthesis of the target antipsychotic candidate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 193.25 | 10.0 | 1.93 g |
| 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 298.17 | 10.5 | 3.13 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.76 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 40 mL |
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.93 g, 10.0 mmol), 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (3.13 g, 10.5 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Expert Insight: Using a slight excess of the alkylating agent (1.05 equivalents) can help drive the reaction to completion. Anhydrous conditions are recommended to prevent potential side reactions, although the reaction is generally robust.
-
-
Solvent Addition and Heating: Add anhydrous N,N-dimethylformamide (40 mL) to the flask. Begin stirring the mixture and heat the reaction to 80-90 °C using an oil bath.
-
Reaction Monitoring: Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5).
-
Trustworthiness Check: The disappearance of the starting piperazine derivative is a key indicator of reaction completion.
-
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield the final product as a white to off-white solid.
-
Expert Insight: If recrystallization does not yield a product of sufficient purity (>98%), purification by column chromatography on silica gel may be necessary.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Structure-Activity Relationship (SAR) Insights
The design of this target molecule is based on established SAR principles for atypical antipsychotics:[6]
-
Arylpiperazine Moiety: The 3-methoxypyridinyl group is expected to confer a favorable balance of D2 and 5-HT2A receptor antagonism. The methoxy group's position and electronic nature are critical for receptor interaction.
-
Alkyl Linker: A four-carbon (butoxy) chain is often optimal for bridging the piperazine and the terminal heterocyclic system, providing the correct distance and flexibility for simultaneous engagement with receptor binding pockets.
-
Terminal Heterocycle: The dihydroquinolinone moiety is a well-established pharmacophore in several marketed antipsychotics, contributing significantly to the overall receptor binding profile and pharmacological activity.[7]
Pharmacological Evaluation Workflow
Once synthesized and purified, the novel compound would typically undergo a series of in vitro and in vivo assays to determine its potential as an antipsychotic agent.
Caption: Typical pharmacological evaluation cascade for a novel antipsychotic candidate.
A desirable profile for an atypical antipsychotic would include high affinity for D2 and 5-HT2A receptors, with a D2 affinity that is not excessively high to minimize the risk of extrapyramidal symptoms.[8] Partial agonism at the D2 receptor is also a feature of some third-generation antipsychotics.[9]
Conclusion
The synthetic route detailed herein provides a robust and adaptable platform for the generation of novel antipsychotic candidates based on the this compound scaffold. By leveraging established principles of medicinal chemistry and convergent synthesis, researchers can efficiently create and evaluate new chemical entities with the potential to address the unmet medical needs in the treatment of schizophrenia and other psychotic disorders. The modularity of this approach allows for systematic exploration of the structure-activity relationships, paving the way for the development of safer and more effective therapies.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to the Development of Novel Heterocyclic Compounds for SAR Studies
Introduction: The Central Role of Heterocycles in Drug Discovery
Heterocyclic compounds, organic molecules containing ring structures with at least one heteroatom (such as nitrogen, oxygen, or sulfur), are foundational scaffolds in medicinal chemistry.[1][2] Their prevalence is staggering; a recent analysis showed that approximately 80% of FDA-approved small-molecule drugs feature a heterocyclic moiety.[3] This is due to their ability to present unique three-dimensional pharmacophores, engage in specific hydrogen bonding and other interactions with biological targets like enzymes and receptors, and fine-tune physicochemical properties such as solubility and metabolic stability.[1][4]
The goal of a medicinal chemistry campaign is not merely to synthesize a molecule, but to develop a molecule with optimal potency, selectivity, and pharmacokinetic properties. This is achieved through an iterative process of design, synthesis, and testing known as the Structure-Activity Relationship (SAR) study.[5][6] SAR is the fundamental principle that a molecule's biological activity is a direct function of its chemical structure.[5][7] By systematically modifying a lead compound's structure and observing the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its therapeutic effect and those associated with liabilities.[7][8]
This guide provides researchers, scientists, and drug development professionals with a detailed framework for the rational design, synthesis, and analysis of novel heterocyclic compounds for robust SAR studies. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for generating high-quality, interpretable data.
Part 1: Strategic Design & Synthesis of Heterocyclic Libraries
The success of an SAR campaign hinges on the strategic selection of a core scaffold and the efficient synthesis of a diverse yet logically related set of analogs.
Scaffold Selection: The Power of Privileged Structures & Bioisosterism
Privileged Structures: Coined by B.E. Evans in 1988, this term describes molecular scaffolds capable of binding to multiple, often unrelated, biological targets.[9][10] These frameworks, such as benzodiazepines, indoles, and quinolines, represent evolutionarily selected starting points for drug design, often possessing favorable properties for target interaction and drug-likeness.[9][11][12] Selecting a privileged structure as a starting point can significantly increase the hit rate in screening campaigns.[9] The 7-azaindole scaffold, for instance, is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonds with the hinge region of the ATP binding site.[12]
Bioisosteric Replacement: This is a cornerstone strategy in medicinal chemistry where one functional group or substructure is replaced with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For example, a metabolically labile phenyl ring might be replaced with a more stable pyridine or pyrimidine ring to improve pharmacokinetic properties.[3] Similarly, a carboxylic acid group can be replaced with a tetrazole or a 5-oxo-1,2,4-oxadiazole to maintain acidity while improving oral bioavailability.[13] The strategic use of heterocyclic bioisosteres is critical for navigating challenges in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Modern Synthetic Methodologies for Library Generation
Generating a library of analogs for SAR requires synthetic methods that are robust, versatile, and amenable to diversification. Modern organic synthesis offers a powerful toolkit to achieve this.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the construction of C-C and C-heteroatom bonds.[14][15][16] Reactions like the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings are indispensable for functionalizing heterocyclic cores.[15][17] Their reliability and broad functional group tolerance allow for the rapid introduction of diverse substituents onto a core scaffold, which is the essence of SAR exploration.[14][16]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[18][19] This approach allows for the rapid generation of molecular complexity and diversity from simple building blocks, making it ideal for library synthesis.[20][21][22] The Ugi and Passerini reactions are classic examples used to build complex heterocyclic systems.[19][20]
-
C–H Activation/Functionalization: This cutting-edge strategy involves the direct conversion of a C–H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials (e.g., halides or boronic acids).[23][24] Late-stage C–H functionalization is particularly powerful as it allows for the diversification of complex molecules at a late step in the synthesis, enabling rapid exploration of previously inaccessible chemical space.[25][26][27]
Workflow for Heterocyclic Library Synthesis
The following diagram illustrates a typical workflow for generating a focused library of compounds around a central heterocyclic core for SAR studies.
Caption: Iterative workflow for SAR-driven heterocyclic drug discovery.
Part 2: Purification and Structural Characterization
The integrity of SAR data is entirely dependent on the purity and confirmed identity of the tested compounds. Rigorous purification and characterization are non-negotiable.
Protocol: Purification by Automated Flash Chromatography
Automated flash chromatography is a standard, efficient method for purifying reaction mixtures on a milligram to multi-gram scale.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol). Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent under reduced pressure. This "dry loading" technique generally results in superior separation compared to direct liquid injection.
-
Column and Solvent Selection: Based on Thin Layer Chromatography (TLC) analysis of the crude mixture, select an appropriate pre-packed silica gel column and a binary solvent system (e.g., Hexanes/Ethyl Acetate) that provides good separation of the desired product from impurities (target Rf ≈ 0.2-0.4).
-
Method Development: Set up the automated system. Input the column size and choose a linear gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes over 15 column volumes). Set the flow rate according to the column manufacturer's recommendation.
-
Execution and Fraction Collection: Load the dry-loaded sample onto the system. Begin the run, monitoring the separation via the integrated UV detector. Collect fractions based on the observed peaks.
-
Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
Protocol: Compound Characterization and Purity Assessment
Every novel compound must be rigorously characterized to confirm its structure and assess its purity before biological testing.
-
Structural Confirmation (NMR):
-
Purpose: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the exact structure of a molecule.[28][29]
-
Procedure: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a proton (¹H) NMR spectrum. The chemical shift, integration, and splitting patterns of the peaks confirm the proton environment and connectivity.[30] Acquire a carbon (¹³C) NMR spectrum to confirm the carbon backbone. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC) are essential for unambiguous assignment.[30]
-
-
Molecular Weight Verification (MS):
-
Purpose: Mass Spectrometry (MS) confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.[31]
-
Procedure: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like Methanol or Acetonitrile. Infuse the sample into an HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer). The observed mass of the molecular ion (e.g., [M+H]⁺) should match the calculated theoretical mass to within 5 ppm.
-
-
Purity Analysis (HPLC-UV/MS):
-
Purpose: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.[32]
-
Procedure: Develop an HPLC method using a standard C18 column and a generic gradient (e.g., 5% to 95% Acetonitrile in water over 10 minutes). Inject a sample of the final compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by the UV detector (often at 215 nm and 254 nm). A compound is generally considered suitable for biological screening if its purity is >95%. The identity of the main peak should be confirmed by the coupled mass spectrometer.
-
Part 3: Building and Interpreting the SAR
With a library of pure, characterized compounds, the next step is to generate and interpret biological data to build the SAR.
Biological Screening and Data Generation
The choice of assay is target-dependent. For this example, we will consider a kinase inhibitor project. The primary assay would be an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against the target kinase. Secondary assays might include selectivity panels against related kinases and cellular assays to measure on-target activity in a more complex biological system.
Constructing the SAR Table
The power of SAR lies in the clear, systematic presentation of data.[33] All data should be consolidated into a well-structured table that allows for easy comparison of structural modifications with their biological outcomes.
| Compound ID | Heterocyclic Core | R¹ Substituent | R² Substituent | Target Kinase IC₅₀ (nM) | Selectivity (Kinase B/Target Kinase) |
| APP-001 | Pyrazole | H | Phenyl | 1500 | 2x |
| APP-002 | Pyrazole | 4-F-Phenyl | Phenyl | 750 | 5x |
| APP-003 | Pyrazole | 4-MeO-Phenyl | Phenyl | 2500 | 1.5x |
| APP-004 | Pyrazole | 4-F-Phenyl | H | >10000 | - |
| APP-005 | Pyrazole | 4-F-Phenyl | Pyridin-4-yl | 85 | >50x |
| APP-006 | 1,2,4-Triazole | 4-F-Phenyl | Pyridin-4-yl | 450 | 15x |
Interpreting SAR Data: A Causal Analysis
The SAR table allows for logical deduction about the molecular features driving activity.
-
R¹ Position: Comparing APP-001 (H) with APP-002 (4-F-Phenyl) shows that adding the fluorophenyl group improves potency (1500 nM vs. 750 nM). This suggests a beneficial interaction in the R¹ pocket. The electron-withdrawing fluorine is superior to the electron-donating methoxy group (APP-003 , 2500 nM), indicating an electronic preference.
-
R² Position: Comparing APP-002 with APP-004 reveals the critical importance of the R² phenyl group. Its removal (APP-004 ) completely abolishes activity (>10,000 nM).
-
Synergy and Optimization: The most potent compound, APP-005 , combines the optimal 4-F-Phenyl at R¹ with a bioisosteric replacement at R² (Phenyl -> Pyridin-4-yl). This change dramatically improves potency to 85 nM and significantly boosts selectivity. The nitrogen in the pyridine ring is likely forming a key hydrogen bond with a residue in the target's active site that is not present in the off-target Kinase B.
-
Core Scaffold: Comparing APP-005 (Pyrazole) with APP-006 (1,2,4-Triazole) shows that while the triazole is active, the pyrazole core provides a better geometric presentation of the R¹ and R² substituents for the target kinase.
This analysis directly informs the next design cycle. Future efforts would focus on exploring further modifications at the R² position of the pyrazole core, perhaps with other nitrogen-containing heterocycles, to further optimize the newly discovered hydrogen bond interaction.
Caption: Visualizing the logical progression of an SAR study.
Conclusion
The development of novel heterocyclic compounds for SAR studies is a systematic, iterative, and multidisciplinary endeavor. It requires a deep understanding of medicinal chemistry principles for rational design, robust and modern synthetic methodologies for execution, and rigorous analytical techniques for validation. By explaining the causality behind each step—from scaffold selection to data interpretation—this guide provides a framework for researchers to conduct more efficient and insightful drug discovery campaigns. Each cycle of design, synthesis, and testing builds upon the last, progressively refining a molecule's structure to achieve the desired biological profile of a potential new medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. excelra.com [excelra.com]
- 9. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 10. Privileged Structures as Leads in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 11. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. chem-space.com [chem-space.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 22. catalog.library.reed.edu [catalog.library.reed.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. spectroscopyonline.com [spectroscopyonline.com]
- 29. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. moravek.com [moravek.com]
- 33. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Piperazine Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the common yet significant challenge of poor aqueous solubility in piperazine derivatives. The piperazine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1][2] However, modifications to the piperazine ring frequently lead to derivatives with diminished aqueous solubility, hindering preclinical development and therapeutic application.[3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the underlying physicochemical principles and offer field-proven strategies to enhance the solubility of your piperazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative is exhibiting poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I should take to improve its solubility?
A1: Poor aqueous solubility is a frequent hurdle with piperazine derivatives, often stemming from the lipophilic nature of the overall molecular structure, despite the presence of the hydrophilic piperazine ring.[3][4] Here is a systematic approach to address this issue:
-
pH Adjustment: The piperazine moiety is basic, meaning its ionization state—and thus its solubility—is highly dependent on the pH of the aqueous solution.[4] Lowering the pH will protonate the piperazine nitrogens, increasing the compound's solubility.[4][5]
-
Salt Formation: Converting the free base form of your piperazine derivative to a salt is a widely employed and highly effective method for enhancing aqueous solubility.[6][7] Commonly used acidic counterions include hydrochloride, mesylate, and sulfate.[4] It is advisable to conduct a salt screening study to identify the optimal counterion that provides the best balance of solubility and stability.[4]
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[4] Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[4] However, be aware that high concentrations of organic solvents can be detrimental to certain biological assays. Always run appropriate vehicle controls to account for any potential effects of the co-solvent.[4]
Q2: I've attempted salt formation with my piperazine derivative, but the resulting salts either didn't significantly improve solubility or were unstable. What are my next options?
A2: If salt formation proves to be an unviable strategy, several advanced approaches can be explored:
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[8][9] This strategy can be used to overcome undesirable physicochemical properties, such as poor solubility.[9][10] For instance, the addition of a phosphate group can dramatically increase aqueous solubility.[4]
-
Nanosuspension: This technique involves reducing the particle size of your compound to the nanometer range.[11][12] The increased surface area leads to a higher dissolution rate.[4] Nanosuspensions are typically stabilized with surfactants or polymers.[4]
-
Co-crystallization: A co-crystal is a multi-component crystal in which the active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio.[6] This can alter the physicochemical properties of the API, including its solubility.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[4][13][14]
Q3: Can I combine different solubility enhancement techniques?
A3: Absolutely. A multi-pronged approach can often be very effective.[4] For example, you could first create a more soluble salt of your piperazine derivative (a chemical modification) and then formulate it as a nanosuspension (a physical modification) to further enhance its dissolution rate and potential bioavailability.[4]
Troubleshooting Guides
Problem: Inconsistent Results in Cell-Based Assays Due to Compound Precipitation
This is a common scenario where the apparent lack of biological activity is, in fact, an artifact of the compound's poor solubility in the assay medium.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Solutions:
-
Determine Kinetic Solubility: The first crucial step is to determine the kinetic solubility of your compound in the specific assay buffer you are using.[4] This will provide a clear indication of the concentration at which your compound begins to precipitate under your experimental conditions.[4]
-
Adjust pH: If your assay conditions permit, try lowering the pH of the medium.[4] This will increase the ionization of the basic piperazine ring and, consequently, its solubility.[4]
-
Utilize a Co-solvent: If you are not already doing so, prepare your stock solution in 100% DMSO.[4] Ensure that the final concentration of DMSO in your assay does not exceed a level that could impact the cells (typically less than 0.5%).[4] This small amount of co-solvent can be critical in maintaining the solubility of your compound.[4]
-
Advanced Formulation: If the above measures are insufficient, consider preparing a nanosuspension or a cyclodextrin inclusion complex of your compound for your in vitro studies.[4]
Data Presentation
The following tables provide a summary of quantitative data on the improvement of solubility for piperazine derivatives using various techniques.
Table 1: Solubility Enhancement via Salt Formation
| Piperazine Derivative | Counterion | Fold Increase in Aqueous Solubility | Reference |
| Meclofenamic Acid | Piperazine | >1000 | [15] |
| Sulfamethoxazole | Piperazine | Significant Improvement | [6] |
| Ibuprofen | Piperazine | >10 | [7] |
| Indomethacin | Piperazine | >10 | [7] |
Table 2: Impact of pH on the Solubility of a Basic Piperazine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) | Reference |
| Deionized Water | ~7.0 | < 0.01 | [5] |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 | [5] |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | > 10 | [5] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This is a foundational method for determining the equilibrium solubility of a compound.[4]
Materials:
-
Piperazine derivative (solid)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system[4]
Procedure:
-
Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the solvent.[4]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[4]
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[4]
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.[4]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[4]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[4][16][17] The solubility is typically reported in units such as mg/mL or µM.[4]
Protocol 2: Salt Screening for Improved Solubility
This protocol provides a general procedure for screening different counterions to form a salt with enhanced solubility.[4]
Materials:
-
Piperazine derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)
-
Suitable solvents (e.g., ethanol, isopropanol, acetone)
-
Stir plate and stir bars
-
Filtration apparatus or centrifuge
Procedure:
Solution Method (for soluble free base):
-
Dissolve the piperazine derivative in a suitable solvent.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.[4]
-
Allow the solutions to stir or shake at a controlled temperature.
-
If a precipitate forms, isolate the solid by filtration or centrifugation.[4]
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.[4]
Slurry Method (for poorly soluble free base):
-
Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble.[4]
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.[4]
-
Isolate the solid phase.[4]
Characterization:
-
Analyze the isolated solids using techniques such as X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form.[4] Further characterization by Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation and determine its properties.[4]
Solubility Testing:
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.[4]
Protocol 3: Preparation of a Nanosuspension by Solvent Precipitation
This protocol outlines a common method for preparing a nanosuspension.[4]
Materials:
-
Piperazine derivative
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
A stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like PVP)
-
Purified water
-
High-speed stirrer or homogenizer[4]
Procedure:
-
Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution.[4]
-
Aqueous Phase Preparation: Dissolve the stabilizer in water.[4]
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase.[4] The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[4]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.[4]
Visualizations
Decision Tree for Solubility Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. johronline.com [johronline.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrealm.com [chemrealm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1-(3-Methoxypyridin-2-yl)piperazine
Welcome to the technical support guide for the synthesis of 1-(3-Methoxypyridin-2-yl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes to this valuable building block. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance yield, purity, and reproducibility.
Overview of Synthetic Strategies
The formation of the C-N bond between the pyridine ring and the piperazine moiety is the crucial step in this synthesis. Two primary, well-established methodologies are typically employed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.[1] The choice between these routes depends on factors such as scale, cost, available equipment, and the specific functional group tolerance required.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-elimination on an electron-deficient aromatic ring. | Palladium-catalyzed cross-coupling involving oxidative addition and reductive elimination.[2][3] |
| Starting Materials | 2-Halopyridine (typically Cl or F), Piperazine | 2-Halopyridine (Cl, Br, I) or Triflate, Piperazine |
| Key Reagents | Piperazine (often in large excess), Solvent (e.g., Isopropanol, NMP) | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu, K2CO3) |
| Advantages | Lower cost, simpler reaction setup, no transition metal catalyst required. | High functional group tolerance, broader substrate scope, often higher yields for less reactive substrates.[2][4] |
| Disadvantages | Requires an electron-deficient pyridine ring; risk of bis-arylation; may require harsh conditions (high temp.).[1] | Higher cost (catalyst & ligand); requires inert atmosphere; catalyst removal can be challenging.[1][4] |
Troubleshooting Guide & Core Concepts
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr reaction is an economical and straightforward approach for this target, typically involving the reaction of 2-chloro-3-methoxypyridine with piperazine.[5] The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack.
Caption: General mechanism for the SNAr reaction.
Question: My SNAr reaction yield is very low or the reaction has stalled. What went wrong?
Answer: Several factors can lead to poor conversion in an SNAr reaction.
-
Insufficient Temperature: SNAr reactions on heteroaromatics often require significant thermal energy to overcome the activation barrier. If you are running the reaction in a lower-boiling solvent like isopropanol, ensure you are at a vigorous reflux.[5] For stubborn reactions, switching to a higher-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be effective, though this may complicate the workup.
-
Reagent Stoichiometry: A common side reaction is the formation of 1,4-bis(3-methoxypyridin-2-yl)piperazine. To minimize this, a large excess of piperazine (typically 5 to 10 equivalents) is used to statistically favor the mono-substitution product.[1]
-
Base Addition (Optional but Recommended): While piperazine is a base, adding a non-nucleophilic inorganic base like K2CO3 or Cs2CO3 can be beneficial. This external base neutralizes the HCl formed in situ, preventing the protonation of the piperazine nucleophile and keeping it active throughout the reaction.
-
Purity of Starting Materials: Ensure your 2-chloro-3-methoxypyridine is pure and that the piperazine has not absorbed excessive atmospheric water or CO2, which can reduce its nucleophilicity.
Question: I have a major impurity with a mass roughly double that of my desired product. How do I prevent its formation?
Answer: This impurity is almost certainly the bis-arylated side product, 1,4-bis(3-methoxypyridin-2-yl)piperazine. Once the initial desired product is formed, its remaining N-H bond is still nucleophilic and can react with another molecule of 2-chloro-3-methoxypyridine.
There are two primary strategies to prevent this:
-
Use a Large Excess of Piperazine: As mentioned above, using 5-10 equivalents of piperazine makes it statistically much more likely that a molecule of the chloro-pyridine will encounter a molecule of piperazine rather than the mono-substituted product. This is often the most cost-effective method for large-scale synthesis.
-
Use a Mono-Protected Piperazine: A more precise but multi-step approach is to use a piperazine derivative where one nitrogen is protected, such as N-Boc-piperazine. After the SNAr reaction, the Boc (tert-butyloxycarbonyl) protecting group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl to yield the final product.[1][6] This method provides excellent control and often results in a cleaner reaction profile, simplifying purification.
Scenario 2: Buchwald-Hartwig Amination Route
This powerful cross-coupling reaction is an excellent alternative, especially if the SNAr route fails or if milder conditions are required.[4] It offers remarkable reliability for constructing C-N bonds.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Question: My Buchwald-Hartwig reaction is not proceeding. What are the most critical parameters to troubleshoot?
Answer: The success of this reaction hinges on the precise interplay of the catalyst, ligand, base, and reaction environment.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via multiple vacuum/argon cycles or by sparging the solvent with argon) and maintained under a positive pressure of an inert gas (Argon or Nitrogen) for the entire duration.
-
Catalyst and Ligand Choice: For electron-rich heteroaryl chlorides like 2-chloro-3-methoxypyridine, sterically hindered, electron-rich phosphine ligands are required. Ligands like XPhos, SPhos, or RuPhos are excellent starting points. They promote the difficult oxidative addition step and facilitate the final reductive elimination.
-
Base Quality and Strength: The base is critical for deprotonating the piperazine after it coordinates to the palladium center, forming the key Pd-amido complex.[3] Sodium tert-butoxide (NaOtBu) is a common strong base that works well. However, ensure it is fresh and from an unopened container, as it degrades upon exposure to air and moisture. Weaker bases like K3PO4 or Cs2CO3 can also be effective, particularly with more advanced catalyst systems, and may be preferable if your molecule has base-sensitive functional groups.
-
Solvent Purity: Use anhydrous solvents. Common choices include toluene, dioxane, or THF. Water can interfere with the catalyst and the base.
Question: I'm observing a significant amount of 3-methoxypyridine as a byproduct. What is causing this?
Answer: This is a result of hydrodehalogenation, a common side reaction where the starting aryl halide is reduced instead of coupled.[2] This occurs when a competing pathway, beta-hydride elimination from the Pd-amido intermediate, becomes significant, or through other decomposition pathways.
-
Optimize the Ligand: This is often a ligand-dependent issue. Switching to a more sterically bulky ligand can disfavor the transition state leading to hydrodehalogenation and promote the desired reductive elimination.
-
Control Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction. Screen temperatures from 80 °C to 110 °C.
-
Choice of Base: In some systems, a weaker base may reduce the rate of catalyst decomposition pathways that lead to hydrodehalogenation.
Question: How can I effectively remove the palladium catalyst and ligand byproducts during workup?
Answer: Residual palladium is a major concern, especially in pharmaceutical applications.
-
Aqueous Washes: A simple acidic wash (e.g., 1M HCl) can sometimes help by protonating the phosphine ligand, increasing its aqueous solubility.
-
Filtration through Celite/Silica: Passing the crude reaction mixture (dissolved in a suitable solvent) through a short plug of silica gel or Celite can adsorb a significant portion of the metal catalyst and ligand oxide.
-
Activated Carbon: Treatment with activated carbon (e.g., Darco KB-G) is a very effective method for scavenging residual palladium.
-
Metal Scavengers: For very low residual levels, commercially available scavenging resins with thiol or amine functionalities can be employed. These selectively bind to the palladium, allowing it to be filtered off.
Frequently Asked Questions (FAQs)
Q1: For a multi-gram scale-up, which method, SNAr or Buchwald-Hartwig, is generally preferred?
For scale-up, the SNAr route is often preferred if it provides an acceptable yield (>70-80%). The primary drivers are cost and operational simplicity. SNAr avoids expensive palladium catalysts and ligands and does not require strictly inert conditions, making it more robust for large reactors. However, if the SNAr yield is low or purification from the bis-arylated byproduct is difficult, the initial investment in a Buchwald-Hartwig approach can be more economical overall due to higher throughput and purity.
Q2: Can I use piperazine dihydrochloride directly in these reactions?
No. You must use the free base form of piperazine. Piperazine dihydrochloride is the salt form, where the nitrogen lone pairs are protonated, rendering them non-nucleophilic. You can generate the free base just before use by treating the salt with a strong base (e.g., NaOH or KOH) and extracting it into an organic solvent, followed by drying and solvent removal.
Q3: What analytical techniques are best for monitoring reaction progress?
Thin-Layer Chromatography (TLC) is a quick and effective method. A typical mobile phase would be Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5%) to prevent the basic product from streaking on the silica plate. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for unambiguously identifying the starting material, product, and any side products.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: SNAr Synthesis using Excess Piperazine
This protocol prioritizes cost-effectiveness and simplicity.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine (5.0 eq) and isopropanol (approx. 0.5 M relative to the limiting reagent).
-
Reagent Addition: Begin stirring the suspension and add 2-chloro-3-methoxypyridine (1.0 eq).
-
Reaction: Heat the mixture to a steady reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting chloro-pyridine is consumed.
-
Workup:
-
Cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Add water and dichloromethane (DCM) to the residue. The excess piperazine will mostly dissolve in the aqueous layer.
-
Separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol containing 0.5% triethylamine to afford the pure product.
Protocol 2: Buchwald-Hartwig Synthesis using N-Boc-Piperazine
This protocol prioritizes control and purity, minimizing bis-arylation.
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.01 eq), XPhos (0.025 eq), and Sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (approx. 0.2 M), followed by 2-chloro-3-methoxypyridine (1.0 eq) and N-Boc-piperazine (1.2 eq).
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir for 4-12 hours. Monitor the reaction by LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the bulk of the catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate. The crude material is the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in DCM. Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the final product by flash column chromatography as described in Protocol 1.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. prepchem.com [prepchem.com]
- 6. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification Challenges for Substituted Piperazine Intermediates
Welcome to the technical support center for the purification of substituted piperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this critical class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification of piperazine-containing molecules.
Q1: What are the fundamental challenges in purifying substituted piperazine intermediates?
A1: The primary difficulties arise directly from the inherent physicochemical properties of the piperazine ring system.[1] The two nitrogen atoms, with pKa values typically around 5.3 and 9.7, confer high polarity and basicity.[1][2] This leads to several downstream issues:
-
Chromatographic Problems: The high polarity can result in poor retention on reverse-phase columns, while the basicity causes strong interactions with acidic silica gel in normal-phase chromatography, often leading to significant peak tailing.[1][3]
-
Solubility Issues: Piperazines are often highly soluble in water, especially when protonated, which can complicate extractions and lead to product loss in aqueous workups.[2]
-
Hygroscopicity: Many piperazine derivatives readily absorb atmospheric moisture, complicating accurate weighing and potentially introducing water into subsequent reactions.[1]
-
Salt and Hydrate Formation: These compounds easily form salts and hydrates, which can be an advantage for purification but also lead to inconsistencies in physical form if not controlled.[1][4]
-
Co-precipitation of Impurities: Impurities with similar structures, such as over-alkylated piperazines or related pyrazines, frequently co-precipitate, making simple crystallization ineffective for achieving high purity.[1]
Q2: My N-substituted piperazine product is an oil at room temperature. How can I solidify it for easier handling and purification?
A2: Converting the oily free base into a solid salt is a standard and highly effective technique.[5] The hydrochloride (HCl) salt is the most common choice. This transformation provides a crystalline solid that is typically easier to handle, weigh, and purify by recrystallization. The increased stability of the salt form can also be advantageous for long-term storage.
A key principle here is exploiting the basicity of the piperazine nitrogen. By introducing a suitable acid (like HCl), you protonate the nitrogen, forming an ionic salt which often has a well-defined crystal lattice, leading to solidification.
(See Protocol 2 in the Troubleshooting Guide for a detailed methodology).
Q3: What are good starting points for developing a column chromatography method for a novel substituted piperazine?
A3: For silica gel chromatography, the key is to manage the basicity of the piperazine to prevent strong interactions with the acidic silica surface. A good starting point is a solvent system of dichloromethane (DCM) and methanol (MeOH) or hexanes and ethyl acetate.[5] Critically, the addition of a small amount of a basic modifier to the eluent is often necessary to achieve good peak shape and prevent tailing.[3]
Recommended Starting Conditions for Silica Gel Chromatography
| Solvent System | Basic Modifier | Typical Concentration | Rationale |
|---|---|---|---|
| Dichloromethane/Methanol | Triethylamine (TEA) | 0.1 - 1.0% | TEA acts as a competing base, binding to the acidic silanol groups on the silica and preventing the piperazine analyte from excessive interaction, thus reducing peak tailing.[3] |
| Ethyl Acetate/Hexanes | Ammonium Hydroxide | 0.5 - 2.0% | Similar to TEA, the ammonia competes for acidic sites. It is more volatile and can be easier to remove from the final product. |
Begin with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polar solvent content based on Thin Layer Chromatography (TLC) analysis.
Q4: How can I avoid the formation of the 1,4-disubstituted byproduct during synthesis?
A4: The formation of a disubstituted byproduct is a frequent challenge because after the first substitution, the second nitrogen atom remains reactive.[3] Several synthetic strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess (5-10 equivalents) of piperazine shifts the statistical probability, making it more likely for the electrophile to react with an unsubstituted piperazine molecule.[3]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise at low temperatures helps to control the reaction rate and minimize the chance of a second substitution on the already-formed mono-substituted product.[3]
-
Protecting Group Strategy: For more controlled and valuable syntheses, using a mono-protected piperazine, such as N-Boc-piperazine, is the most robust method. The reaction occurs exclusively on the unprotected nitrogen, and the protecting group is removed in a subsequent step.[3][6]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms the mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[7][8]
Troubleshooting Guide
This section provides solutions to specific, common problems encountered during the purification workflow.
Problem: Crude product is a complex mixture containing both acidic and neutral impurities.
Solution: Implement a pH-driven Acid-Base Extraction.
This technique is exceptionally powerful for separating basic piperazine products from non-basic impurities.[3] By manipulating the pH of an aqueous phase, you can control whether the piperazine is a charged salt (soluble in water) or a neutral free base (soluble in organic solvents).
Workflow: Acid-Base Extraction Logic
Caption: Logic diagram for purifying piperazines via acid-base extraction.
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[3] Repeat this extraction 2-3 times.
-
Layer Separation: Combine the aqueous layers. The initial organic layer containing non-basic impurities can be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is greater than 9.[5] This deprotonates the piperazine, converting it back to the neutral free base.
-
Re-extraction: Extract the now-basic aqueous solution with fresh organic solvent (DCM or ethyl acetate) 3 times. The purified piperazine free base will now partition into the organic layers.[5]
-
Final Steps: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified piperazine intermediate.[5]
Problem: Product is an intractable oil that streaks on TLC and is difficult to handle.
Solution: Convert the free base to a solid hydrochloride salt.
As discussed in the FAQs, converting an oily base to a solid salt is a common and effective purification step. It facilitates handling and often enables purification by recrystallization.[5]
Protocol 2: Conversion of an Oily Free Base to its HCl Salt
-
Dissolution: Dissolve the purified oily free base in a minimal amount of a suitable organic solvent. Good choices include diethyl ether, ethyl acetate, or isopropanol.[5]
-
Acidification: While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. Monitor the pH of the mixture by spotting a small amount onto wet pH paper. Continue adding the acid solution until the mixture is acidic.
-
Precipitation: The hydrochloride salt will typically precipitate out as a solid. The formation of the solid may be immediate or may require some time.[5]
-
Maximizing Yield: To maximize the yield of the crystalline salt, cool the flask in an ice bath for 30-60 minutes.
-
Collection and Drying: Collect the solid product by vacuum filtration. Wash the collected crystals with a small amount of cold solvent (the same one used for the dissolution) to remove any remaining impurities. Dry the purified salt under vacuum.
Problem: Separation of Diastereomers is Unsuccessful.
Solution: Diastereomer separation requires specialized techniques as their physical properties are often very similar.
When a substituted piperazine contains multiple chiral centers, diastereomers can be formed. Their separation is a significant challenge.
-
Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[9]
-
Fractional Crystallization: Sometimes, diastereomers can be separated by careful, repeated recrystallization if a solvent system is found in which their solubilities differ significantly. This is often an empirical process requiring screening of various solvents.
-
Extractive Distillation: For volatile intermediates, extractive distillation using an auxiliary agent that alters the partial pressures of the diastereomers can be an effective industrial-scale method.[10]
-
Photocatalytic Epimerization: In some cases, it's possible to epimerize a less stable, more easily synthesized diastereomer to the more thermodynamically stable isomer using visible-light photocatalysis.[11] This can be a strategy to convert an undesired isomer into the desired one.
Problem: Removal of Residual Palladium Catalyst from a Buchwald-Hartwig or similar coupling reaction.
Solution: Residual heavy metals are a major concern, especially in pharmaceutical development. Several methods can be used for their removal.
Palladium-catalyzed reactions are common for forming N-aryl piperazines.[9][12] Removing the residual catalyst to ppm levels is often required.
-
Silica Gel Chromatography: Often, a standard silica gel plug or column is sufficient to remove the bulk of the palladium catalyst, which tends to bind strongly to the silica.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated charcoal can effectively adsorb palladium residues. Subsequent filtration removes the carbon and the bound metal. A common procedure involves recrystallization with the addition of charcoal.[7]
-
Metal Scavengers: For more challenging cases, specialized metal scavengers can be employed. These are functionalized silica or polymer resins designed to chelate and bind specific metals like palladium. The crude product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off.
Purification Decision Workflow
Caption: Decision workflow for selecting a primary purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 11. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability of Methoxypyridin-yl-piperazine Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxypyridin-yl-piperazine compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the stability of these compounds in solution. Understanding and mitigating stability issues is critical for obtaining reliable experimental data and developing robust drug formulations.
Section 1: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Rapid Loss of Compound Potency or Inconsistent Results in Aqueous Buffers
You Observe: A significant decrease in the measured concentration of your methoxypyridin-yl-piperazine compound over a short period (hours to days) in your experimental buffer, leading to inconsistent biological or analytical results.[1][2]
Potential Causes:
-
pH-Dependent Hydrolysis: The piperazine ring and associated functional groups can be susceptible to hydrolysis, a reaction catalyzed by either acidic or basic conditions.[3][4] The methoxy-pyridine group can also influence the electron density of the piperazine ring, potentially affecting its susceptibility to hydrolysis.
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.[1][5][6]
-
Adsorption to Surfaces: Highly lipophilic compounds can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates, vials), leading to an apparent loss of concentration in the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Solutions:
-
Conduct a pH-Stability Profile:
-
Prepare a series of buffers across a relevant pH range (e.g., pH 3 to 10).
-
Dissolve your compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C for accelerated studies or ambient temperature for real-time studies).
-
Analyze the concentration of the parent compound at various time points using a stability-indicating HPLC method.
-
This will help identify the pH at which the compound is most stable.[1] For many basic compounds like piperazine derivatives, stability is often greater at a slightly acidic pH.[7]
-
-
Mitigate Oxidation:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite to your formulation.[1] However, ensure the antioxidant is compatible with your downstream assays.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.
-
-
Minimize Adsorption:
-
Use silanized glass vials or low-binding polypropylene or polyethylene containers.
-
Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) or a non-ionic surfactant (e.g., Tween® 80) in your aqueous buffer, if compatible with your experiment, to reduce adsorption.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms During Stability Studies
You Observe: New peaks, not present in the initial analysis of your compound, appear and grow over time in the chromatograms of your stability samples.
Potential Causes:
-
Degradation Products: These new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.
-
Excipient Interaction: The compound may be reacting with components of your formulation or buffer.
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown HPLC peaks.
Detailed Solutions:
-
Forced Degradation Studies:
-
Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, and light) as outlined in ICH Q1A(R2) guidelines.[8] This will help generate potential degradation products and confirm that your analytical method can separate them from the parent compound.[1]
-
Protocol: See the detailed protocol in the Experimental Protocols section.
-
-
Peak Identification using LC-MS/MS:
-
Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks, which provides their molecular weight.[1]
-
Perform tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. The fragmentation pattern provides valuable structural information to help elucidate the structure of the degradant.[1]
-
-
Investigate Excipient Compatibility:
-
Prepare solutions of your compound with each individual excipient in your formulation.
-
Analyze these solutions over time to identify any specific interactions that lead to degradation.
-
Issue 3: Poor Solubility and Precipitation of the Compound in Aqueous Solution
You Observe: Your methoxypyridin-yl-piperazine compound, which is a weak base, precipitates out of aqueous solution, particularly at neutral or slightly alkaline pH.
Potential Causes:
-
pH-Dependent Solubility: As weak bases, the solubility of piperazine derivatives is highly dependent on pH. They are generally more soluble at lower pH where they are protonated (ionized) and less soluble at higher pH where they exist as the free base (non-ionized).[1]
-
Salt Form: The salt form of the compound can significantly influence its solubility and dissolution rate.
Solutions:
-
pH Adjustment: Lower the pH of your solution to increase the proportion of the more soluble, protonated form of the compound. However, be mindful of the pH stability profile, as a lower pH may increase the rate of hydrolysis.
-
Salt Formation: If you are working with the free base, consider converting it to a salt (e.g., hydrochloride or citrate salt) to improve its aqueous solubility and stability.[1]
-
Use of Co-solvents: Incorporate a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or DMSO) into your aqueous solution to increase the solubility of the compound. Always check for the compatibility of the co-solvent with your experimental system.
-
Formulation with Solubilizing Agents: For drug development, consider using cyclodextrins or other solubilizing excipients to enhance the apparent solubility of the compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methoxypyridin-yl-piperazine compounds?
A1: The most common degradation pathways are hydrolysis and oxidation .[1][3] Hydrolysis can occur at the piperazine ring or other susceptible functional groups under acidic or basic conditions.[3] Oxidation typically targets the electron-rich nitrogen atoms of the piperazine ring.[5] Photodegradation can also occur if the compound has a chromophore that absorbs UV or visible light.[1][9]
Q2: How does the methoxy-pyridine group influence the stability of the piperazine moiety?
A2: The methoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can influence the pKa of the piperazine nitrogens and their susceptibility to oxidation. The pyridine ring itself can also be a site of metabolic or chemical modification.
Q3: What are the ideal storage conditions for solutions of these compounds?
A3: Based on stability data, the ideal storage conditions are typically at low temperatures (-20°C or -80°C) and protected from light (using amber vials).[1][10] It is also recommended to prepare stock solutions in a suitable organic solvent (e.g., DMSO) and make fresh dilutions in aqueous buffers immediately before use. If aqueous solutions must be stored, they should be buffered at the optimal pH for stability and stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: I am having trouble developing a stability-indicating HPLC method. What can I do?
A4: Developing a robust stability-indicating method is crucial. If you are facing challenges in separating the parent compound from its degradation products, consider the following:
-
Column Selection: Try columns with different stationary phases (e.g., C8, Phenyl, or Cyano) to achieve different selectivity.[1]
-
Mobile Phase Optimization:
-
pH Adjustment: Vary the pH of the aqueous component of the mobile phase, as the retention of basic compounds like piperazine derivatives is highly pH-dependent.[1]
-
Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and their proportions.
-
Additives: Adding a small amount of an amine modifier like triethylamine to the mobile phase can improve the peak shape of basic analytes.[1]
-
-
Gradient Elution: If isocratic elution is insufficient, a gradient program where the mobile phase composition changes over time can often resolve closely eluting peaks.[1]
Q5: Can I use UV-Vis spectrophotometry to assess the stability of my compound?
A5: While UV-Vis spectrophotometry can be a quick method to monitor for changes in the overall absorbance of a solution, it is not a stability-indicating method . It cannot distinguish between the parent compound and its degradation products if they have overlapping absorption spectra. HPLC is the preferred method as it physically separates the different components of the sample before quantification.[3]
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to ensure the analytical method is stability-indicating.
Materials:
-
Methoxypyridin-yl-piperazine compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers and pH meter
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the target concentration with mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, dilute to the target concentration with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve a portion of the stressed solid and analyze by HPLC.
-
Also, prepare a solution of the compound and incubate at 60°C for 24 hours, then analyze.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.[1]
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
For each condition, calculate the percentage of degradation.
-
Assess the peak purity of the parent compound using a photodiode array (PDA) detector.
-
Identify the major degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products.
Example HPLC Conditions (to be optimized for your specific compound):
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by the UV spectrum of the parent drug |
| Injection Volume | 10 µL |
Procedure:
-
Inject a solution of the undegraded compound to determine its retention time and peak shape.
-
Inject samples from the forced degradation studies.
-
Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.[1]
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Section 4: Data Summary
Table 1: Factors Influencing the Stability of Methoxypyridin-yl-piperazine Compounds
| Factor | General Effect on Stability | Recommended Mitigation Strategy |
| pH | Highly pH-dependent; degradation often accelerated at very low or high pH.[1][11] | Determine the pH of maximum stability and use appropriate buffers. |
| Temperature | Increased temperature accelerates degradation rates.[9][10] | Store solutions at low temperatures (e.g., 4°C, -20°C, or -80°C). |
| Light | Can cause photodegradation, leading to the formation of new impurities.[1][9] | Store solutions in amber or light-resistant containers. |
| Oxygen | Can lead to oxidative degradation of the piperazine ring.[1][9] | Prepare solutions under an inert atmosphere; consider using antioxidants. |
| Solvent | Aqueous solutions can promote hydrolysis.[1] | Prepare stock solutions in aprotic organic solvents (e.g., DMSO); use freshly prepared aqueous dilutions. |
References
- 1. benchchem.com [benchchem.com]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isaacpub.org [isaacpub.org]
- 4. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 8. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperazine Synthesis Side Reactions
Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperazine and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude piperazine product?
A1: The impurity profile of your crude piperazine can vary significantly based on the synthetic route. However, several common byproducts are frequently observed. In syntheses starting from ethanolamines or ethylene diamine, you can expect to find unreacted starting materials, linear ethyleneamines like diethylenetriamine (DETA), and N-aminoethylpiperazine (AEP).[1] N-alkylated piperazines are common if alkylating agents are used or if alcohols are present at high temperatures with certain catalysts.[2] Additionally, pyrazines can form as oxidation or dehydrogenation byproducts.[3][4]
Q2: My synthesis of a mono-substituted piperazine is yielding a large amount of the 1,4-disubstituted byproduct. Why is this happening and how can I prevent it?
A2: This is one of the most frequent challenges in piperazine chemistry. The formation of the disubstituted byproduct is a classic example of a competitive reaction. Once the first substitution occurs, the remaining secondary amine on the piperazine ring is still nucleophilic and can react with another equivalent of your electrophile.
Several factors influence the ratio of mono- to di-substitution:
-
Stoichiometry: If you use a 1:1 molar ratio of piperazine to your electrophile, a statistical mixture of unreacted piperazine, mono-substituted, and di-substituted product is likely.[5]
-
Reactivity of the Mono-substituted Product: The electronic nature of your first substituent can either activate or deactivate the second nitrogen for further reaction.
-
Reaction Conditions: Higher temperatures and longer reaction times can favor the thermodynamically more stable disubstituted product.[6]
To favor mono-substitution, you can employ several strategies outlined in the troubleshooting section below, such as using a large excess of piperazine or employing a protecting group strategy.[5][7]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during piperazine synthesis.
Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Disubstituted Byproduct
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity?
Causality and Solution:
The core of this issue lies in controlling the relative rates of the first and second substitution reactions on the piperazine nitrogens. The mono-substituted product is itself a nucleophile that competes with the starting piperazine for the electrophile.
Troubleshooting Steps:
-
Adjust Stoichiometry: The most straightforward approach is to use a large excess of piperazine (5-10 equivalents) relative to the electrophile.[5] This statistically increases the probability of the electrophile reacting with an unsubstituted piperazine molecule.
-
Slow Addition & Temperature Control: Add the electrophile slowly to the reaction mixture at a reduced temperature (e.g., 0 °C or room temperature). This keeps the instantaneous concentration of the electrophile low, further favoring reaction with the more abundant unsubstituted piperazine.[5]
-
Use a Mono-Protected Piperazine: For more controlled synthesis, especially on a larger scale or with expensive electrophiles, using a mono-protected piperazine like N-Boc-piperazine is highly effective.[5][7] The protecting group "blocks" one nitrogen, forcing the reaction to occur at the other. The protecting group is then removed in a subsequent step.
-
Protonation as a Protecting Group: A clever and atom-economical strategy is to use a mono-protonated piperazine salt (e.g., piperazine monohydrochloride). The protonated nitrogen is no longer nucleophilic, directing the substitution to the free nitrogen.[8][9][10] This method avoids the additional steps of adding and removing a traditional protecting group.
Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine [6]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
Note: Yields are generalized and will vary based on specific reaction conditions and electrophiles.[5]
Visualization: Troubleshooting Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Formation of Pyrazine Byproducts
Question: My reaction mixture has a yellow to brown color, and analysis shows the presence of pyrazine impurities. What causes this, and how can I avoid it?
Causality and Solution:
Pyrazine formation is typically the result of oxidation or dehydrogenation of the piperazine ring. This can occur under several conditions:
-
High Temperatures: In the presence of certain catalysts (e.g., some metal catalysts used in cyclization reactions), high temperatures can promote dehydrogenation.[3]
-
Oxidizing Agents: The presence of atmospheric oxygen or other oxidizing agents in the reaction can lead to the formation of the aromatic pyrazine ring.
-
Catalyst Choice: Some dehydrogenation catalysts can favor pyrazine formation. For instance, in the synthesis of pyrazines from 2-amino-alcohols, specific ruthenium or manganese complexes are used to drive this dehydrogenative coupling.[3]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Optimization: If high temperatures are necessary, carefully optimize the temperature to the minimum required for the desired reaction to proceed at a reasonable rate. Monitor the reaction for the appearance of colored byproducts.
-
Catalyst Selection: If you are performing a catalytic cyclization, consider catalysts less prone to dehydrogenation. For example, in the amination of ethylene glycol, Ni-Cu bimetallic catalysts on supports like mordenite have shown good selectivity for piperazine over other byproducts.[11]
-
Avoid Oxidizing Contaminants: Ensure all reagents and solvents are free from oxidizing impurities.
Visualization: Piperazine vs. Pyrazine Formation
Caption: Competing pathways of piperazine synthesis and pyrazine byproduct formation.
Issue 3: Formation of N-Aminoethylpiperazine (AEP) and Other Oligomers
Question: During the synthesis of piperazine from ethanolamine or ethylenediamine, I am observing significant amounts of N-aminoethylpiperazine (AEP) and other higher molecular weight species. How can I improve the selectivity towards piperazine?
Causality and Solution:
The formation of AEP and other linear or cyclic oligomers is a common issue in processes where piperazine is formed through the intermolecular reaction of precursors like ethanolamine or ethylenediamine.[1] AEP can be formed as a byproduct and, in some cases, is a desired product of specific synthetic routes.[12] Its formation involves the reaction of piperazine with another molecule of an ethyleneamine precursor.
Troubleshooting Steps:
-
Catalyst Choice and Support: The choice of catalyst and its support is critical for selectivity. For instance, in the synthesis from ethylene glycol, a Ni-Cu bimetallic catalyst on a mordenite zeolite support was found to have higher selectivity for piperazine.[11] The acidic properties and pore structure of the support can influence which reactions are favored.
-
Reaction Conditions:
-
Temperature and Pressure: These parameters must be carefully optimized. For example, in the synthesis from ethylene glycol and ammonia, optimal conditions were found to be around 230°C and 10 MPa.[11]
-
Molar Ratios: The molar ratio of reactants, such as ammonia to the ethanolamine/glycol precursor, can significantly impact the product distribution. A large excess of ammonia is often used to suppress the formation of higher amines.[13]
-
-
Process Design: In industrial settings, continuous flow reactors are often used, and optimizing the liquid hourly space velocity (LHSV) is crucial for maximizing the yield of the desired product and minimizing byproduct formation.[11]
Analytical Protocols for Impurity Profiling
Q: How can I accurately quantify piperazine and its common impurities?
A: Due to piperazine's basicity and lack of a strong UV chromophore, direct analysis can be challenging. A combination of techniques is often employed.
Protocol 1: Gas Chromatography (GC) for Volatile Impurities
GC with a Flame Ionization Detector (FID) is a suitable method for analyzing piperazine and its volatile byproducts.[14]
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) or a modified amine-specific stationary phase, is recommended to handle the basic nature of the analytes and prevent peak tailing.
-
Sample Preparation: The crude reaction mixture can often be diluted in a suitable solvent like methanol or dichloromethane and injected directly.
-
Quantification: Use an internal or external standard method with certified reference materials for accurate quantification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Derivatization
For non-volatile impurities or for enhanced sensitivity, HPLC is used. Since piperazine lacks a chromophore, pre-column derivatization is a common strategy.[15]
-
Derivatizing Agent: Reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the primary and secondary amines to form highly UV-active or fluorescent derivatives.[15]
-
Column: A reverse-phase C8 or C18 column is typically used.
-
Mobile Phase: A buffered mobile phase (e.g., using phosphate or acetate buffers) is often necessary to control the ionization of any unreacted amines and achieve good peak shape.
-
Detection: UV or fluorescence detection is used, depending on the derivatizing agent.
Protocol 3: Acid-Base Titration for Assay
For determining the overall purity of a crude or purified piperazine sample, a simple acid-base titration is a reliable method.[14]
-
Titrant: A standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid is a common solvent.
-
Indicator: Crystal violet can be used as an indicator.[14]
References
- 1. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 13. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 14. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 15. jocpr.com [jocpr.com]
minimizing disubstituted byproduct in piperazine reactions
A Scientist's Guide to Minimizing Disubstituted Byproducts
Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common but critical challenge of controlling selectivity in piperazine functionalization. Asymmetrical substitution of the piperazine scaffold is fundamental to the synthesis of countless pharmaceutical agents, but achieving it efficiently requires a nuanced understanding of the competing reaction pathways.[1][2]
This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for when things go wrong, and detailed protocols to guide your benchwork.
Frequently Asked Questions: The Core Problem
Q1: Why is controlling selectivity in piperazine reactions so challenging?
The core challenge lies in the structure of piperazine itself. It is a symmetrical molecule containing two secondary amine nitrogens. Both nitrogens are nucleophilic and basic, making them susceptible to reaction with electrophiles.[3] Once the first nitrogen reacts to form the desired mono-substituted product, the second nitrogen is still available and often reactive enough to react with another equivalent of the electrophile, leading to the undesired 1,4-disubstituted byproduct.[4][5]
Q2: How does the reactivity of the second nitrogen change after the first one has reacted?
This is a key question rooted in the electronic properties of the molecule. Piperazine has two distinct pKa values for its conjugate acids, approximately 9.73 and 5.35.[3][6] The first pKa (9.73) corresponds to the first protonation event. After one nitrogen is functionalized (e.g., alkylated), the electron-donating character of that group influences the basicity of the remaining nitrogen.
Generally, N-alkylation slightly reduces the basicity of the second nitrogen, which can marginally slow down the second substitution reaction.[7][8] However, this effect is often insufficient to prevent disubstitution, especially with highly reactive electrophiles or under forcing conditions. Conversely, attaching an electron-withdrawing group (like an acyl or sulfonyl group) significantly reduces the basicity of the second nitrogen, making mono-acylation much easier to control than mono-alkylation.[7]
Strategic Decision Making: Choosing Your Approach
Selecting the right strategy is crucial for success. This decision tree outlines the key considerations for choosing a synthetic route.
Caption: Decision tree for selecting a synthetic strategy.
Troubleshooting and FAQs: Practical Solutions
This section addresses the most common issues encountered during piperazine reactions.
Strategy 1: Control via Stoichiometry & Conditions
Q3: I'm getting a mixture of mono- and di-substituted products. How can I fix this without using a protecting group?
The most direct method is to manipulate the stoichiometry. By using a large excess of piperazine (e.g., 5 to 10 equivalents), you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over a reaction with the already-formed mono-substituted product.[2][4]
-
Causality: Le Châtelier's principle is at play. The high concentration of starting piperazine increases the probability of a "first-touch" reaction, minimizing the chance for the mono-substituted product to encounter another electrophile molecule.
-
Drawback: This approach necessitates a challenging purification to remove the large excess of water-soluble piperazine starting material. It is best suited for reactions where the piperazine is inexpensive and the product can be easily separated, for example, by extraction if the product is significantly less polar.
Q4: Does the rate of addition of my electrophile matter?
Absolutely. Slow, controlled addition of the electrophile (e.g., via a syringe pump over several hours) is a powerful technique. This maintains a very low instantaneous concentration of the electrophile in the reaction mixture.
-
Causality: By keeping the electrophile concentration low, you ensure that as soon as it is introduced, it is more likely to react with the most abundant nucleophile present—the excess piperazine. This prevents a localized buildup of the electrophile that could lead to the second substitution.
Strategy 2: The Protecting Group Workflow (The Gold Standard)
The most reliable and widely adopted solution for preventing disubstitution is the use of a protecting group.[1][9] This strategy involves temporarily blocking one nitrogen, performing the desired reaction on the other, and then removing the block.
Caption: The N-Boc protecting group workflow.
Q5: Which protecting group should I use for piperazine?
The tert-butyloxycarbonyl (Boc) group is the most common and effective choice.[9][10]
-
Why Boc is Ideal:
-
Stability: It is stable to a wide range of reaction conditions, including basic conditions, hydrogenolysis, and many organometallic reagents.[9]
-
Facile Removal: It is easily and cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).[9]
-
High Yields: The protection and deprotection steps typically proceed in high yields.
-
Q6: My mono-Boc protection reaction is giving me both starting material and di-Boc piperazine. How do I optimize it?
This is a common issue. The key is the slow addition of the Boc-anhydride (Boc₂O) to a solution of piperazine. Adding the Boc₂O solution dropwise over several hours to a cooled solution of piperazine in a solvent like dichloromethane (DCM) is critical.[11] Using a slight excess of piperazine (e.g., 1.5-2 equivalents) can also help consume all the Boc₂O and prevent di-protection.
Strategy 3: In-situ Protonation
Q7: I want to avoid protecting groups but need better selectivity than just using excess piperazine. Is there an alternative?
Yes, you can use a piperazine salt, such as piperazine monohydrochloride or monoacetate.[12][13] This approach uses a proton as a "traceless" and inexpensive protecting group.
-
Causality: The first protonation occurs on one nitrogen, forming a piperazin-1-ium cation. This positive charge strongly deactivates the protonated nitrogen and, to a lesser extent, reduces the nucleophilicity of the free secondary amine through inductive effects.[12][13] The remaining free nitrogen is still nucleophilic enough to react with an electrophile, favoring mono-substitution. This method is particularly effective for reactions with acyl chlorides and Michael acceptors.[12]
Troubleshooting Summary
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-substituted byproduct | 1. Stoichiometry is near 1:1. 2. Electrophile is highly reactive. 3. Rapid addition of reagents. | 1. Increase piperazine to a 5-10 fold excess. 2. Switch to the N-Boc protecting group strategy.[9][11] 3. Add the electrophile slowly via syringe pump at 0 °C. |
| Reaction is slow or does not go to completion | 1. Insufficient temperature. 2. Electrophile is not reactive enough. 3. Base is not strong enough (for alkylations). | 1. Gradually increase temperature while monitoring byproduct formation. 2. For alkylations, convert alkyl chloride/bromide to the more reactive iodide (Finkelstein reaction).[2] 3. Use a stronger, non-nucleophilic base like K₂CO₃ or DIPEA. |
| Difficult purification | 1. Product and starting material have similar polarity. 2. Excess piperazine is hard to remove. | 1. Convert the basic products to their HCl salts, which may have different crystallization properties. 2. Perform an acidic wash to remove all basic components, then basify the aqueous layer and extract the product. |
| Low yield during Boc-protection | 1. Di-Boc byproduct formation. 2. Incomplete reaction. | 1. Add Boc₂O solution dropwise to the piperazine solution.[11] 2. Allow the reaction to stir overnight to ensure completion. |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol is adapted from widely used laboratory procedures.[9][11]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 eq., e.g., 17.2 g, 200 mmol) and dichloromethane (DCM, e.g., 200 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq., e.g., 21.8 g, 100 mmol) in DCM (100 mL).
-
Slow Addition: Add the Boc₂O solution to the stirred piperazine solution dropwise via an addition funnel or syringe pump over a period of 3-4 hours.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 18-24 hours.
-
Monitoring: Check the reaction progress by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Workup: Evaporate the solvent under reduced pressure. Add water to the residue. The desired N-Boc-piperazine is often insoluble in water and can be collected by filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. The product is typically of high purity without needing column chromatography.
Protocol 2: N-Alkylation of N-Boc-Piperazine with an Alkyl Halide
This is a standard procedure for C-N bond formation.[9][10]
-
Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile or DMF.
-
Addition: Add the alkyl halide (R-X, 1.1 eq.) to the mixture at room temperature.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or DCM) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 3: Reductive Amination of N-Boc-Piperazine
Reductive amination is a mild and effective method for N-alkylation, especially when the corresponding alkyl halide is unstable.[2][14][15]
-
Setup: Dissolve N-Boc-piperazine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. The reaction is typically run at room temperature.
-
Reaction: Stir the mixture overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 4: Boc-Deprotection
This is the final step to reveal the mono-substituted piperazine.[9]
-
Setup: Dissolve the N-Boc-N'-R-piperazine (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise. Alternatively, use a solution of 4M HCl in dioxane.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃ to pH > 10, and extract with an organic solvent. Dry the organic extracts and concentrate to yield the final product.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. jocpr.com [jocpr.com]
Technical Support Center: pH Adjustment to Enhance Solubility of Piperazine Compounds
Welcome to the technical support center dedicated to addressing solubility challenges with piperazine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth guidance, troubleshooting, and practical protocols to optimize the solubility of these critical molecules in your experiments.
Understanding Piperazine Solubility: The Role of pH
Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, largely due to their favorable pharmacokinetic properties.[1] However, their solubility can be a significant hurdle. A firm grasp of the underlying chemical principles is paramount for overcoming these challenges.
Piperazine is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[2][3] This characteristic is defined by its two distinct pKa values, approximately 5.35 and 9.73 at 25°C.[2][4][5] The pKa is the pH at which a 50:50 equilibrium exists between the protonated (ionized) and unprotonated (neutral) forms of a functional group.
The ionization state of a piperazine compound, and consequently its solubility, is directly influenced by the pH of the solution.
-
At pH values below pKa1 (approx. 5.35): Both nitrogen atoms are predominantly protonated, forming a dicationic species (PipH₂²⁺). This highly charged form is generally the most water-soluble.
-
At pH values between pKa1 and pKa2 (approx. 5.35 - 9.73): The piperazine ring will exist primarily as a monocationic species (PipH⁺). This form is also water-soluble, though typically less so than the dicationic form.
-
At pH values above pKa2 (approx. 9.73): The piperazine is predominantly in its neutral, unprotonated form (Pip). This species is the least water-soluble and most lipophilic.[6]
This pH-dependent ionization provides a powerful tool for manipulating the solubility of piperazine compounds. By lowering the pH of the solution, we can shift the equilibrium towards the more soluble, protonated forms.
Table 1: Physicochemical Properties of Piperazine
| Property | Value | Implication for Solubility |
| pKa1 | ~5.35[2][4][5] | First protonation equilibrium. |
| pKa2 | ~9.73[2][4][5] | Second protonation equilibrium. |
| Water Solubility | Freely soluble[2][7] | The parent molecule is highly soluble, but derivatives can have significantly lower solubility. |
| Appearance | White crystalline solid[7] | Physical state at room temperature. |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q: My piperazine derivative precipitates out of my aqueous buffer during my cell-based assay. How can I fix this?
A: This is a common issue arising from the compound's low aqueous solubility at the pH of your assay medium (often physiological pH ~7.4). Here’s a systematic approach to troubleshoot:
-
Determine the Kinetic Solubility: First, assess the kinetic solubility of your compound in your specific assay buffer. This will reveal the concentration at which precipitation occurs under your experimental conditions.[6]
-
pH Adjustment (if permissible): If your assay can tolerate a lower pH, try adjusting the buffer to a more acidic pH. A pH of 6 or lower will favor the protonated, more soluble forms of the piperazine moiety.[8]
-
Co-Solvent Optimization: Prepare your stock solution in 100% DMSO. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid artifacts.[6] This small amount of co-solvent can help maintain solubility.
-
Consider Advanced Formulation: If the above steps are insufficient, you may need to explore advanced formulation strategies such as creating a nanosuspension or using cyclodextrins to form inclusion complexes.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Basic Piperazine Products
Welcome to the Technical Support Center for the purification of basic piperazine products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these versatile, yet often tricky, heterocyclic compounds. Piperazine's unique dual basicity presents specific purification hurdles that require a nuanced approach beyond standard chromatography protocols.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity and yield.
Understanding the Core Challenge: The Piperazine-Silica Interaction
Piperazine and its derivatives are basic compounds due to their two nitrogen atoms, which have distinct pKa values (pKa1 ≈ 5.35 and pKa2 ≈ 9.73 for the parent molecule).[1][2][3] Standard silica gel, the most common stationary phase in column chromatography, is slightly acidic (pKa ~5) due to the presence of silanol groups (Si-OH) on its surface.[4][5]
This fundamental acid-base mismatch is the primary source of purification difficulties. The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups, leading to a host of problems:
-
Irreversible Adsorption: The product can permanently stick to the column, resulting in low or no recovery.[6]
-
Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound slowly bleeds off the column, creating a "tail."[7][8] This leads to poor separation from impurities and contamination of fractions.[9]
-
Compound Degradation: For sensitive molecules, the prolonged interaction with the acidic silica surface can cause decomposition.[6][10]
The following sections address the most frequently asked questions and provide actionable solutions to overcome these challenges.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: My piperazine compound is streaking badly on the TLC plate and I'm getting severe tailing during the column run.
Question: I've developed a solvent system (e.g., Dichloromethane/Methanol) that gives a good Rf value on the TLC plate, but the spot is a long streak. When I run the column, the product comes out in almost every fraction. What's happening and how do I fix it?
Answer: This is a classic sign of a strong, undesirable interaction between your basic piperazine compound and the acidic silica gel.[6][7] The "streaking" or "tailing" occurs because the analyte molecules are adsorbing to the acidic silanol sites with varying affinities and are not eluting cleanly.[11]
-
Acid-Base Interaction: The protonated (positively charged) piperazine is binding ionically to the deprotonated (negatively charged) silanol groups.[9]
-
Secondary Interactions: Even uncharged amines can engage in strong hydrogen bonding with silanol groups, contributing to tailing.[11]
Solution A: Mobile Phase Modification with a Basic Additive
The most common and effective solution is to "neutralize" the silica gel's acidic sites by adding a small amount of a competing base to your mobile phase.[6] This base will preferentially bind to the silanol groups, allowing your piperazine product to elute symmetrically.[12][13]
Recommended Additives:
-
Triethylamine (TEA): Typically added at 0.5-2% (v/v).[14]
-
Ammonia Solution: Often used as a 7N solution in methanol, which is then added to the main mobile phase (e.g., 1-5% of the 7N solution).[15]
-
Ammonium Hydroxide: A few drops can be added to the polar component of your mobile phase (e.g., methanol).[6][16]
Protocol 1: Method Development with a Basic Additive
-
Prepare Modified Solvents: Create a stock solution of your polar solvent (e.g., methanol or ethyl acetate) containing the basic additive. For example, prepare a solution of 1% triethylamine in ethyl acetate.
-
TLC Re-optimization: Run TLC plates using your new modified solvent system. For example, if your original system was 95:5 DCM/MeOH, test systems like 95:5 DCM/(MeOH with 1% NH4OH). You will likely need to adjust the solvent ratio, as the additive often increases the Rf value.[17]
-
Column Equilibration: This is a critical step. Before loading your sample, flush (equilibrate) the packed column with at least 3-5 column volumes of your final mobile phase containing the basic additive.[6][18] This ensures the entire silica bed is neutralized before the sample is introduced.
-
Sample Loading & Elution: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Elute with the modified mobile phase, collecting fractions as usual.
Solution B: Pre-treatment of Silica Gel
For particularly sensitive compounds, you can prepare a "neutralized" silica gel slurry before packing the column.[19]
Protocol 2: Preparation of Neutralized Silica Gel
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, create a slurry of the silica gel in a non-polar solvent like petroleum ether or hexane.
-
Add 2-3 mL of triethylamine for every 150 g of silica gel.[19]
-
Thoroughly mix the slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.[19]
-
Pack your column using this pre-treated silica.
Issue 2: My product is completely stuck on the column. I'm getting zero recovery.
Question: I ran my column, and even after flushing with highly polar solvents, I can't get my piperazine product to elute. Did it decompose?
Answer: While decomposition is possible, it's more likely that your compound has irreversibly adsorbed to the silica gel due to a very strong acid-base interaction.[6][10] This is common for piperazines with multiple free N-H groups or other highly basic functionalities.
If mobile phase modifiers are insufficient, the best course of action is to change the stationary phase to one that is not acidic.[6][20]
| Stationary Phase | Type | Advantages for Piperazines | Considerations |
| Alumina (Al₂O₃) | Basic or Neutral | Excellent for purifying basic compounds like amines; avoids acidic interactions.[20] Available in different activity grades. | Elution order can differ from silica; requires separate TLC-based method development.[21] |
| Amine-functionalized Silica | Basic | Specifically designed for basic compounds. Eliminates the need for mobile phase additives, simplifying solvent removal.[22] | Can be more expensive than standard silica. |
| Florisil® (Magnesium Silicate) | Weakly Acidic/Neutral | Gentler than silica and can be effective for some sensitive compounds.[10][21] | Lower resolving power than silica for some mixtures. |
| Reverse-Phase Silica (C18) | Non-polar | Separation is based on hydrophobicity, not acid-base interactions. Very effective for polar, ionizable compounds.[6] | Requires aqueous mobile phases; removing water from fractions can be time-consuming. |
Recommendation: For many piperazine derivatives, neutral or basic alumina is an excellent and cost-effective first alternative to silica gel.[17][21]
Issue 3: I've added triethylamine, but my separation from a close-running impurity is now worse.
Question: Adding 1% TEA to my mobile phase fixed the tailing, but now my product co-elutes with a key impurity. How can I regain separation?
Answer: This is a common trade-off. The basic additive, while solving the tailing issue, can alter the overall selectivity of your system, causing previously separated peaks to merge.[6] The TEA acts as a strong displacer, potentially moving all compounds, including your product and impurity, faster along the column.
-
Reduce the Amount of Additive: Try lowering the TEA concentration to 0.5% or even 0.1%. Find the minimum amount required to suppress tailing without sacrificing resolution.
-
Change the Additive: Different bases have different properties. Switching from TEA to an ammonia/methanol system might alter the selectivity enough to resolve the compounds.
-
Fine-Tune the Solvent System: The loss of resolution means your solvent system needs to be re-optimized.
-
Decrease Polarity: Make your mobile phase significantly less polar. For example, if you are using 10% EtOAc/Hexane with TEA, try moving to 5% or 2% EtOAc/Hexane with TEA. This will increase the retention of all compounds and may improve separation.
-
Change Solvents: Substitute one of the solvents in your mobile phase. For example, instead of Ethyl Acetate/Hexane, try Dichloromethane/Hexane or Acetone/Hexane. Different solvents will have different interactions with your compounds, potentially revealing the needed selectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. uregina.ca [uregina.ca]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. chromtech.com [chromtech.com]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. reddit.com [reddit.com]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Chromatography [chem.rochester.edu]
- 19. rsc.org [rsc.org]
- 20. Chromatography [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. teledyneisco.com [teledyneisco.com]
Validation & Comparative
A Comparative Guide to Pyridinylpiperazine-Based Serotonin Receptor Modulators: A Structural and Functional Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of serotonergic drug discovery, understanding the nuanced relationships between chemical structure and pharmacological function is paramount. This guide provides an in-depth comparison of serotonin receptor modulators, using the novel chemical entity 1-(3-Methoxypyridin-2-yl)piperazine as a foundational scaffold. While this specific molecule is not extensively characterized in public literature, its core structure—a pyridinylpiperazine moiety—is a key pharmacophore in numerous well-established and clinically relevant serotonin (5-HT) receptor modulators.
This guide will deconstruct the structure-activity relationships (SAR) of this chemical class, comparing the pharmacological profiles of prominent piperazine-containing drugs. We will explore how subtle modifications to the pyridinyl and piperazine rings dictate binding affinity, functional efficacy (agonism, antagonism, partial agonism), and receptor subtype selectivity, thereby shaping their therapeutic potential. This comparative analysis is supported by experimental data and detailed protocols for key in vitro assays, offering a comprehensive resource for the rational design and evaluation of next-generation serotonergic agents.
The Serotonergic System: A Complex Target for Therapeutic Intervention
The serotonin system, with its at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] These receptors are predominantly G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[2] The diversity of 5-HT receptor subtypes and their widespread distribution in the central nervous system (CNS) make them a rich source of targets for treating psychiatric and neurological disorders.[1] However, this complexity also presents a significant challenge: achieving receptor subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects.
The Pyridinylpiperazine Scaffold: A Privileged Structure in Serotonin Pharmacology
The this compound structure represents a classic example of a pyridinylpiperazine. This scaffold is a common feature in many CNS-active drugs. The piperazine ring often serves as a versatile linker, while the aromatic pyridinyl ring system can be modified to fine-tune receptor interactions. One of the most well-known metabolites of several anxiolytic drugs, 1-(2-pyrimidinyl)piperazine (1-PP), underscores the pharmacological relevance of this core structure.[3][4]
Comparative Analysis of Piperazine-Containing Serotonin Receptor Modulators
To understand the potential pharmacological space that this compound and its derivatives could occupy, we will compare it to a selection of well-characterized piperazine-containing drugs with diverse activities at serotonin receptors.
Buspirone: A 5-HT1A Partial Agonist
Buspirone is an anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[5] Its structure features a pyrimidinylpiperazine moiety linked to a spirodecanedione group. The active metabolite of buspirone is 1-(2-pyrimidinyl)piperazine (1-PP), which itself exhibits partial agonism at 5-HT1A receptors and antagonism at α2-adrenergic receptors.[3][4][6]
Aripiprazole: A "Dopamine-Serotonin System Stabilizer"
Aripiprazole is an atypical antipsychotic with a complex pharmacology. It is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. Its structure includes a dichlorophenylpiperazine moiety. This polypharmacology is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.
Vilazodone and Vortioxetine: Multimodal Antidepressants
Vilazodone and vortioxetine are newer antidepressants with multimodal mechanisms of action. Vilazodone combines selective serotonin reuptake inhibition (SSRI) with 5-HT1A partial agonism. Vortioxetine also inhibits the serotonin transporter (SERT) but has a broader receptor profile, including 5-HT1A agonism, 5-HT1B partial agonism, and antagonism at 5-HT1D, 5-HT3, and 5-HT7 receptors. Both contain a piperazine ring as a key structural element.
Eltoprazine and S-15535: Exploring 5-HT1A/1B Receptor Modulation
Eltoprazine is a partial agonist at 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor.[7][8] It has been investigated for its anti-aggressive properties.[9] S-15535 is a selective 5-HT1A ligand with a unique profile of being a presynaptic agonist and a postsynaptic antagonist.[10][11][12] Both compounds highlight the therapeutic potential of targeting multiple 5-HT1 receptor subtypes.
WAY-100635: A Selective 5-HT1A Antagonist
WAY-100635 is a widely used research tool, valued for its high affinity and selectivity as a silent antagonist at 5-HT1A receptors.[13][14][15][16][17] Its phenylpiperazine structure is a common motif in many serotonin receptor ligands.
BRL-54443: A 5-HT1E/1F Agonist
BRL-54443 is a selective agonist for the 5-HT1E and 5-HT1F receptor subtypes, demonstrating that the piperidinyl/piperazinyl indole scaffold can be tuned to target less-explored serotonin receptors.[18][19][20][21][22]
Data Summary: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of these selected compounds at key serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | SERT | Reference(s) |
| Buspirone | Partial Agonist | - | - | - | - | - | [5] |
| 1-PP (metabolite) | Partial Agonist (Ki=414) | - | - | - | - | - | [4] |
| Aripiprazole | Partial Agonist | - | - | Antagonist | - | - | |
| Vilazodone | Partial Agonist | - | - | - | - | Inhibitor | |
| Vortioxetine | Agonist | Partial Agonist | Antagonist | - | - | Inhibitor | |
| Eltoprazine | Partial Agonist (Ki=40) | Partial Agonist (Ki=52) | - | - | Antagonist (Ki=81) | - | [8] |
| S-15535 | Agonist (presynaptic) / Antagonist (postsynaptic) (Ki=0.7) | - | - | - | - | - | [10][11] |
| WAY-100635 | Antagonist (pIC50=8.87) | - | - | - | - | - | [14] |
| BRL-54443 | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | - | [20] |
Experimental Workflows for Characterizing Serotonin Receptor Modulators
The characterization of novel compounds like this compound requires a systematic approach employing a battery of in vitro assays to determine their pharmacological profile.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific receptor. They involve the use of a radioactively labeled ligand that is known to bind to the receptor of interest.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., 5-HT1A).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[23][24][25]
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or partial agonist.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)
-
Cell Culture: Culture a cell line stably expressing the Gq-coupled serotonin receptor (e.g., 5-HT2A) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy).[26]
Experimental Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of receptor activation.
-
Cell Line: Use a cell line co-expressing the serotonin receptor of interest fused to a luciferase fragment and β-arrestin fused to the complementary luciferase fragment.
-
Compound Addition: Add the test compound to the cells.
-
Luminescence Measurement: If the compound activates the receptor, β-arrestin is recruited, bringing the two luciferase fragments into proximity and generating a luminescent signal that can be measured.
-
Data Analysis: Determine EC50 and Emax values from the dose-response curve.[27]
Caption: General workflow for cell-based functional assays.
Signaling Pathways and the Concept of Biased Agonism
Serotonin receptors, like other GPCRs, can couple to multiple intracellular signaling pathways.[2][28][29][30][31] For example, the 5-HT1A receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). However, it can also activate other pathways, such as the ERK/MAPK pathway.
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor.[32][33][34][35][36] This concept has significant implications for drug design, as it may be possible to develop "biased agonists" that selectively activate therapeutically relevant pathways while avoiding those that lead to side effects. The development of biased agonists for the 5-HT1A receptor, such as F15599 and F13714, is an active area of research.[34][36]
Caption: Concept of biased agonism at the 5-HT1A receptor.
Conclusion and Future Directions
The pyridinylpiperazine scaffold is a versatile and privileged structure in the design of serotonin receptor modulators. As exemplified by the diverse pharmacological profiles of buspirone, aripiprazole, and other piperazine-containing drugs, subtle chemical modifications can profoundly alter receptor affinity, selectivity, and functional activity. While the specific pharmacology of this compound is yet to be fully elucidated, its structure provides a valuable starting point for the design of novel serotonergic agents.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridinyl and piperazine rings of this compound to explore the impact on serotonin receptor binding and function.
-
Biased Agonism: Designing ligands that selectively activate specific downstream signaling pathways of serotonin receptors to achieve improved therapeutic profiles.
-
Polypharmacology: Intentionally designing compounds that interact with multiple targets (e.g., serotonin receptors and transporters) to achieve synergistic therapeutic effects.
By leveraging the experimental approaches outlined in this guide, researchers can systematically characterize novel pyridinylpiperazine derivatives and contribute to the development of the next generation of safer and more effective treatments for a wide range of CNS disorders.
References
- 1. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 5. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eltoprazine - Wikipedia [en.wikipedia.org]
- 8. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Eltoprazine used for? [synapse.patsnap.com]
- 10. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WAY-100635 - Wikipedia [en.wikipedia.org]
- 16. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. BRL-54443 - Wikipedia [en.wikipedia.org]
- 22. apexbt.com [apexbt.com]
- 23. chem.uwec.edu [chem.uwec.edu]
- 24. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 25. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 26. innoprot.com [innoprot.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. journals.physiology.org [journals.physiology.org]
- 29. cusabio.com [cusabio.com]
- 30. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 31. sinobiological.com [sinobiological.com]
- 32. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 35. G α Protein Signaling Bias at Serotonin 1A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. portal.research.lu.se [portal.research.lu.se]
A Comparative Efficacy Analysis of 1-(3-Methoxypyridin-2-yl)piperazine Analogs: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands as a cornerstone for the development of a multitude of centrally acting agents.[1] Its structural versatility and favorable pharmacokinetic properties have made it a privileged moiety in the design of ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[2][3] This guide provides a comparative analysis of the efficacy of analogs based on the 1-(3-methoxypyridin-2-yl)piperazine core, a structure of significant interest for its potential therapeutic applications.
While direct head-to-head comparative studies on a wide range of this compound analogs are not extensively available in the public domain, a robust understanding of their potential efficacy can be extrapolated from the vast body of research on structurally related arylpiperazines. This guide will synthesize key findings from structure-activity relationship (SAR) studies on analogous series to provide a predictive framework for the rational design and evaluation of novel this compound derivatives.
The this compound Core: A Privileged Scaffold
The this compound moiety combines the key pharmacophoric elements of an aromatic system and a basic piperazine nitrogen, which are crucial for interaction with aminergic GPCRs. The pyridine ring, with its nitrogen atom, introduces a unique electronic and steric profile compared to a simple phenyl ring, potentially influencing receptor affinity and selectivity. The methoxy group at the 3-position of the pyridine ring further modulates the electronic and lipophilic character of the molecule, which can have a profound impact on its biological activity.
Comparative Efficacy Analysis: Insights from Structure-Activity Relationships
The efficacy of this compound analogs is primarily dictated by the nature of the substituent at the N4 position of the piperazine ring and any modifications to the pyridyl moiety. Drawing parallels from extensive research on other arylpiperazines, we can infer the following key determinants of efficacy.
Impact of the N4-Substituent on Receptor Affinity and Selectivity
The substituent at the N4-position of the piperazine ring plays a critical role in defining the pharmacological profile of the molecule. This is often a flexible alkyl chain connected to a terminal functional group, which interacts with specific subpockets of the target receptor.
Table 1: Predicted Impact of N4-Substituent Variations on Receptor Affinity (Based on SAR of Related Arylpiperazines)
| N4-Substituent Type | Predicted Impact on 5-HT1A Affinity | Predicted Impact on α1-Adrenergic Affinity | Rationale and Key Considerations |
| Short Alkyl Chain (1-2 carbons) | Moderate to High | Variable | A shorter linker is often optimal for 5-HT1A receptor affinity.[4] |
| Longer Alkyl Chain (3-5 carbons) | Decreased | Increased | Longer chains can favor interaction with the more sterically accommodating α1-adrenergic receptor. |
| Terminal Amide/Imide Moiety | High | Low to Moderate | The presence of a hydrogen bond acceptor, like a bicyclohydantoin or diketopiperazine, can significantly enhance 5-HT1A affinity and selectivity.[4][5] |
| Bulky Terminal Group (e.g., Adamantane) | High | Low | Increased steric bulk at the terminus can improve selectivity by sterically hindering binding to the α1-adrenergic receptor.[6] |
| Aromatic/Heteroaromatic Groups | Variable | Variable | The nature of the terminal aromatic system can fine-tune receptor interactions through π-π stacking and other non-covalent interactions. |
Note: These predictions are based on general trends observed in related arylpiperazine series and require experimental validation for specific this compound analogs.
The Role of the Pyridyl Moiety and its Substituents
The 3-methoxypyridin-2-yl group is a key determinant of the intrinsic activity and selectivity of these analogs.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the overall electronic distribution of the aromatic system. Its position relative to the piperazine linkage is crucial for orienting the molecule within the receptor binding pocket.
-
Methoxy Group: The methoxy group at the 3-position is predicted to be a critical modulator of efficacy. Based on studies of ortho-substituted phenylpiperazines, this group can influence:
-
Receptor Affinity: The O-desmethyl analog of WAY100635, a well-known 5-HT1A antagonist, was found to be a more potent antagonist, suggesting that modifications at this position can significantly impact potency.[7]
-
Selectivity: The steric and electronic properties of the substituent at this position can influence the selectivity between different receptor subtypes. For instance, in some series, bulky substituents at the ortho position of the aryl ring are well-tolerated by the 5-HT1A receptor but not by the α1-adrenergic receptor.[6]
-
Experimental Methodologies for Efficacy Evaluation
A comprehensive assessment of the efficacy of this compound analogs requires a multi-faceted experimental approach, encompassing both in vitro and in vivo studies.
In Vitro Radioligand Binding Assays
This is the foundational experiment to determine the affinity of the synthesized analogs for their target receptors.
Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether an analog acts as an agonist, antagonist, or partial agonist at the target receptor.
Protocol: [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonism
-
Membrane Preparation: Use membranes from cells expressing the 5-HT1A receptor.
-
Incubation: Incubate the membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Stimulation: Agonist binding will activate the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.
-
Separation and Quantification: Separate the bound [³⁵S]GTPγS and quantify the radioactivity.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (potency) and the maximal effect (Emax, efficacy) relative to a known full agonist.
In Vivo Behavioral Models
In vivo studies are crucial to assess the physiological effects of the analogs and their potential therapeutic utility.
Example: Mouse Light-Dark Box Test for Anxiolytic Activity
-
Apparatus: Use a box divided into a dark, enclosed compartment and a brightly lit, open compartment.
-
Acclimation: Allow the mice to acclimate to the testing room.
-
Administration: Administer the test compound or vehicle to the mice.
-
Testing: Place the mouse in the center of the lit compartment and record its behavior for a set period (e.g., 5-10 minutes).
-
Parameters Measured: Key parameters include the time spent in the lit compartment, the number of transitions between compartments, and locomotor activity.
-
Interpretation: An increase in the time spent in the lit compartment is indicative of an anxiolytic-like effect.
Visualizing the Path to Efficacy: Workflows and Pathways
Experimental Workflow for Efficacy Profiling
Caption: A streamlined workflow for the comprehensive efficacy profiling of novel this compound analogs.
Postulated 5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by agonist binding to the 5-HT1A receptor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While direct comparative efficacy data is emerging, a wealth of information from related arylpiperazine series provides a strong foundation for rational drug design. By carefully considering the structure-activity relationships outlined in this guide and employing a robust experimental cascade, researchers can effectively navigate the optimization of these analogs to identify lead candidates with superior efficacy and selectivity profiles. The strategic manipulation of the N4-substituent and the pyridyl moiety will be paramount in unlocking the full therapeutic potential of this versatile chemical class.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 1-(3-Methoxypyridin-2-yl)piperazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for the preclinical validation of novel 1-(3-Methoxypyridin-2-yl)piperazine derivatives, a chemical scaffold central to several successful atypical antipsychotics. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, ensuring a robust and translatable assessment of therapeutic potential. By benchmarking against established agents like Cariprazine, Brexpiprazole, and Lurasidone, this guide offers a comparative context for your discovery program.
The Pharmacological Cornerstone: A Privileged Scaffold for CNS Drug Discovery
The this compound moiety is a well-established pharmacophore in modern neuropharmacology. Its structural properties have proven highly effective for designing ligands that modulate key monoaminergic neurotransmitter systems implicated in psychiatric disorders.[1] Compounds built on this scaffold typically exhibit complex pharmacology, most notably acting as modulators of dopamine (D₂) and serotonin (5-HT) receptors.
The therapeutic success of this class is largely attributed to a departure from simple receptor antagonism. Instead, many of these agents act as partial agonists at D₂ and 5-HT₁ₐ receptors while simultaneously acting as antagonists at 5-HT₂ₐ receptors.[2][3][4] This "serotonin-dopamine activity modulation" is believed to be key to treating not only the positive symptoms of psychosis but also the negative and cognitive symptoms, with a potentially improved side-effect profile compared to first-generation antipsychotics.[5][6]
Core Mechanism of Action: Serotonin-Dopamine System Modulation
The prevailing hypothesis for the efficacy of these derivatives centers on their ability to stabilize dopamine and serotonin levels in critical brain circuits.
-
D₂ Receptor Partial Agonism : In brain regions with excessive dopamine (hyperdopaminergic state, linked to positive symptoms), these drugs act as functional antagonists, reducing receptor activity. In areas with low dopamine (hypodopaminergic state, linked to negative and cognitive symptoms), they provide a low level of stimulation, acting as functional agonists.[2][4] Cariprazine is particularly notable for its high affinity for the D₃ receptor, a feature hypothesized to contribute to its effects on negative symptoms and cognition.[4][7]
-
5-HT₂ₐ Receptor Antagonism : Blocking 5-HT₂ₐ receptors is thought to increase dopamine release in specific brain regions, including the prefrontal cortex, which may help alleviate negative and cognitive symptoms.[8][9] This action also mitigates the extrapyramidal side effects (motor symptoms) associated with strong D₂ blockade.
-
5-HT₁ₐ Receptor Partial Agonism : Activation of 5-HT₁ₐ autoreceptors can enhance dopamine release, further contributing to the therapeutic profile. This mechanism is also strongly associated with anxiolytic and antidepressant effects.[10]
A Phased Approach to In Vivo Efficacy Validation
A robust preclinical validation plan should assess the compound's potential across the three core symptom domains of psychotic disorders: positive, negative/affective, and cognitive. The following section provides a comparative framework and detailed protocols for this purpose.
Assessment of Antipsychotic-like Activity (Positive Symptoms)
The gold-standard approach for assessing efficacy against positive symptoms (e.g., hallucinations, delusions) is to measure a compound's ability to reverse the effects of a psychostimulant, typically a dopamine-releasing agent like amphetamine.
Chosen Model: Amphetamine-Induced Hyperactivity (AIH)
-
Causality & Rationale : Amphetamine increases synaptic dopamine, leading to stereotyped behaviors and hyperlocomotion in rodents.[11] This is considered a valid animal model as it mimics the hyperdopaminergic state thought to underlie positive symptoms in schizophrenia. An effective antipsychotic, particularly one with D₂ receptor blocking properties, will attenuate this hyperactivity.[12][13]
Comparative Performance Data (Hypothetical)
| Compound | Dose (mg/kg, i.p.) | Route | % Reversal of Amphetamine-Induced Hyperactivity |
| Vehicle | N/A | i.p. | 0% (Baseline) |
| Haloperidol (Typical) | 0.5 | i.p. | 85% |
| Cariprazine (Comparator) | 0.2 | p.o. | 75% |
| Brexpiprazole (Comparator) | 1.0 | p.o. | 70% |
| Novel Derivative X | 1.0 | p.o. | 78% |
Assessment of Antidepressant-like Activity (Affective Symptoms)
Many atypical antipsychotics, including those based on the piperazine scaffold, are used as adjunctive treatments for major depressive disorder. Therefore, assessing antidepressant-like activity is critical.
Chosen Model: Forced Swim Test (FST)
-
Causality & Rationale : The FST is a widely used model to screen for antidepressant efficacy.[14][15][16] It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair.[17] Clinically effective antidepressants decrease the time spent immobile and increase active escape behaviors (swimming, climbing).[15][18] It is crucial to run a parallel locomotor activity test to ensure that the effects seen in the FST are not due to a general increase in motor activity, which could represent a false positive.
Comparative Performance Data (Hypothetical)
| Compound | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Decrease vs. Vehicle |
| Vehicle | N/A | 150 ± 10 | 0% (Baseline) |
| Fluoxetine (SSRI) | 20 | 70 ± 8 | 53% |
| Brexpiprazole (Comparator) | 1.0 | 95 ± 9 | 37% |
| Novel Derivative X | 1.0 | 85 ± 7 | 43% |
Assessment of Pro-Cognitive Effects
Cognitive impairment is a core and debilitating feature of schizophrenia. Newer antipsychotics are often designed with the goal of improving these deficits.
Chosen Model: Novel Object Recognition (NOR) Test
-
Causality & Rationale : The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[19] This task assesses recognition memory, a domain of cognition often impaired in schizophrenia.[20][21] A drug-induced cognitive deficit (e.g., using phencyclidine [PCP] or scopolamine) can be established, and the ability of a test compound to reverse this deficit is measured. The ability of lurasidone and other atypical antipsychotics to enhance NMDA receptor function is thought to contribute to their pro-cognitive effects in such models.[22]
Comparative Performance Data (Hypothetical Reversal of PCP-Induced Deficit)
| Compound | Dose (mg/kg, p.o.) | Discrimination Index* | % Improvement vs. PCP+Vehicle |
| Vehicle + Vehicle | N/A | 0.45 ± 0.05 | N/A |
| PCP + Vehicle | N/A | 0.05 ± 0.03 | 0% (Deficit Baseline) |
| PCP + Lurasidone | 1.0 | 0.35 ± 0.06 | 75% |
| PCP + Cariprazine | 0.2 | 0.38 ± 0.05 | 83% |
| PCP + Novel Derivative X | 1.0 | 0.40 ± 0.04 | 88% |
*Discrimination Index = (Time with Novel Object - Time with Familiar Object) / Total Exploration Time. A higher index indicates better memory.
Self-Validating Experimental Protocols
The trustworthiness of in vivo data hinges on meticulous and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls and procedures to ensure data integrity.
Protocol 1: Amphetamine-Induced Hyperactivity (AIH) Model
-
Animals : Male Wistar rats (200-250g). Group housed (4 per cage) with a 12h light/dark cycle, with food and water ad libitum. Acclimatize for at least 7 days before testing.
-
Apparatus : Open field arenas (40x40x30 cm) equipped with automated infrared beam tracking systems to measure locomotor activity (distance traveled).
-
Habituation : On two consecutive days prior to testing, place each rat in the open field arena for 30 minutes to acclimatize to the environment.
-
Dosing & Procedure :
-
On the test day, administer the test compound (e.g., Novel Derivative X, Cariprazine) or vehicle via the appropriate route (e.g., p.o.).
-
After the appropriate pretreatment time (e.g., 60 minutes for p.o.), administer d-amphetamine sulfate (1.5 mg/kg, i.p.) to all groups except the absolute control group (Vehicle + Saline).
-
Immediately place the animals into the open field arenas.
-
-
Data Collection : Record total distance traveled in 5-minute bins for 90 minutes.
-
Self-Validation & Controls :
-
Vehicle + Saline Group : Establishes baseline locomotor activity.
-
Vehicle + Amphetamine Group : Establishes the maximum hyperactivity against which drug effects are measured.
-
The protocol is validated if the Vehicle + Amphetamine group shows a significant increase in locomotion compared to the Vehicle + Saline group.
-
Protocol 2: Forced Swim Test (FST)
-
Animals : Male Sprague-Dawley rats (250-300g). Single housed for at least 48h prior to testing. Acclimatize for 7 days.
-
Apparatus : Glass cylinders (45 cm height, 20 cm diameter) filled with 30 cm of water (24-25°C).
-
Procedure (2-day protocol) :
-
Day 1 (Pre-test) : Place each rat in a swim cylinder for 15 minutes. This induces a stable baseline of immobility for the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Day 2 (Test) : Administer the test compound (e.g., Novel Derivative X, Brexpiprazole) or vehicle. After the appropriate pretreatment time (e.g., 60 minutes for p.o.), place the rats back into the swim cylinders for a 5-minute test session.
-
-
Data Collection : The 5-minute test session is video recorded. A trained observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the lack of movement except for small motions required to keep the head above water.
-
Self-Validation & Controls :
-
Vehicle Group : Establishes the baseline duration of immobility.
-
Positive Control (e.g., Fluoxetine) : Ensures the test is sensitive to known antidepressant compounds.
-
Locomotor Control : A separate cohort of animals should be tested in an open field to confirm that the test compound does not increase general locomotor activity, which could be confounded with antidepressant-like effects.
-
Protocol 3: Novel Object Recognition (NOR) Test
-
Animals : Male C57BL/6J mice (8-10 weeks old). Group housed. Acclimatize for 7 days.
-
Apparatus : An open field arena (e.g., 40x40x30 cm), dimly lit. A set of objects that are distinct in shape and texture but similar in size and lacking innate motivational properties (e.g., small glass bottle, metal cube).
-
Procedure (3-day protocol) :
-
Day 1 (Habituation) : Allow each mouse to freely explore the empty arena for 10 minutes.
-
Day 2 (Training/Familiarization) : Place two identical objects (A1 and A2) in opposite corners of the arena. Place the mouse in the center and allow it to explore for 10 minutes. Exploration is defined as the nose being pointed at the object within a 2 cm distance.
-
Day 3 (Testing) : After an inter-trial interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the same locations. Allow the mouse to explore for 5 minutes.
-
-
Data Collection : Video record all sessions. A blind observer scores the time spent exploring each object.
-
Self-Validation & Controls :
-
Minimum Exploration : Exclude animals that do not explore the objects for a minimum total time (e.g., 20 seconds) during training, as their memory cannot be reliably assessed.
-
No Object Preference : During the training phase, the time spent exploring both identical objects should not be significantly different, confirming no innate place or object preference.
-
The model is validated if the vehicle-treated control group spends significantly more time exploring the novel object than the familiar one.
-
Pharmacokinetic Considerations: Bridging Dose to Exposure
Efficacy data is only meaningful in the context of drug exposure. A comprehensive in vivo validation plan must include pharmacokinetic (PK) studies. Piperazine derivatives can have complex metabolic profiles, sometimes producing active metabolites that contribute significantly to the overall therapeutic effect, as is the case with cariprazine and its desmethyl- and didesmethyl- metabolites.[23][24]
Key PK parameters to establish in the target species include:
-
Bioavailability (F%)
-
Maximum plasma concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
These studies are essential for establishing dose-response relationships and ensuring that the doses used in behavioral assays result in relevant and sustained target engagement in the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. Cariprazine - Wikipedia [en.wikipedia.org]
- 3. Preclinical Evidence for the Use of Brexpiprazole + Antidepressant Treatment for Major Depressive Disorder and Post-Traumatic Stress Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Efficacy of atypical v. typical antipsychotics in the treatment of early psychosis: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical profile of the mixed 5-HT1A/5-HT2A receptor antagonist S 21,357 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. vbspu.ac.in [vbspu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. b-neuro.com [b-neuro.com]
- 21. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 22. The Novel Antipsychotic Drug Lurasidone Enhances N-Methyl-d-aspartate Receptor-Mediated Synaptic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics | MDPI [mdpi.com]
- 26. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cross-Reactivity Analysis of 1-(3-Methoxypyridin-2-yl)piperazine
A Guide for Researchers in Drug Discovery and Development
Introduction: The Privileged Arylpiperazine Scaffold and the Question of Selectivity
The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally active drugs.[1][2] Its structural versatility allows for fine-tuning of pharmacological activity, leading to compounds that modulate a wide array of G-protein coupled receptors (GPCRs), particularly within the aminergic family (serotonin, dopamine, adrenergic, and histamine receptors).[1][3] The compound 1-(3-Methoxypyridin-2-yl)piperazine belongs to this class, featuring a piperazine ring linked to a methoxy-substituted pyridine ring. The pyridine ring acts as a bioisostere of a phenyl ring, while the methoxy group can significantly influence binding affinity through electronic and steric effects.[1][4]
Given the high degree of homology among aminergic GPCRs, especially in the ligand-binding pocket, there is a significant potential for cross-reactivity of arylpiperazine-based compounds.[5] This lack of absolute selectivity can lead to off-target effects, which may be undesirable side effects or, in some cases, contribute to a drug's therapeutic polypharmacology. Therefore, a comprehensive understanding of the cross-reactivity profile of a novel arylpiperazine derivative is a critical step in early-stage drug development.
This guide provides a framework for assessing the cross-reactivity profile of this compound. We will outline a systematic approach to compare its binding affinity and functional activity against a panel of key aminergic GPCRs, alongside well-characterized competitor compounds. The experimental protocols described herein are designed to be self-validating, providing a robust system for generating reliable and reproducible data for informed decision-making in lead optimization.
Comparative Framework: Target and Compound Selection
The selection of an appropriate screening panel and relevant competitor compounds is foundational to a meaningful cross-reactivity analysis.
Target Receptor Panel
Based on the known pharmacology of arylpiperazine and pyridinylpiperazine derivatives, the following panel of aminergic GPCRs is proposed for the initial cross-reactivity screening of this compound:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C
-
Dopamine Receptors: D2, D3
-
Adrenergic Receptors: α1A, α2A
This panel covers key receptors implicated in the therapeutic actions and side effects of many CNS-active drugs.
Competitor Compound Selection
To contextualize the cross-reactivity profile of this compound, a selection of established drugs with the arylpiperazine scaffold and known activities at the target receptors will be used for comparison.
| Compound | Class | Primary Target(s) & Activity |
| Aripiprazole | Atypical Antipsychotic | D2 (Partial Agonist), 5-HT1A (Partial Agonist), 5-HT2A (Antagonist)[1] |
| Buspirone | Anxiolytic | 5-HT1A (Partial Agonist)[6] |
| Naftopidil | α1-Blocker | α1A/α1D-Adrenoceptor (Antagonist)[7] |
| Yohimbine | α2-Blocker | α2-Adrenoceptor (Antagonist)[8] |
Experimental Design: A Two-Tiered Approach
A comprehensive cross-reactivity assessment involves determining both the binding affinity of the compound for the target receptors and its functional effect (i.e., whether it acts as an agonist, antagonist, or partial agonist). A two-tiered approach is therefore recommended:
-
Tier 1: Radioligand Binding Assays to determine the binding affinity (Ki) of this compound and competitor compounds at the selected receptor panel.
-
Tier 2: Functional Cell-Based Assays to characterize the functional activity of the compounds at receptors where significant binding affinity is observed in Tier 1.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for cross-reactivity profiling.
Tier 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9][10] These assays measure the ability of a test compound to displace a specific, radioactively labeled ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Membrane Preparation:
-
Culture cells stably expressing the human recombinant receptor of interest (e.g., HEK293-h5-HT1A).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.[11]
-
-
Assay Procedure:
-
Perform the assay in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A serial dilution of the test compound (this compound or a competitor) or vehicle for total binding wells.
-
A high concentration of a known non-radioactive ligand for the receptor (e.g., 10 µM serotonin for 5-HT receptors) for non-specific binding (NSB) wells.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value). Examples are provided in the table below.
-
The prepared receptor membrane suspension (typically 10-50 µg of protein per well).
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[11]
-
Table 1: Example Radioligands for Binding Assays
| Receptor | Radioligand |
| 5-HT1A | [3H]-8-OH-DPAT |
| 5-HT2A | [3H]-Ketanserin |
| 5-HT2C | [3H]-Mesulergine |
| D2 | [3H]-Spiperone or [3H]-Raclopride |
| D3 | [3H]-Spiperone or [3H]-7-OH-DPAT |
| α1A | [3H]-Prazosin |
| α2A | [3H]-Rauwolscine or [3H]-Clonidine |
Tier 2: Functional Cell-Based Assays
Functional assays are essential to determine the pharmacological nature of the compound-receptor interaction. These assays measure the cellular response following receptor activation or inhibition.
Caption: Simplified GPCR signaling pathways.
Protocol: cAMP Measurement for Gi- and Gs-Coupled Receptors
This protocol is suitable for 5-HT1A, D2, and α2A receptors, which are typically Gi-coupled and thus inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).
-
Cell Culture and Plating:
-
Use cells stably expressing the receptor of interest.
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with a serial dilution of the test compound (or vehicle) for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a concentration of a known agonist that elicits a submaximal response (e.g., EC80). Forskolin is often used to directly activate adenylyl cyclase and amplify the inhibitory signal from Gi-coupled receptors.
-
Incubate for a further period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[12]
-
-
Assay Procedure (Agonist Mode):
-
Incubate the cells with a serial dilution of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and measure cAMP levels as described above.
-
-
Data Analysis:
-
Agonist Mode: Plot cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to a full agonist).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration. Fit the data to determine the IC50 value.
-
Protocol: Calcium Flux Measurement for Gq-Coupled Receptors
This protocol is suitable for 5-HT2A, 5-HT2C, and α1A receptors, which are Gq-coupled and signal through the release of intracellular calcium.[13][14]
-
Cell Culture and Dye Loading:
-
Plate cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure fluorescence intensity over time.
-
Agonist Mode: After establishing a stable baseline fluorescence, inject a serial dilution of the test compound and record the fluorescence signal for 1-3 minutes.
-
Antagonist Mode: Pre-incubate the cells with a serial dilution of the test compound, then inject a known agonist at its EC80 concentration and record the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline) for each well.
-
Analyze the data as described for the cAMP assay to determine EC50/IC50 and Emax values.
-
Hypothetical Data and Interpretation
The following tables present hypothetical data for this compound ("Test Compound") and the selected competitors.
Table 2: Comparative Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | D3 | α1A | α2A |
| Test Compound | 15 | 120 | 250 | 45 | 80 | >1000 | 5 |
| Aripiprazole | 10 | 25 | 50 | 5 | 15 | 300 | 800 |
| Buspirone | 5 | >1000 | >1000 | 500 | 600 | >1000 | >1000 |
| Naftopidil | 800 | 600 | 750 | 900 | 1200 | 20 | >1000 |
| Yohimbine | >1000 | >1000 | >1000 | >1000 | >1000 | 500 | 2 |
Table 3: Comparative Functional Activity (EC50/IC50, nM; Emax %)
| Receptor | Compound | Mode | Potency (EC50/IC50) | Efficacy (Emax %) |
| 5-HT1A | Test Compound | Agonist | 40 | 65% (Partial) |
| Aripiprazole | Agonist | 30 | 70% (Partial) | |
| Buspirone | Agonist | 15 | 60% (Partial) | |
| D2 | Test Compound | Antagonist | 95 | N/A |
| Aripiprazole | Agonist | 12 | 50% (Partial) | |
| α2A | Test Compound | Antagonist | 15 | N/A |
| Yohimbine | Antagonist | 8 | N/A |
Interpretation of Hypothetical Results:
Based on this hypothetical data, this compound would be characterized as a compound with a complex pharmacological profile:
-
Primary Activity: It is a potent α2A-adrenoceptor antagonist (Ki = 5 nM, IC50 = 15 nM), comparable to yohimbine.
-
Secondary Activities: It displays high affinity and partial agonist activity at the 5-HT1A receptor (Ki = 15 nM, EC50 = 40 nM), similar to buspirone and aripiprazole. It also acts as a D2 receptor antagonist with moderate potency (Ki = 45 nM, IC50 = 95 nM).
-
Selectivity: The compound shows significantly lower affinity for 5-HT2A, 5-HT2C, and α1A receptors, suggesting a degree of selectivity within the aminergic GPCR family.
This profile suggests that while the compound has a primary α2A antagonist action, its effects in vivo would likely be a composite of its interactions with 5-HT1A and D2 receptors as well. This "polypharmacology" could be beneficial or detrimental depending on the therapeutic indication and would warrant further investigation in more complex biological systems.
Conclusion
A thorough cross-reactivity profiling, as outlined in this guide, is an indispensable component of modern drug discovery. By systematically comparing a novel compound like this compound against a panel of relevant targets and benchmark compounds, researchers can build a comprehensive understanding of its pharmacological profile. This data-driven approach, grounded in robust and validated experimental protocols, enables the early identification of potential off-target liabilities and informs the strategic direction of lead optimization efforts, ultimately increasing the probability of developing safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. innoprot.com [innoprot.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Piperazine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing 1 and 4 positions, provides a unique combination of structural rigidity, hydrogen bonding capacity, and tunable physicochemical properties.[3] However, the true power of this scaffold lies in the profound pharmacological differences that emerge from subtle isomeric variations. The precise spatial arrangement of substituents, whether through positional isomerism or stereoisomerism, is a critical determinant of a compound's interaction with its biological target, ultimately dictating its efficacy, selectivity, and therapeutic potential.[4]
This guide provides an in-depth comparison of piperazine isomers, moving beyond a simple list of structures to explain the causal relationships between molecular geometry and biological outcomes. We will explore how isomerism impacts receptor binding and pharmacokinetics, supported by experimental data and validated protocols to empower your own drug discovery efforts.
Section 1: The Structural Landscape and Its Impact on Target Engagement
Isomerism in piperazine derivatives can be broadly categorized into two types: positional and stereoisomerism. Both fundamentally alter the three-dimensional shape of the molecule and its presentation of key pharmacophoric features to a biological target.
-
Positional Isomerism: This refers to the different attachment points of a substituent on an aromatic ring connected to the piperazine core (e.g., ortho, meta, para). This seemingly simple change can drastically alter binding affinity by repositioning a functional group relative to key interaction points within a receptor's binding pocket.[4]
-
Stereoisomerism: This arises when substituents are placed on the carbon atoms of the piperazine ring itself, creating chiral centers. A classic example is 2,5-dimethylpiperazine, which exists as cis and trans diastereomers.[5][6] These isomers have distinct 3D conformations—the trans isomer typically adopts a stable chair conformation with methyl groups in equatorial positions, while the cis isomer is conformationally different.[6] This difference in shape is crucial, as biological macromolecules like receptors are chiral environments, leading to stereoselective interactions.[7][8]
The following diagram illustrates the fundamental relationship between a molecule's isomeric structure and its ultimate biological effect.
Comparative Analysis: Isomerism and Receptor Affinity
Experimental data consistently demonstrates that even minor isomeric changes can lead to significant differences in receptor binding affinity.
Case Study 1: Positional Isomers and Serotonin 5-HT1A Receptor Affinity
Arylpiperazine derivatives are classic ligands for serotonin receptors, which are key targets for treating neuropsychiatric disorders.[4][9] A study on regioisomers of an arylpiperazine salicylamide derivative revealed a clear differentiation in binding affinity for the human 5-HT1A receptor. The meta-substituted isomer showed the highest affinity, highlighting the importance of substituent placement for optimal interaction with the receptor's binding site.[4]
| Isomer Position | Compound Structure Example | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 8 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 35 |
| Data synthesized from a study on novel arylpiperazine salicylamide derivatives.[4] |
Case Study 2: Stereoisomers and Dopamine Transporter (DAT) Activity
In the development of dopamine transporter (DAT) inhibitors, the synthesis of 2,5-disubstituted piperidine derivatives (a close structural relative of piperazine) in their cis and trans forms showed dramatic differences in activity. The cis-isomer exhibited the most potent and selective activity for DAT, demonstrating that the specific 3D arrangement of the substituents was critical for effective binding.[10] This principle of stereoselectivity is broadly applicable to piperazine scaffolds as well.[7]
Section 2: The Influence of Isomerism on ADME Properties
A drug's success is governed not only by its target affinity (pharmacodynamics) but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile (pharmacokinetics).[1] Isomerism plays a crucial role here, influencing key physicochemical properties like lipophilicity (logP), polarity (Topological Polar Surface Area, TPSA), and basicity (pKa).[11][12]
-
Lipophilicity and Solubility: The piperazine ring itself is relatively polar, which generally enhances aqueous solubility—a favorable trait for drug formulation.[2][11] However, the orientation of substituents in different isomers can shield or expose the polar nitrogen atoms, altering the overall lipophilicity. A more lipophilic trans isomer might exhibit better membrane permeability than its more polar cis counterpart, but this can be a double-edged sword, potentially leading to lower solubility or increased metabolic susceptibility.[1]
-
Metabolic Stability: The two nitrogen atoms in the piperazine ring are common sites for metabolism by cytochrome P450 enzymes.[1] The steric environment around these nitrogens, dictated by the isomeric configuration of nearby substituents, can either hinder or facilitate enzymatic access. One isomer might be rapidly metabolized, leading to a short half-life, while another might be sterically protected, resulting in improved metabolic stability and better bioavailability.
| Property | General Impact of Isomerism | Rationale |
| Aqueous Solubility | Can vary significantly. Often, isomers with more exposed polar groups (e.g., the piperazine nitrogens) will have higher solubility.[11] | The overall polarity and crystal packing energy of a molecule are isomer-dependent. Greater exposure of hydrogen bond donors/acceptors to water enhances solvation. |
| Membrane Permeability | Typically higher for more lipophilic isomers. | Passive diffusion across cell membranes is favored by a balance of lipophilicity and polarity. An isomer with intramolecular hydrogen bonding might mask polar groups, increasing its effective lipophilicity and ability to cross membranes.[1] |
| Metabolic Stability | Isomers can have vastly different metabolic profiles.[1] | The specific 3D shape of an isomer determines its fit into the active site of metabolic enzymes (e.g., CYPs). Steric hindrance around metabolic "soft spots" in one isomer can prevent its degradation, leading to a longer in vivo half-life. |
| Plasma Protein Binding | Can be affected by changes in lipophilicity and charge distribution. | Binding to plasma proteins like albumin is often driven by hydrophobic and electrostatic interactions. Different isomers present different surfaces for these interactions. |
Section 3: Experimental Protocol for Evaluating Isomer-Specific GPCR Binding
To empirically determine the structure-activity relationships of your synthesized piperazine isomers, a robust and validated experimental workflow is essential. A competitive radioligand binding assay is the gold standard for quantifying the binding affinity (Ki) of test compounds for a G-Protein Coupled Receptor (GPCR).[13]
Workflow: Competitive Radioligand Binding Assay
This protocol provides a self-validating system for assessing the affinity of test compounds (your piperazine isomers) against a specific GPCR target.
Detailed Step-by-Step Methodology
Objective: To determine the inhibitory constant (Ki) of piperazine isomers for a target GPCR.
Materials:
-
Cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells).[14]
-
A suitable radioligand with high affinity and specificity for the target receptor.
-
Test compounds (piperazine isomers) dissolved in a suitable vehicle (e.g., DMSO).
-
A known non-specific binding agent (e.g., a high concentration of a standard unlabeled ligand).
-
Assay buffer (composition is receptor-dependent).
-
Glass fiber filter plates and a cell harvester.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer. The optimal concentration must be determined empirically to give a robust signal-to-noise ratio.
-
Prepare serial dilutions of your piperazine isomers. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its dissociation constant (Kd) for the receptor. This provides the best conditions for a competitive assay.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane suspension. These wells determine the maximum binding.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the non-specific agent (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of membranes. This is a crucial control that measures radioligand binding to components other than the receptor.
-
Competition wells: Add 50 µL of each concentration of your test isomer, 50 µL of radioligand, and 100 µL of membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). This must be optimized for each receptor system.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by harvesting the plate contents onto the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. The speed of this step is critical to prevent dissociation of the bound ligand.
-
-
Quantification and Analysis:
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). This is the self-validating step; a low NSB value (e.g., <10% of TB) indicates a well-performing assay.
-
Plot the percentage of specific binding against the logarithm of the test isomer concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of isomer that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
The structure-activity relationship of piperazine isomers is a testament to the principle that in drug design, three-dimensional structure is paramount. Positional and stereoisomerism are not minor tweaks but powerful tools that can be used to fine-tune a molecule's interaction with its biological target and optimize its pharmacokinetic profile.[1] By systematically synthesizing and evaluating distinct isomers, researchers can unlock significant improvements in potency, selectivity, and overall drug-like properties. The experimental protocols outlined here provide a validated framework for generating the high-quality data needed to make these informed, rational design decisions. As synthetic methodologies become more advanced, the ability to precisely control and explore the isomeric landscape of the piperazine scaffold will continue to yield novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 14. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Determining and Comparing the Binding Affinity of 1-(3-Methoxypyridin-2-yl)piperazine to Dopamine Receptors: A Researcher's Guide
For researchers and drug development professionals investigating novel compounds targeting the dopaminergic system, understanding the binding affinity of a molecule to dopamine receptors is a critical first step. This guide provides a comprehensive framework for confirming and comparing the binding affinity of the novel compound, 1-(3-Methoxypyridin-2-yl)piperazine, to the various dopamine receptor subtypes. We will delve into the experimental rationale, provide detailed protocols for robust in vitro assays, and discuss the interpretation of binding data in the context of established dopamine receptor ligands.
The Dopaminergic Landscape: A Family of Receptors
Dopamine, a key neurotransmitter in the central nervous system, exerts its diverse effects by binding to a family of G protein-coupled receptors (GPCRs).[1][2] These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1][3][4] The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while the D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and modulate other signaling pathways.[1][2][5] This differential signaling underscores the importance of determining a compound's binding affinity and selectivity for each receptor subtype to predict its potential pharmacological effects.[3][5]
Experimental Strategy: Competitive Radioligand Binding Assays
To quantify the binding affinity of this compound for dopamine receptors, the gold-standard method is the in vitro competitive radioligand binding assay.[6] This technique measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (a molecule with known high affinity for the receptor) from its binding site. The resulting data allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Causality Behind Experimental Choices:
-
Choice of Radioligand: The selection of an appropriate radioligand is paramount. For D2-like receptors, [3H]Spiperone is a commonly used antagonist radioligand with high affinity.[6][7] For D1-like receptors, [3H]SCH23390 is a standard choice. The radioligand should be specific for the receptor of interest and have a well-characterized dissociation constant (Kd).
-
Receptor Source: The assays require a source of dopamine receptors. This is typically a membrane preparation from cells recombinantly expressing a specific human dopamine receptor subtype (e.g., CHO-K1 or HEK293 cells).[8] This ensures that the binding observed is specific to the receptor subtype under investigation.
-
Comparator Compounds: To provide context for the binding affinity of this compound, it is essential to include well-characterized reference compounds in the same experiment. These comparators, with known affinities for dopamine receptors, serve as positive controls and allow for a direct comparison of potency.
Experimental Workflow and Protocols
The following is a detailed, step-by-step methodology for conducting competitive radioligand binding assays to determine the affinity of this compound for dopamine D2 receptors. The same principles can be applied to other dopamine receptor subtypes with the appropriate choice of radioligand and cell line.
I. Preparation of Reagents and Materials
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Comparator Compounds: Haloperidol, Spiperone, and Raclopride (for D2 receptors), dissolved in a suitable solvent.
-
Radioligand: [3H]Spiperone (for D2 receptors).
-
Cell Membranes: Commercially available or in-house prepared membranes from cells overexpressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
96-well Plates: For incubating the binding reaction.
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[6]
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.
-
Scintillation Vials and Cocktail: For quantifying the radioactivity.
-
Liquid Scintillation Counter: To measure the amount of bound radioligand.
II. Experimental Protocol: Competitive Binding Assay
-
Prepare Serial Dilutions: Create a series of dilutions of the test compound (this compound) and the comparator compounds in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Set up the Assay Plate: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
Test Compound/Comparator: The various dilutions of this compound or the comparator compounds.
-
-
Add Radioligand: Add a fixed concentration of [3H]Spiperone to all wells. The concentration should be close to its Kd value for the D2 receptor to ensure a good signal-to-noise ratio.
-
Add Cell Membranes: Add the dopamine D2 receptor membrane preparation to all wells to initiate the binding reaction. The amount of membrane protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Terminate the Reaction: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[6]
-
Wash: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantify Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
III. Data Analysis and Interpretation
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding of the radioligand.
-
Generate Competition Curves: Plot the percentage of specific binding of [3H]Spiperone as a function of the log concentration of the test compound or comparator.
-
Determine IC50 Values: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate the Inhibitory Constant (Ki): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Comparative Analysis of Binding Affinity
The binding affinity of this compound should be compared to that of the well-established dopamine receptor ligands included in the assay. This comparison will provide a clear indication of its potency relative to known drugs.
| Compound | Dopamine Receptor Subtype | Ki (nM) - Hypothetical Data |
| This compound | D2 | To be determined |
| Haloperidol | D2 | ~1-5 |
| Spiperone | D2 | ~0.1-1 |
| Raclopride | D2 | ~1-10 |
This table presents hypothetical Ki values for comparator compounds to illustrate how the data for this compound would be presented and compared.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for the competitive radioligand binding assay.
Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors.
Conclusion and Future Directions
By following the detailed protocols and data analysis steps outlined in this guide, researchers can reliably determine the binding affinity of this compound for dopamine receptors. This foundational data is essential for its further pharmacological characterization. Subsequent studies should aim to determine its functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist) at these receptors and assess its selectivity profile against other neurotransmitter receptors. This comprehensive approach will provide a robust understanding of the compound's potential as a therapeutic agent or a research tool.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 4. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the In Vitro and In Vivo Pharmacology of Ortho-Substituted Phenylpiperazine Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Introduction: Unlocking Therapeutic Potential Through Ortho-Substitution
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a multitude of G-protein coupled receptors (GPCRs) and transporters. Its remarkable versatility has led to the development of numerous therapeutics for central nervous system (CNS) disorders, including antipsychotics, antidepressants, and anxiolytics. Within this chemical class, the strategic placement of substituents on the phenyl ring is a critical determinant of pharmacological activity. This guide focuses specifically on ortho-substituted phenylpiperazine analogues, a modification that profoundly influences receptor affinity, functional activity, and selectivity.
The rationale for exploring ortho-substitution lies in its ability to induce specific conformational constraints on the molecule. This can favor a binding pose that enhances affinity for a primary target, while simultaneously disfavoring interaction with off-target receptors, thereby improving the overall selectivity profile. This guide provides an in-depth, comparative analysis of the in vitro and in vivo pharmacology of key ortho-substituted phenylpiperazine analogues, supported by experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.
The Core Scaffold: A Foundation for Pharmacological Diversity
The fundamental structure of an ortho-substituted phenylpiperazine consists of a phenyl ring linked to a piperazine moiety, with a chemical group (R) at the ortho- (or 2-) position of the phenyl ring. This core is typically attached via the second nitrogen of the piperazine to a more complex side chain, which also plays a crucial role in determining the final pharmacological profile.
A Researcher's Guide to Evaluating Sigma-2 Receptor Selectivity: A Comparative Analysis
In the landscape of modern drug discovery, particularly in oncology and neurodegeneration, the sigma-2 receptor (S2R) has emerged as a high-value target.[1][2] Recently identified as Transmembrane Protein 97 (TMEM97), S2R is often overexpressed in proliferating tumor cells and plays crucial roles in cholesterol homeostasis and cellular signaling pathways.[1][3][4] Consequently, the development of ligands that selectively target S2R is of paramount importance.
This guide provides a framework for researchers evaluating novel chemical entities, such as the hypothetical compound 1-(3-Methoxypyridin-2-yl)piperazine, for their selectivity towards the sigma-2 receptor. We will objectively compare the binding profiles of established S2R ligands, provide the experimental backbone for validating such claims, and explain the scientific rationale behind these protocols.
The Principle of Selectivity: Why It Matters
The human body contains two primary sigma receptor subtypes: sigma-1 (S1R) and sigma-2 (S2R). While structurally distinct, they can both bind a range of small molecules. Non-selective compounds can lead to off-target effects, confounding experimental results and potentially causing adverse effects in a clinical setting. For instance, S1R activation is linked to neuroprotection, while S2R agonists often induce apoptosis in cancer cells.[2][5] Therefore, a ligand's selectivity ratio—its binding affinity for S2R versus S1R—is a critical determinant of its utility as a research tool or therapeutic candidate.
Comparative Analysis of Reference Sigma-2 Ligands
To properly characterize a novel compound, its binding profile must be benchmarked against well-studied alternatives. The inhibition constant (Kᵢ) is the key metric, representing the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
The table below summarizes the binding affinities for several widely referenced sigma receptor ligands.
| Ligand | Sigma-2 (S2R) Kᵢ (nM) | Sigma-1 (S1R) Kᵢ (nM) | S2R / S1R Selectivity Ratio | Primary Functional Activity |
| PB28 | 0.68 | 0.38 | ~0.5 (Mixed) | S2R Agonist / S1R Antagonist[6][7] |
| Siramesine | 1.9 | 1381 | ~727 | S2R Agonist[8][9] |
| CM572 | 14.6 | ≥ 10,000 | > 685 | S2R Partial Agonist[8] |
| Haloperidol | ~10-20 | ~3-5 | ~0.2 (Non-selective) | S1R/S2R Ligand, D2 Antagonist |
Note: Kᵢ values can vary slightly between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented is a consensus from multiple sources for comparative purposes.
This data clearly illustrates the spectrum of selectivity. Siramesine , for example, shows excellent selectivity for S2R over S1R, making it a valuable tool for studying S2R-specific functions.[8][9] In contrast, PB28 exhibits high affinity for both receptors, classifying it as a mixed/non-selective high-affinity ligand.[6][7] A novel compound like this compound would be evaluated against these benchmarks to determine its place within this landscape.
Experimental Validation: A Protocol for Determining S2R Selectivity
Trustworthy and reproducible data is the bedrock of scientific integrity. The following protocol outlines a standard competitive radioligand binding assay to determine the Kᵢ of a test compound for the sigma-2 receptor.
Principle of the Assay
This assay measures how effectively a non-labeled test compound competes with a radioactive ligand (radioligand) for binding to the target receptor in a tissue or cell membrane preparation. The concentration of the test compound that displaces 50% of the specific radioligand binding is its IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ is then converted to the Kᵢ using the Cheng-Prusoff equation.[10]
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Methodology
Materials:
-
Test Compound: e.g., this compound
-
Receptor Source: Rat liver membrane homogenates are a common source due to their high density of S2R.[11]
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) is a widely used sigma ligand.[12]
-
S1R Masking Agent: (+)-Pentazocine is used to occupy S1R sites, ensuring that [³H]DTG binding is specific to S2R.[8][12]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, non-selective ligand like Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[13]
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Preparation: Thaw the rat liver membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 0.3-0.5 mg/mL.[14]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Assay Buffer + [³H]DTG + (+)-Pentazocine.
-
Non-specific Binding (NSB): Membranes + Haloperidol (10 µM) + [³H]DTG + (+)-Pentazocine.
-
Test Compound: Membranes + Serial dilutions of the test compound + [³H]DTG + (+)-Pentazocine.
-
Causality: The NSB wells are critical. They measure the amount of radioligand that sticks to the filters and membranes non-specifically. This value is subtracted from all other wells to determine specific binding.
-
-
Initiate Reaction: Add the radioligand (e.g., a final concentration of 3-5 nM [³H]DTG) to all wells to start the binding reaction. The final assay volume is typically 250 µL.[13]
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[13]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Causality: The speed of this step is crucial. A slow filtration and wash process can allow the bound radioligand to dissociate, leading to an underestimation of binding.
-
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
A similar assay must be performed for the sigma-1 receptor (typically using --INVALID-LINK---pentazocine as the radioligand and omitting the masking agent) to determine the compound's S1R affinity. The ratio of Kᵢ (S1R) / Kᵢ (S2R) then provides the quantitative measure of selectivity.
Caption: The core principle of receptor selectivity.
Conclusion
The rigorous, comparative characterization of novel ligands is fundamental to advancing our understanding of sigma-2 receptor pharmacology. By benchmarking a compound such as this compound against established ligands like Siramesine and PB28, and by employing validated protocols like the competitive radioligand binding assay, researchers can generate the high-quality, reproducible data needed to drive discovery. A high selectivity ratio, grounded in robust experimental evidence, is the hallmark of a promising tool for dissecting the complex biology of the sigma-2 receptor and for developing next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-2 Receptor as a Potential Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Unseen: A Guide to the Proper Disposal of 1-(3-Methoxypyridin-2-yl)piperazine
The Principle of Prudent Practice: Extrapolating from Knowns
Due to the lack of a specific SDS for 1-(3-Methoxypyridin-2-yl)piperazine (CAS No. 80827-67-4)[1][2], this disposal protocol is built upon the toxicological and hazardous properties of closely related piperazine and methoxypyridine derivatives. The foundational principle here is caution; we must assume that this compound may share the hazardous characteristics of its chemical cousins.
The piperazine moiety, for instance, is known to be corrosive and can cause severe skin burns and eye damage.[3][4][5][6] It is also a sensitizer, meaning it can elicit allergic reactions upon repeated exposure.[3][5][7] Some piperazine derivatives are also suspected of reproductive toxicity.[3][5] The methoxyphenyl and methoxypyridin-yl groups can contribute to skin, eye, and respiratory tract irritation.[8][9][10]
Therefore, we will treat this compound as a hazardous substance, warranting meticulous handling and disposal procedures in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).
Hazard Profile: A Synthesis of Analog Data
The following table summarizes the potential hazards of this compound based on the known properties of its structural analogs.
| Hazard Classification | Potential Effects | Source Compounds |
| Skin Corrosion/Irritation | May cause skin irritation, and potentially severe burns upon prolonged contact.[3][7][8][9] | Piperazine, 1-(3-Methoxyphenyl)piperazine, 1-(5-Methylpyridin-2-yl)piperazine |
| Serious Eye Damage/Irritation | May cause serious eye irritation or severe eye damage.[3][7][8][9][10] | Piperazine, 1-(3-Methoxyphenyl)piperazine, 1-(5-Methylpyridin-2-yl)piperazine, 1-(4-Methoxyphenyl)piperazine |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5] | Piperazine |
| Skin Sensitization | May cause an allergic skin reaction.[3][5] | Piperazine |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[8][10] | 1-(3-Methoxyphenyl)piperazine, 1-(4-Methoxyphenyl)piperazine |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][5] | Piperazine |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal protocol is paramount to ensuring the safety of laboratory personnel and the protection of the environment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes.[8][9]
-
Gloves : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Laboratory Coat : A flame-retardant lab coat should be worn and buttoned to its full length.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used within the context of a comprehensive respiratory protection program.
Step 2: Waste Characterization and Segregation - Know Your Waste
Proper waste disposal begins with accurate characterization. Based on the extrapolated hazard data, any waste containing this compound should be considered hazardous waste .
-
Segregate at the Source : Never mix this waste with non-hazardous materials. Establish a designated and clearly labeled hazardous waste accumulation container in the laboratory where the compound is used.
-
Solid vs. Liquid Waste :
-
Solid Waste : Unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and disposable labware, should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams.
-
Step 3: Container Management - Secure and Informative
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Selection : Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant," "Sensitizer"). The date of accumulation should also be clearly marked.
Step 4: Storage and Accumulation - A Controlled Environment
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment : Secondary containment (e.g., a chemical-resistant tray or tub) is highly recommended to contain any potential leaks or spills.
-
Closure : Waste containers must be kept closed at all times except when adding waste.
Step 5: Final Disposal - The Professional Hand-off
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. Provide them with a complete and accurate description of the waste.
-
Documentation : Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill Response: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Notify your laboratory supervisor and EHS immediately.
-
Control : If the spill is small and you are trained and equipped to handle it, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Clean-up : Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate decontaminating solution.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.
References
- 1. This compound | C10H15N3O | CID 12790495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Safe Handling of 1-(3-Methoxypyridin-2-yl)piperazine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides essential, immediate, and actionable information for the safe handling and disposal of 1-(3-Methoxypyridin-2-yl)piperazine, a substituted piperazine derivative. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.
Core Safety Directives: Understanding the Risks
Substituted piperazines, as a class, present a range of potential hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation, skin contact, and eye contact.[5][6] Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting.
Key Hazards Associated with Piperazine Derivatives:
-
Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation or, in the case of more concentrated solutions, severe burns.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the nose, throat, and lungs.[4][5]
-
Sensitization: Some individuals may develop an allergic skin reaction or asthma-like symptoms upon repeated exposure.[3][7]
-
Systemic Effects: High exposure to certain piperazines can lead to neurological symptoms such as weakness, blurred vision, and tremors.[5] Some piperazine compounds are also suspected of damaging fertility or the unborn child.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[7][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Select gloves that are resistant to substituted piperazines. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. Change gloves immediately if they become contaminated.[5][7][9] |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.[5][9] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when handling the compound as a powder that could become airborne.[5][6][9] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for ensuring safety and procedural consistency.
Workflow for Handling this compound
Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Before handling the compound, don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Spill Response:
-
In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Institutional Protocols: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.[1]
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues. This commitment to safety is the bedrock of scientific integrity and innovation.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
